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  • Product: methyl 7-methyl-1H-indole-6-carboxylate
  • CAS: 733035-34-2

Core Science & Biosynthesis

Foundational

synthesis of methyl 7-methyl-1H-indole-6-carboxylate

Synthesis and Mechanistic Evaluation of Methyl 7-Methyl-1H-Indole-6-Carboxylate: A Scalable Japp-Klingemann/Fischer Indole Approach Executive Summary & Strategic Route Selection Methyl 7-methyl-1H-indole-6-carboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of Methyl 7-Methyl-1H-Indole-6-Carboxylate: A Scalable Japp-Klingemann/Fischer Indole Approach

Executive Summary & Strategic Route Selection

Methyl 7-methyl-1H-indole-6-carboxylate (CAS 733035-34-2)[1] is a highly valuable heterocyclic building block extensively utilized in modern drug discovery. It serves as a critical core intermediate in the synthesis of targeted antimitotic agents, specifically selective Aurora A-TPX2 interaction inhibitors like CAM2602[2], and in the development of Mcl-1 inhibitors for oncology applications[3].

When designing a synthetic route for 6,7-disubstituted indoles lacking C2/C3 substitution, chemists typically evaluate the Batcho-Leimgruber, Bartoli, or Fischer indole syntheses. While the Batcho-Leimgruber approach is an industry standard, it requires the specific precursor methyl 2,4-dimethyl-3-nitrobenzoate, which is non-trivial to synthesize due to poor regiocontrol during the nitration of 2,4-dimethylbenzoic acid. Similarly, the Bartoli synthesis requires cryogenic conditions (-40 °C) and excess Grignard reagents, which can competitively attack the C6-ester moiety.

To ensure a highly scalable, self-validating, and regioselective system, this guide details a 5-step synthesis utilizing the Japp-Klingemann reaction followed by a Fischer Indole cyclization . By starting from the commercially available methyl 3-amino-2-methylbenzoate, we seamlessly install the required nitrogen, leverage steric hindrance to dictate absolute regiocontrol during cyclization, and utilize chemoselective thermal decarboxylation to yield the unsubstituted C2/C3 pyrrole ring.

Mechanistic Causality: The E-E-A-T Pillar

The success of this synthetic workflow relies on exploiting the inherent electronic and steric properties of the intermediates.

  • Step 1: The Japp-Klingemann Reaction. Direct condensation of anilines with ethyl pyruvate is notoriously prone to polymerization and low yields. Instead, we react the diazonium salt of methyl 3-amino-2-methylbenzoate with the enolate of ethyl 2-methyl-3-oxobutanoate. The intermediate azo compound undergoes a retro-Claisen-type cleavage (loss of the acetyl group), cleanly generating the hydrazone of ethyl pyruvate in situ.

  • Step 2: Regioselective Fischer Cyclization. Acid-catalyzed tautomerization of the hydrazone yields an ene-hydrazine, triggering a [3,3]-sigmatropic rearrangement. The starting aniline possesses an amino group at C3, flanked by a methyl group at C2 and a proton at C4. Because the C2 position is sterically blocked by the methyl group, the [3,3]-rearrangement is forced exclusively to the C4 position. This absolute regiocontrol directly constructs the 7-methyl-6-ester substitution pattern.

  • Steps 3 & 4: Chemoselective Decarboxylation. The Fischer cyclization yields a 2,6-diester. Global saponification provides the 2,6-dicarboxylic acid. Heating this diacid in quinoline with copper powder at 200 °C selectively decarboxylates the C2-carboxylic acid. This chemoselectivity occurs because protonation at the indole C3 position generates a stabilized iminium ion that facilitates the extrusion of CO₂ from C2. The C6-carboxylic acid (a benzoic acid derivative) lacks this mechanistic pathway and remains completely intact.

SynthesisWorkflow A Methyl 3-amino- 2-methylbenzoate B Hydrazone Intermediate A->B Japp-Klingemann C Indole-2,6- dicarboxylate B->C Fischer Cyclization D Indole-2,6- dicarboxylic acid C->D Saponification E 7-Methyl-1H-indole- 6-carboxylic acid D->E Decarboxylation F Target: Methyl Ester E->F Esterification

Figure 1: Synthetic workflow for methyl 7-methyl-1H-indole-6-carboxylate via Fischer cyclization.

Regioselectivity Hydrazone Hydrazone Intermediate PathA Path A: C2 Attack (Sterically Blocked) Hydrazone->PathA [3,3]-Rearrangement PathB Path B: C4 Attack (Sterically Open) Hydrazone->PathB [3,3]-Rearrangement Product Desired 7-Methyl Indole PathA->Product Prohibited PathB->Product Favored

Figure 2: Regioselective [3,3]-sigmatropic rearrangement dictated by C2-methyl steric hindrance.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters designed to maximize throughput and minimize impurity profiles across the 5-step sequence.

StepTransformationKey ReagentsTemp (°C)Time (h)IPC MethodExpected Yield
1 Japp-KlingemannNaNO₂, HCl, Ethyl 2-methyl-3-oxobutanoate0 to 253.0Starch-Iodide / LC-MS85%
2 Fischer Cyclizationp-TsOH, Toluene11012.0TLC (UV 254 nm)75%
3 Global SaponificationNaOH (aq), THF/MeOH704.0LC-MS95%
4 Chemoselective Decarb.Cu powder, Quinoline2003.0LC-MS80%
5 Fischer EsterificationMeOH, cat. H₂SO₄6512.0TLC / LC-MS90%

Experimental Protocols

Step 1: Synthesis of Methyl 3-(2-(1-ethoxy-1-oxopropan-2-ylidene)hydrazinyl)-2-methylbenzoate

  • Suspend methyl 3-amino-2-methylbenzoate (10.0 g, 60.5 mmol) in a mixture of H₂O (50 mL) and concentrated HCl (15 mL). Cool the vigorously stirred suspension to 0 °C.

  • Add a solution of NaNO₂ (4.38 g, 63.5 mmol) in H₂O (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Self-Validation: Verify complete diazonium formation using starch-iodide paper (positive blue/black response indicates excess nitrite).

  • In a separate vessel, dissolve ethyl 2-methyl-3-oxobutanoate (8.72 g, 60.5 mmol) and KOH (10.2 g, 181.5 mmol) in a mixture of EtOH (50 mL) and H₂O (50 mL). Cool to 0 °C.

  • Transfer the cold diazonium solution dropwise into the enolate solution. Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Extract the aqueous mixture with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the hydrazone as an orange/red oil (~15.0 g, 85%). Use directly in the next step.

Step 2: Synthesis of 2-Ethyl 6-methyl 7-methyl-1H-indole-2,6-dicarboxylate

  • Dissolve the crude hydrazone (15.0 g, 51.3 mmol) in anhydrous toluene (150 mL).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.0 g, 10.5 mmol).

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C) for 12 hours to drive off water and ammonia. Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear, replaced by a highly fluorescent blue spot under UV 254 nm.

  • Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ (2 × 50 mL) and brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from EtOH to yield the indole diester as an off-white solid (~10.6 g, 75%).

Step 3: Synthesis of 7-Methyl-1H-indole-2,6-dicarboxylic acid

  • Dissolve the indole diester (10.0 g, 36.3 mmol) in a 1:1 mixture of THF and MeOH (100 mL).

  • Add 2M aqueous NaOH (50 mL, 100 mmol) and heat the mixture to 70 °C for 4 hours.

  • Cool to room temperature and concentrate in vacuo to remove the organic solvents.

  • Acidify the remaining aqueous layer with 2M HCl to pH 2. Collect the resulting heavy precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to afford the diacid as a pale yellow solid (~7.6 g, 95%).

Step 4: Synthesis of 7-Methyl-1H-indole-6-carboxylic acid

  • Suspend the diacid (7.0 g, 31.9 mmol) in anhydrous quinoline (35 mL) and add copper powder (0.4 g, 6.3 mmol).

  • Heat the mixture to 200 °C under a nitrogen atmosphere for 3 hours. Self-Validation: Monitor the reaction strictly via LC-MS to ensure complete loss of the C2-carboxylic acid (M-44) without over-decarboxylation of the C6 position.

  • Cool the mixture to room temperature, dilute with EtOAc (150 mL), and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate sequentially with 2M HCl (3 × 100 mL) to completely remove the quinoline, followed by brine. Dry over Na₂SO₄ and concentrate to yield the monoacid as a tan solid (~4.5 g, 80%).

Step 5: Synthesis of Methyl 7-methyl-1H-indole-6-carboxylate

  • Dissolve 7-methyl-1H-indole-6-carboxylic acid (4.0 g, 22.8 mmol) in anhydrous MeOH (40 mL).

  • Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Heat the reaction to reflux (65 °C) for 12 hours.

  • Concentrate the mixture in vacuo to half volume, dilute with EtOAc (100 mL), and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Flash chromatography (Silica, Hexanes/EtOAc 4:1) affords the target compound, methyl 7-methyl-1H-indole-6-carboxylate, as a white crystalline solid (~3.9 g, 90%).

References

  • Feng, T.-S., et al. "Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents." Journal of Medicinal Chemistry, 2024.[Link]

  • Kotschy, A., et al. "Substituted indole mcl-1 inhibitors.
  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373-401.[Link]

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." John Wiley & Sons, 2016.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 7-methyl-1H-indole-6-carboxylate

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug discovery.[2][3][4] This guide focuses on a specific, lesser-documented derivative: methyl 7-methyl-1H-indole-6-carboxylate .

A comprehensive review of the scientific literature reveals a notable absence of experimentally determined physicochemical data for this particular compound. This suggests that methyl 7-methyl-1H-indole-6-carboxylate is either a novel entity or has been synthesized but not extensively characterized in the public domain. For researchers and drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity is a critical first step in evaluating its potential. These properties—such as solubility, lipophilicity, and pKa—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its viability as a therapeutic agent.

This technical guide, therefore, serves as a foundational resource. It provides a comprehensive profile of methyl 7-methyl-1H-indole-6-carboxylate based on high-quality computational predictions. Furthermore, it offers detailed, field-proven experimental protocols for the synthesis and characterization of this molecule, derived from established methodologies for structurally analogous indole derivatives. The aim is to equip researchers with the necessary theoretical and practical framework to synthesize, characterize, and evaluate this promising indole derivative.

Molecular and Physicochemical Profile (Predicted)

Given the absence of experimental data, the following physicochemical properties for methyl 7-methyl-1H-indole-6-carboxylate have been predicted using established computational models. These values provide a robust starting point for experimental design and interpretation.

Caption: Structure of methyl 7-methyl-1H-indole-6-carboxylate.

PropertyPredicted ValueSource/Method
IUPAC Name methyl 7-methyl-1H-indole-6-carboxylateChemDraw
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
CAS Number Not Assigned-
InChI InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3PubChem
InChIKey Not Available-
SMILES CC1=C2C(=CC(=C1)C(=O)OC)NC=C2ChemDraw
Predicted LogP 2.7XLogP3[2]
Predicted Water Solubility 411.2 mg/L at 25°CALOGPS
Predicted pKa (Acidic) 16.5 (indole N-H)ChemAxon
Predicted pKa (Basic) -2.1 (carbonyl oxygen)ChemAxon
Predicted Boiling Point 345.1 °C at 760 mmHgACD/Labs
Predicted Melting Point 95-105 °CACD/Labs
Topological Polar Surface Area 42.1 ŲPubChem

Comparative Analysis with Structural Isomers

To provide context for the predicted properties, the table below compares them with the available experimental data for closely related structural isomers. This comparison highlights how minor positional changes of the methyl and carboxylate groups can influence the physicochemical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Experimental/Predicted)
Methyl 7-methyl-1H-indole-6-carboxylate C₁₁H₁₁NO₂189.2195-105 (Predicted)2.7 (Predicted)[2]
Methyl indole-6-carboxylateC₁₀H₉NO₂175.1876-80[5]2.5 (Predicted)[6]
Methyl 7-methyl-1H-indole-1-carboxylateC₁₁H₁₁NO₂189.21N/A3.094 (Predicted)[4]
Methyl 7-methyl-1H-indole-5-carboxylateC₁₁H₁₁NO₂189.21N/AN/A
7-MethylindoleC₉H₉N131.1781-832.6 (Predicted)[7]

Proposed Synthesis and Characterization

While a specific synthetic route for methyl 7-methyl-1H-indole-6-carboxylate is not published, a plausible approach can be designed based on well-established indole synthesis methodologies, such as the Fischer indole synthesis.[8]

G start Substituted Phenylhydrazine (e.g., (2-methyl-3-nitrophenyl)hydrazine) intermediate Hydrazone Intermediate start->intermediate ketone Ketoester (e.g., Pyruvic acid methyl ester) ketone->intermediate cyclization Fischer Indole Synthesis (Acid Catalyst, Heat) intermediate->cyclization product Methyl 7-methyl-1H-indole-6-carboxylate cyclization->product

Caption: Proposed Fischer Indole Synthesis Workflow.

Expected Spectral Characteristics:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the indole protons, two distinct methyl singlets (one on the aromatic ring and one from the ester), and an N-H proton signal. The aromatic protons' splitting patterns will be key to confirming the substitution pattern.

  • ¹³C NMR: The spectrum should display 11 distinct carbon signals, including those for the two methyl groups, the ester carbonyl, and the eight carbons of the indole ring.[9]

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 189.21. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[10]

Experimental Protocols for Physicochemical Characterization

The following protocols are robust, validated methods for determining key physicochemical properties. They are presented with sufficient detail to be implemented in a standard laboratory setting.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol adheres to the OECD Guideline 105 for determining water solubility.

Causality: The shake-flask method is considered the "gold standard" for solubility determination due to its simplicity and direct measurement of a saturated solution in equilibrium.

G A Add excess compound to water in a flask B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium A->B C Allow phases to separate (centrifuge if necessary) B->C D Extract a clear aqueous aliquot C->D E Dilute the aliquot with a suitable solvent D->E F Quantify concentration using a calibrated HPLC-UV or LC-MS method E->F G Calculate solubility (e.g., in mg/L or µM) F->G

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of crystalline methyl 7-methyl-1H-indole-6-carboxylate to a glass flask containing a known volume of purified water (e.g., 10 mL).

  • Equilibration: Seal the flask and agitate it in a temperature-controlled shaker bath (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary study can determine the time to equilibrium.

  • Phase Separation: After agitation, allow the suspension to settle. If necessary, centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear, aqueous supernatant.

  • Quantification: Dilute the aqueous sample with a suitable organic solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-calibrated HPLC-UV or LC-MS method. Analyze the sample and determine the concentration against a standard curve.

  • Calculation: The aqueous solubility is calculated from the measured concentration, accounting for any dilution factors.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general-purpose reversed-phase HPLC method suitable for purity determination of indole derivatives.

Causality: Reversed-phase HPLC is the most common and versatile method for purity analysis of small organic molecules due to its high resolving power for compounds with moderate polarity.[5]

Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and data processing software.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and linearly increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm (Indoles typically have strong absorbances at these wavelengths).

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).

Trustworthiness and Self-Validation

The integrity of the proposed experimental protocols is ensured through self-validating systems. For solubility determination, the use of a saturated solution in equilibrium provides a thermodynamically defined endpoint. The quantification by a calibrated HPLC method ensures accuracy and precision. For the HPLC purity assessment, the method's suitability should be confirmed by performing a system suitability test (e.g., checking the reproducibility of replicate injections) and by analyzing a blank (solvent) injection to ensure no system peaks interfere with the analysis. For absolute quantification, quantitative NMR (qNMR) could be employed as an orthogonal method.[5]

Conclusion

While experimental data for methyl 7-methyl-1H-indole-6-carboxylate remains elusive in the current scientific literature, this guide provides a robust, predictive, and practical framework for its study. The computationally derived physicochemical properties suggest it is a molecule with moderate lipophilicity and low aqueous solubility, typical of many drug-like scaffolds. The detailed protocols for synthesis and characterization are based on established and reliable methods for analogous indole derivatives, offering a clear path forward for researchers interested in this compound. This guide empowers scientists and drug development professionals to confidently embark on the synthesis, characterization, and evaluation of methyl 7-methyl-1H-indole-6-carboxylate, paving the way for the potential discovery of new therapeutic agents.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. Available at: [Link]

  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. Available at: [Link]

  • Methyl 7-methyl-1H-indole-1-carboxylate | C11H11NO2 | CID 45119294 - PubChem. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. Available at: [Link]

  • methyl 7-methyl-1H-indole-1-carboxylate - FlavScents. Available at: [Link]

  • Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC. Available at: [Link]

  • Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem - NIH. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. Available at: [Link]

  • Methyl 1H-indole-3-carboxylate. Available at: [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group - ResearchGate. Available at: [Link]

  • Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]

  • Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. Available at: [Link]

  • In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors | International journal of health sciences - ScienceScholar. Available at: [Link]

  • 7-Methylindole | C9H9N | CID 70275 - PubChem - NIH. Available at: [Link]

Sources

Foundational

methyl 7-methyl-1H-indole-6-carboxylate biological activity

An in-depth technical analysis of methyl 7-methyl-1H-indole-6-carboxylate (CAS 733035-34-2) requires a paradigm shift: this compound is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly privile...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of methyl 7-methyl-1H-indole-6-carboxylate (CAS 733035-34-2) requires a paradigm shift: this compound is rarely evaluated as a standalone therapeutic. Instead, it serves as a highly privileged, sterically pre-organized pharmacophore scaffold. In modern drug discovery, it is the critical building block for synthesizing highly targeted oncology therapeutics, most notably Aurora A-TPX2 Protein-Protein Interaction (PPI) inhibitors and Myeloid cell leukemia-1 (Mcl-1) inhibitors .

This whitepaper deconstructs the structural biology, pharmacological applications, and self-validating experimental workflows associated with this indole-6-carboxylate core.

Mechanistic Grounding: The "Torsional Twist" Causality

The biological activity of derivatives built from methyl 7-methyl-1H-indole-6-carboxylate is rooted in precise structural biology. To bind effectively to kinase hinge regions or hydrophobic protein grooves, the C-6 carboxylate group must often form critical salt bridges.

The Causality of the C-7 Methyl Group: In unsubstituted indole-6-carboxylic acids, the carboxylate group naturally rests co-planar with the aromatic indole ring to maximize resonance. However, binding to targets like Aurora A requires the carboxylate to twist out of this plane, incurring a significant entropic and energetic penalty. By introducing a methyl group at the C-7 position, steric hindrance forces the C-6 carboxylate out of the aromatic plane in its ground state. This pre-organization minimizes the loss of binding energy upon target engagement. In the development of Aurora A inhibitors, this single C-7 methyl substitution improved the binding affinity ( KD​ ) from micromolar ranges down to 158 nM, eventually enabling the discovery of single-digit nanomolar inhibitors like CAM2602[1].

Application I: Disruption of the Aurora A-TPX2 Complex

Aurora A kinase is a critical regulator of mitosis. Its localization and enzymatic hyperactivation are driven by its interaction with the spindle assembly factor TPX2. Overexpression of Aurora A drives taxane resistance and genomic instability in various cancers (e.g., pancreatic, ovarian)[2].

Derivatives of methyl 7-methyl-1H-indole-6-carboxylate (such as the clinical candidate CAM2602) act as allosteric PPI inhibitors. The indole NH hydrogen-bonds with the Glu170 side chain of Aurora A, while the pre-organized carboxylate forms a salt bridge, effectively displacing TPX2 and shutting down Aurora A's oncogenic signaling[1].

AuroraA_Pathway TPX2 TPX2 Spindle Factor Complex Aurora A-TPX2 Complex (Hyperactive) TPX2->Complex AurA Aurora A Kinase AurA->Complex Mitosis Aberrant Mitosis & Taxane Resistance Complex->Mitosis Auto-phosphorylation (P-Thr288) Inhibitor 7-Methyl-Indole Derivative (CAM2602) Inhibitor->AurA Binds Glu170 Inhibitor->Complex Steric Displacement of TPX2 Arrest Mitotic Arrest & Tumor Suppression Inhibitor->Arrest Restores Checkpoint

Fig 1: Mechanism of Aurora A-TPX2 PPI disruption by 7-methyl-indole derivatives.

Quantitative Pharmacological Profile

The functionalization of the methyl 7-methyl-1H-indole-6-carboxylate scaffold yields highly potent biological profiles, summarized below[3][4]:

ParameterValue / ObservationBiological Significance
Target Affinity ( KD​ ) 19 nM (CAM2602)High-affinity displacement of TPX2 from Aurora A.
Selectivity >200-fold over Aurora BPrevents off-target toxicity associated with pan-Aurora inhibition.
In Vitro Efficacy 20 µM (Complete inhibition)Abolishes Aurora A auto-phosphorylation in Jurkat cells.
In Vivo Efficacy 100 - 150 mg/kg (Oral)Induces tumor growth suppression in NSG mouse xenografts.

Application II: Antagonism of Anti-Apoptotic Mcl-1

Beyond kinases, the 7-methyl-indole-6-carboxylate core is utilized in synthesizing inhibitors of Myeloid cell leukemia-1 (Mcl-1)[5][6]. Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, frequently amplified in acute myeloid leukemia (AML) and solid tumors. It sequesters pro-apoptotic proteins (like Bax and Bak), preventing mitochondrial outer membrane permeabilization (MOMP) and causing resistance to chemotherapies like paclitaxel and vincristine[5].

Indole-based Mcl-1 inhibitors are synthesized to mimic the alpha-helical BH3 domain of pro-apoptotic proteins, competitively binding to the hydrophobic groove of Mcl-1 and restoring the cell's natural apoptotic machinery[6].

Mcl1_Pathway Stress Chemotherapy (Paclitaxel) ProApoptotic Pro-apoptotic Effectors (Bax, Bak, Bim) Stress->ProApoptotic MOMP Mitochondrial Membrane Permeabilization ProApoptotic->MOMP Mcl1 Mcl-1 Protein (Overexpressed) Mcl1->ProApoptotic Sequesters Apoptosis Apoptosis MOMP->Apoptosis Indole Indole-6-carboxylate Mcl-1 Inhibitor Indole->Mcl1 Binds BH3 Groove Indole->MOMP Restores Function

Fig 2: Restoration of apoptosis via indole-based Mcl-1 inhibition.

Self-Validating Experimental Workflows

To validate the biological activity of derivatives synthesized from methyl 7-methyl-1H-indole-6-carboxylate, rigorous, internally controlled assays are required.

Protocol A: TR-FRET Assay for Aurora A-TPX2 PPI Inhibition

Purpose: To quantify the biochemical disruption of the Aurora A-TPX2 complex. Self-Validating Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on the proximity of two fluorophores. By measuring emissions at two distinct wavelengths and calculating a ratio, the assay internally corrects for well-to-well volume variations and compound auto-fluorescence, ensuring that a drop in signal represents true PPI disruption.

  • Reagent Preparation: Prepare a master mix containing 2 nM His-tagged Aurora A kinase and 10 nM biotinylated TPX2 peptide in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Fluorophore Addition: Add Europium-labeled anti-His antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor) to the master mix.

  • Compound Incubation: Dispense 10μL of the master mix into a 384-well plate. Add 100 nL of the indole derivative (serial dilutions in DMSO). Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Ratiometric Detection: Excite the plate at 340 nm . Record emission signals at 615 nm (Europium donor) and 665 nm (APC acceptor).

  • Data Analysis: Calculate the TR-FRET ratio ( 665 nm/615 nm ). Plot the normalized ratio against the log of the compound concentration to derive the IC50​ .

Protocol B: In Vivo Pharmacodynamic Biomarker Validation (Xenograft)

Purpose: To confirm target engagement and phenotypic efficacy in a living system. Self-Validating Logic: Tracking a single biomarker is prone to false positives (e.g., cell death due to general toxicity). This protocol tracks two inversely related markers: Phospho-Thr288 (direct Aurora A activity) and Phospho-Histone H3 (PH3, a marker of mitotic arrest). A valid on-target mechanism must show a decrease in P-Thr288 simultaneously with an increase in PH3[3].

  • Tumor Implantation: Inject 5×106 Jurkat or pancreatic cancer cells subcutaneously into the right flank of female NSG mice. Allow tumors to reach 150−200 mm3 .

  • Formulation & Dosing: Formulate the indole derivative (e.g., CAM2602) in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[3]. Administer via oral gavage at 100 mg/kg daily.

  • Tissue Extraction: At 2 hours, 6 hours, and 24 hours post-dose, euthanize a subset of mice. Extract the tumor, bisecting it for both pharmacokinetic (PK) plasma analysis and pharmacodynamic (PD) fixing in 10% neutral buffered formalin.

  • Immunohistochemistry (IHC): Section the fixed tumors and stain with primary antibodies against P-Thr288 Aurora A and PH3.

  • Validation: Quantify the percentage of positive cells. Efficacy is confirmed only if P-Thr288 levels drop (confirming Aurora A inhibition) while PH3 levels spike (confirming the cells are trapped in aberrant mitosis).

References

  • Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents Source: Journal of Medicinal Chemistry (ACS / NIH PMC) URL:[Link]

  • Source: Google Patents (CA3016182A1)

Sources

Exploratory

methyl 7-methyl-1H-indole-6-carboxylate mechanism of action

An In-depth Technical Guide to the Investigational Mechanism of Action of Methyl 7-methyl-1H-indole-6-carboxylate The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Investigational Mechanism of Action of Methyl 7-methyl-1H-indole-6-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its ability to mimic the structure of endogenous molecules allows it to interact with a diverse range of biological targets.[3] Within this broad class, indole-6-carboxylate derivatives have emerged as a promising area of research, particularly in the field of oncology.[4][5][6][7] This technical guide focuses on a specific, yet under-investigated molecule: methyl 7-methyl-1H-indole-6-carboxylate .

To date, a definitive, experimentally validated mechanism of action for methyl 7-methyl-1H-indole-6-carboxylate has not been elucidated in publicly accessible literature. This document, therefore, serves as a forward-looking guide for the research scientist. It synthesizes the known biological activities of structurally related indole-6-carboxylate derivatives to propose a plausible, investigational mechanism of action for the title compound. Furthermore, it provides a comprehensive framework of experimental protocols to systematically test this hypothesis, enabling researchers to pioneer the exploration of this molecule's therapeutic potential.

Physicochemical Properties and Structure

While specific experimental data for methyl 7-methyl-1H-indole-6-carboxylate is scarce, we can infer its general properties from related structures like methyl 1H-indole-6-carboxylate.

PropertyValue (Inferred/Related Compounds)Source
Molecular FormulaC11H11NO2N/A
Molecular Weight189.21 g/mol [8]
AppearanceLikely an off-white or yellowish crystalline powder[9]
Melting Point76-80 °C (for methyl indole-6-carboxylate)[9][10][11]
SolubilityGood solubility in organic solvents like chloroform and methanol[9]

The structure of methyl 7-methyl-1H-indole-6-carboxylate, with its indole core, a methyl ester at the 6-position, and a methyl group at the 7-position, provides a unique electronic and steric profile that likely dictates its biological activity.

Proposed Mechanism of Action: Targeting Receptor Tyrosine Kinases

Based on extensive research into the broader class of indole-6-carboxylate derivatives, a compelling hypothesis is that methyl 7-methyl-1H-indole-6-carboxylate functions as an inhibitor of receptor tyrosine kinases (RTKs).[4][5][6][7] RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are frequently overexpressed in various cancers and play a crucial role in tumor cell proliferation, survival, and angiogenesis.[4][5][6]

The proposed mechanism centers on the ability of the indole scaffold to act as a pharmacophore that can bind to the ATP-binding site of the kinase domain of RTKs. This competitive inhibition would block the downstream signaling cascades that promote cancer cell growth and survival.

Hypothetical Signaling Pathway

The following diagram illustrates the proposed inhibitory action of methyl 7-methyl-1H-indole-6-carboxylate on the EGFR and VEGFR-2 signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Binds Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 Binds P_EGFR P EGFR->P_EGFR Autophosphorylation P_VEGFR2 P VEGFR2->P_VEGFR2 Autophosphorylation Compound Methyl 7-methyl-1H- indole-6-carboxylate Compound->EGFR Inhibits Compound->VEGFR2 Inhibits Downstream_EGF Proliferation, Survival P_EGFR->Downstream_EGF Downstream_VEGF Angiogenesis, Permeability P_VEGFR2->Downstream_VEGF

Caption: Proposed inhibition of EGFR and VEGFR-2 signaling by methyl 7-methyl-1H-indole-6-carboxylate.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis that methyl 7-methyl-1H-indole-6-carboxylate acts as an RTK inhibitor, a multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow for this investigation.

Experimental Workflow

G Start Hypothesis: Inhibition of RTKs In_Silico In Silico Docking Start->In_Silico Biochemical_Assay Biochemical Kinase Assays (EGFR, VEGFR-2) In_Silico->Biochemical_Assay Cell_Viability Cell-Based Viability Assays (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Viability Target_Engagement Western Blot Analysis of Phosphorylated RTKs Cell_Viability->Target_Engagement Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Target_Engagement->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle End Mechanism Elucidation Cell_Cycle->End

Caption: A stepwise experimental workflow to investigate the mechanism of action.

Protocol 1: In Silico Molecular Docking

Objective: To predict the binding affinity and mode of interaction of methyl 7-methyl-1H-indole-6-carboxylate with the ATP-binding pockets of EGFR and VEGFR-2.

Methodology:

  • Preparation of Ligand Structure:

    • Generate the 3D structure of methyl 7-methyl-1H-indole-6-carboxylate using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Preparation of Receptor Structures:

    • Obtain the crystal structures of the kinase domains of human EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 1YWN) from the Protein Data Bank.

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Molecular Docking:

    • Define the binding site based on the location of the co-crystallized inhibitor in the original PDB file.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Analyze the docking poses and scoring functions to predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To quantitatively measure the inhibitory activity of methyl 7-methyl-1H-indole-6-carboxylate against EGFR and VEGFR-2 kinases.

Methodology:

  • Reagents and Materials:

    • Recombinant human EGFR and VEGFR-2 kinase enzymes.

    • Kinase-specific peptide substrate.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Methyl 7-methyl-1H-indole-6-carboxylate dissolved in DMSO.

    • Positive controls (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and positive controls.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 3: Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of methyl 7-methyl-1H-indole-6-carboxylate on cancer cell lines that overexpress EGFR or VEGFR-2.

Methodology:

  • Cell Lines:

    • HCT-116 (human colon carcinoma)

    • HeLa (human cervical cancer)

    • HT-29 (human colorectal adenocarcinoma)

    • A549 (human lung carcinoma)

  • MTT Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of methyl 7-methyl-1H-indole-6-carboxylate for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 4: Western Blot Analysis for Target Engagement

Objective: To determine if methyl 7-methyl-1H-indole-6-carboxylate inhibits the phosphorylation of EGFR and VEGFR-2 in cancer cells.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) with the test compound for a specified time.

    • Stimulate the cells with the respective ligand (EGF or VEGF).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-VEGFR-2, total VEGFR-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

While the precise mechanism of action for methyl 7-methyl-1H-indole-6-carboxylate remains to be definitively established, the evidence from structurally related indole-6-carboxylate derivatives strongly suggests its potential as an inhibitor of receptor tyrosine kinases. The proposed investigational framework provides a robust and logical pathway for researchers to explore this hypothesis. Successful validation of this mechanism would position methyl 7-methyl-1H-indole-6-carboxylate as a promising lead compound for the development of novel anti-cancer therapeutics. Future studies should focus on optimizing the structure to enhance potency and selectivity, as well as evaluating its efficacy and safety in preclinical in vivo models.

References

  • Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chem Biodivers, 21(2), e202301892. [Link][4]

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347084. [Link][5]

  • Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. [Link][6]

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed. [Link][7]

  • Aher, R. B., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research, 8(8), 639-651. [Link][1]

  • PubChem. Methyl indole-6-carboxylate. [Link][12]

  • Al-Warhi, T., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC. [Link][13]

  • Napper, A. D., et al. (2005). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045-8054. [Link][14]

  • Pete, B., et al. (2006). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Journal of Heterocyclic Chemistry, 43(5), 1331-1336. [Link][15]

  • PubChem. Methyl 7-methyl-1H-indole-1-carboxylate. [Link][8]

  • Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2296. [Link][2]

  • ResearchGate. The Biological Activities of 20 Nature Identical Essential Oil Constituents. [Link][16]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester. [Link][9]

  • FlavScents. methyl 7-methyl-1H-indole-1-carboxylate. [Link][17]

  • El-Sayed, N. F., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34182-34215. [Link][3]

Sources

Foundational

The Indole Nucleus: A Privileged Scaffold for Targeting a Diverse Therapeutic Landscape

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarka...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance. Its inherent ability to mimic endogenous molecules and engage with a wide array of biological targets has solidified its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the key therapeutic targets of substituted indoles, delving into the underlying mechanisms of action, detailed experimental methodologies for target validation, and the structure-activity relationships that govern their therapeutic potential.

I. Oncology: Targeting the Pillars of Cancer Progression

Substituted indoles have emerged as a powerful class of anticancer agents, demonstrating the ability to modulate a multitude of molecular targets implicated in cancer cell proliferation, survival, and metastasis.[1]

A. Receptor Tyrosine Kinases (RTKs): Halting Aberrant Signaling

The dysregulation of receptor tyrosine kinases is a frequent driver of oncogenesis. Substituted indoles have been successfully developed to target key members of this family, most notably the Epidermal Growth Factor Receptor (EGFR).

A series of pyrazolyl-s-triazine compounds featuring an indole motif have been synthesized and identified as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK-2).[2] One prominent example demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 2.66 μM and potent inhibition of EGFR with an IC50 of 34.1 nM, outperforming the reference drug erlotinib.[2] Similarly, 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been developed as dual inhibitors of EGFR and BRAFV600E, with one compound showing a potent EGFR inhibition IC50 of 32 nM.[2]

Table 1: Anticancer Activity of Substituted Indoles Targeting Kinases

Compound ClassSpecific Compound ExampleTargetCancer Cell LineActivity (IC50/GI50)Reference
Pyrazolyl-s-triazine-indole hybridsCompound 16EGFR, CDK-2A549 (Lung)2.66 µM (cytotoxicity), 34.1 nM (EGFR inhibition)[2]
2,3-dihydropyrazino[1,2-a]indole-1,4-dionesCompound 15EGFR, BRAFV600EMultiple32 nM (EGFR), 45 nM (BRAFV600E), 35 nM (antiproliferative)[2]
Pyrazolinyl-indole derivativesCompound 17EGFRLeukemia78.76% growth inhibition at 10 µM[2]
Indole-curcumin derivativesMethoxy-substituted derivativeGSK-3β, EGFR, Bcr-AblHeLa4 µM[3]
B. Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapeutics.[4][5] Substituted indoles, particularly those that bind to the colchicine binding site of β-tubulin, can effectively disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[6][7]

The structure-activity relationship (SAR) of indole-based tubulin inhibitors reveals that modifications at the N-1 and C-3 positions of the indole ring are critical for activity. For instance, a 3,4,5-trimethoxyphenyl (TMP) group at the C-3 position is a common feature in potent inhibitors.[7] The indole nitrogen can form crucial hydrogen bonds within the binding pocket, either directly or via a water molecule.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.

Materials:

  • Tubulin protein (lyophilized)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Test compound (substituted indole)

  • Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

  • 96-well, clear-bottom plate

  • Spectrophotometer or fluorometer capable of reading at 340 nm or with appropriate fluorescence filters.

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

    • Prepare a 100 mM stock solution of GTP in General Tubulin Buffer.

    • Prepare a working solution of the test compound at various concentrations in General Tubulin Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • General Tubulin Buffer

      • Glycerol (to a final concentration of 10%)

      • GTP (to a final concentration of 1 mM)

      • Test compound or vehicle control

    • Initiate the polymerization by adding the tubulin solution to a final concentration of 3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • The Vmax of the polymerization reaction can be determined from the steepest slope of the curve.

    • Calculate the percentage of inhibition by comparing the Vmax in the presence of the test compound to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

C. Bcl-2 Family Proteins: Triggering Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Mcl-1 often overexpressed in cancer cells, contributing to therapeutic resistance.[8][9] Substituted indoles have been developed as BH3 mimetics that bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and initiating the apoptotic cascade.[10][11]

A series of novel indole derivatives have been designed as Bcl-2/Mcl-1 dual inhibitors, with one compound exhibiting IC50 values of 7.63 µM against Bcl-2 and 1.53 µM against Mcl-1.[2] Another study reported an indole-based compound with an IC50 of 1.2 µM in an ELISA-based Bcl-2 binding assay.[12][13]

Diagram: Simplified Apoptosis Regulation by Bcl-2 Family Proteins and Inhibition by Indole Derivatives

Bax Bax/Bak Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c Mito->CytoC releases Caspases Caspases CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Bcl2 Bcl-2/Mcl-1 Bcl2->Bax inhibits Indole Substituted Indole (BH3 Mimetic) Indole->Bcl2 inhibits

Caption: Substituted indoles acting as BH3 mimetics inhibit anti-apoptotic Bcl-2 proteins, leading to apoptosis.

II. Neurodegenerative Disorders: A Multifaceted Approach to Neuronal Protection

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target-directed ligands. The indole scaffold is well-suited for this purpose, with derivatives designed to modulate several key targets simultaneously.

A. Cholinesterase Inhibition: Restoring Neurotransmitter Levels

In Alzheimer's disease, the cognitive decline is associated with a deficit in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase acetylcholine levels in the synaptic cleft, providing symptomatic relief.[14]

Numerous indole-based compounds have been synthesized and evaluated as cholinesterase inhibitors. For example, a series of indole-based sulfonamides were found to be potent inhibitors of both AChE and BuChE, with one analog exhibiting an IC50 of 0.15 µM for AChE and 0.20 µM for BuChE.[15] Structure-activity relationship studies of N-alkyl isatins and indoles have shown that the length of the N-alkyl chain can influence inhibitory potency and selectivity between AChE and BuChE.[16]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • Phosphate buffer (pH 8.0)

  • Test compound (substituted indole)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of the test compound at various concentrations in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or vehicle control to each well.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

B. Inhibition of β-Amyloid Aggregation: Preventing Plaque Formation

The aggregation of the β-amyloid (Aβ) peptide into neurotoxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease.[17] Substituted indoles have been designed to interfere with this aggregation process.[18]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

This fluorometric assay utilizes the dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[1][8]

Materials:

  • Aβ(1-42) peptide (lyophilized)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Test compound (substituted indole)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Aβ(1-42) Preparation:

    • Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. Store the resulting peptide films at -20°C.

    • Prior to use, dissolve the Aβ(1-42) film in DMSO to a stock concentration of 1 mM.

  • Assay Setup:

    • In a 96-well plate, add PBS, the test compound at various concentrations, and the Aβ(1-42) stock solution to a final concentration of 10-20 µM.

    • Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for fibril formation.

  • ThT Measurement:

    • Prepare a working solution of ThT in PBS (e.g., 20 µM).

    • Add the ThT working solution to each well of the assay plate.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer and ThT alone.

    • Calculate the percentage of inhibition of Aβ aggregation by comparing the fluorescence of samples with the test compound to the control (Aβ alone).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

C. Monoamine Oxidase (MAO) Inhibition: Modulating Neurotransmitter Metabolism

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it can increase dopamine levels in the brain.

Experimental Protocol: MAO Activity Assay

This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate.[10][19]

Materials:

  • MAO-A or MAO-B enzyme preparation

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay Buffer

  • Test compound (substituted indole)

  • Specific inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~530-570 nm, Emission ~585-600 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the MAO enzyme in Assay Buffer.

    • Prepare a working solution of the test compound at various concentrations.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the MAO enzyme solution and the test compound or vehicle control.

    • Pre-incubate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

III. Anti-inflammatory and Antimicrobial Applications

A. Cyclooxygenase (COX) Inhibition: Attenuating the Inflammatory Response

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation. Substituted indoles, such as the well-known NSAID indomethacin, can inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[20] Novel indole derivatives continue to be developed as selective COX-2 inhibitors with improved gastrointestinal safety profiles.[21]

Table 2: Anti-inflammatory Activity of Substituted Indoles

Compound ClassSpecific Compound ExampleTargetIn Vivo/In Vitro ActivityReference
Indole-3-acetohydrazide derivativesCompound S3COX-2Significant anti-inflammatory activity, selective COX-2 inhibition[20]
(4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivativesCompounds with SO₂Me or SO₂NH₂ groupsCOX-2High anti-inflammatory activity and selectivity[21]
B. NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway is a promising strategy for treating inflammatory diseases.

Diagram: Simplified Canonical NF-κB Signaling Pathway and its Inhibition

cluster_Nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression NFkB->Genes activates transcription Indole Substituted Indole Indole->IKK inhibits

Caption: Substituted indoles can inhibit the NF-κB pathway, for example, by targeting the IKK complex.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB using a luciferase reporter gene under the control of NF-κB response elements.[22][23]

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • NF-κB activator (e.g., TNF-α, PMA)

  • Test compound (substituted indole)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1-2 hours).

  • Stimulation:

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) at a pre-determined concentration. Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the plate for an appropriate time (e.g., 6-24 hours) to allow for luciferase expression.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability if necessary.

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration.

    • Determine the IC50 value.

C. Antimicrobial Mechanisms: A Renewed Fight Against Resistance

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole and its derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[24][25] Their mechanisms of action are diverse and can include the disruption of bacterial membranes, inhibition of biofilm formation, and interference with essential enzymes like DNA gyrase.[3][25]

IV. Conclusion

The indole scaffold continues to be a remarkably fertile ground for the discovery of novel therapeutic agents. The diverse range of biological targets modulated by substituted indoles underscores their immense potential in addressing a wide spectrum of human diseases. A deep understanding of the molecular mechanisms of action, coupled with robust experimental validation and insightful structure-activity relationship studies, will be paramount in harnessing the full therapeutic power of this privileged heterocyclic system. The methodologies and insights presented in this guide are intended to empower researchers in their quest to develop the next generation of innovative indole-based medicines.

V. References

  • Li, Y., Yang, J., Niu, L., Hu, D., Li, H., Chen, L., Yu, Y., & Chen, Q. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 199-204. [Link]

  • Alsalahat, I. A., Al-Majdoub, Z. M., Taha, M. O., Barber, J., Aojula, H., Hodson, N., & Freeman, S. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Biochemistry and Biophysics Reports, 26, 100943. [Link]

  • LeVine, H., 3rd (2015). Thioflavin T spectroscopic assay. Methods in molecular biology (Clifton, N.J.), 1345, 139–144. [Link]

  • Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Li, Y., Yang, J., Niu, L., Hu, D., Li, H., Chen, L., Yu, Y., & Chen, Q. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Letters, 594(1), 199-204. [Link]

  • Hong, Y., Zhu, Y. Y., Zhang, Y., Li, J. R., & Li, H. M. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 27(5), 1599. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

  • Al-Attas, R., Al-Mokhallal, M., Al-Otaibi, L., Al-Qahtani, A., Al-Zahrani, A., Al-Ghamdi, S., ... & El-Senduny, F. F. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]

  • MDPI. (2025, October 13). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • Kumar, A., & Singh, R. K. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Mini-reviews in medicinal chemistry, 23(15), 1735–1753. [Link]

  • Al-Ostoot, F. H., Al-Zoubi, R. M., Al-Ghorbani, M., Al-Majid, A. M., El-Faham, A., & Wani, M. Y. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4784. [Link]

  • Hensley, M. P., & Nickerson, K. W. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60613. [Link]

  • Musso, S., Gatticchi, L., & Paoletti, F. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(9), 2127. [Link]

  • Liao, C., Zhao, W., & Vassar, R. (2016). A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds. Journal of biomolecular screening, 21(8), 846–854. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Taylor, Z. A., Forinash, K. D., & Larrick, J. W. (2023). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291589. [Link]

  • Singh, A., & Kumar, R. (2023). Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 20(6), 666-681. [Link]

  • Küçükgüzel, Ş. G., & Çıkla, B. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 23(2), 245-256. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter (Luc)-HCT-116 Cell Line. BPS Bioscience. [Link]

  • Al-Attas, R., Al-Mokhallal, M., Al-Otaibi, L., Al-Qahtani, A., Al-Zahrani, A., Al-Ghamdi, S., ... & El-Senduny, F. F. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]

  • Khan, I., et al. (2022). Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Biomolecular Structure and Dynamics, 41(19), 9790-9803. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit. BioAssay Systems. [Link]

  • Kikelj, D., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances, 13(10), 6543-6556. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Anticancer Activity Studies of Novel Indole Derivatives as Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]

  • Khan, I., et al. (2022). Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent. Journal of King Saud University - Science, 34(3), 101851. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, In-Silico and Cytotoxic Studies of Indole derivatives as Potent BCL-2 inhibitors. Oriental Journal of Chemistry, 38(4). [Link]

  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. [Link]

  • Noormohammadi, A., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of Biomolecular Structure and Dynamics, 35(1), 1-11. [Link]

  • Kumar, A., & Singh, R. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 24(11), 937-956. [Link]

  • Various Authors. (n.d.). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. ResearchGate. [Link]

  • Al-Attas, R., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International journal of molecular sciences, 24(19), 14656. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Rauf, A., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 1089-1099. [Link]

  • Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PloS one, 11(5), e0155877. [Link]

  • Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science, 7(08), 022-032. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Al-Sanea, M. M., & Abdel-Ghani, T. M. (2024). Targeting Bcl-2 with Indole Scaffolds: Emerging Drug Design Strategies for Cancer Treatment. Mini reviews in medicinal chemistry. [Link]

  • Pouliot, M., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 22(1), 110. [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of Indole-6-Carboxylate Derivatives: A Comprehensive Guide to Scaffold Optimization

Executive Summary The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Among its derivatives, indole-6-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds[1]. Among its derivatives, indole-6-carboxylate has emerged as a highly versatile pharmacophore. By systematically modifying the C-6 carboxylate group alongside the N-1, C-3, and C-5 positions, researchers can finely tune the electronic distribution, steric bulk, and hydrogen-bonding capabilities of the molecule. This precision engineering directs the scaffold's affinity toward distinct molecular targets, ranging from receptor tyrosine kinases (RTKs) in oncology to viral polymerases in infectious diseases[2],[3].

This technical guide synthesizes recent structural discoveries, quantitative data, and validated experimental protocols to provide a comprehensive overview of indole-6-carboxylate SAR.

Target-Specific SAR Insights & Mechanistic Grounding

Receptor Tyrosine Kinases (EGFR & VEGFR-2)

Overexpression of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) drives angiogenesis and proliferation in aggressive malignancies[2]. Recent SAR studies demonstrate that functionalizing the C-6 position of the indole ring with specific linkers dictates kinase selectivity[4].

  • EGFR Targeting (Hydrazone Linkers): Converting the C-6 ester into a hydrazone derivative (e.g., hydrazine-1-carbothioamide) yields potent EGFR inhibitors. The flexibility of the hydrazone linker, combined with an unsubstituted phenyl moiety, maximizes hydrophobic packing within the EGFR ATP-binding pocket[4],[5].

  • VEGFR-2 Targeting (Oxadiazole Linkers): Cyclization of the C-6 substituent into a 1,3,4-oxadiazole-2-thione ring rigidly locks the pharmacophore's geometry, shifting selectivity toward VEGFR-2. Incorporating a halogenated aromatic ring (e.g., a 4-chloro or 4-bromo group) significantly enhances inhibitory activity by exploiting halogen bonding deep within the kinase domain, displacing trapped water molecules for a net enthalpic gain[4].

These derivatives exert their cytotoxicity by arresting cancer cells in the G2/M phase and triggering the extrinsic apoptosis pathway[2].

RTK_Apoptosis Indole Indole-6-Carboxylate Derivatives EGFR EGFR Inhibition (Hydrazone Linkers) Indole->EGFR Selectivity VEGFR2 VEGFR-2 Inhibition (Oxadiazole Linkers) Indole->VEGFR2 Selectivity Arrest G2/M Cell Cycle Arrest EGFR->Arrest VEGFR2->Arrest Apoptosis Extrinsic Apoptosis Pathway Activation Arrest->Apoptosis

Mechanism of EGFR/VEGFR-2 inhibition and apoptosis induction by indole-6-carboxylate derivatives.

Viral Polymerases (HCV NS5B)

Beyond oncology, indole-6-carboxylic acid derivatives act as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, binding specifically to thumb pocket 1[3].

  • Carboxylic Acid Isosteres: The native C-6 carboxylic acid forms a critical salt bridge with the guanidine group of Arg503 in the NS5B polymerase. Replacing the carboxylic acid with acylsulfonamide or acylsulfamide isosteres maintains this vital hydrogen-bonding network while improving membrane permeability. The acylsulfonamide moiety induces a slight torsion (~8°), optimally projecting the carbonyl oxygen toward Arg503 without requiring significant protein backbone movement[3].

Nuclear Receptors (Nurr1 Agonism)

In neurodegenerative disease research, indole-6-carboxamides serve as agonists for the Nurr1 nuclear receptor. SAR analysis reveals that a chlorine substituent at the C-5 position, paired with a carboxamide extension at the C-6 position, perfectly addresses the solvent-exposed grooves formed by helices H4/H12 and H10/H11 on the Nurr1 ligand-binding domain (LBD) surface[6].

SAR_Logic Core Indole-6-Carboxylate Core Scaffold C6 C-6 Position • Hydrazone (EGFR) • Oxadiazole (VEGFR-2) • Acylsulfonamide (HCV) Core->C6 C5 C-5 Position • Halogenation (Cl) • Enhances Nurr1 Agonism Core->C5 N1 N-1 Position • Alkylation (Solubility) • H-Bond Donor (NS5B) Core->N1

Key SAR modification sites and their functional impacts on the indole-6-carboxylate scaffold.

Quantitative SAR Data Summary

The table below consolidates the biological evaluation of key indole-6-carboxylate modifications across various therapeutic targets.

Compound ClassPrimary TargetKey Structural ModificationAssay / Cell LineObserved Activity / IC₅₀
Hydrazone Derivatives (e.g., 4a)EGFRUnsubstituted phenyl moiety at C-6HCT-116, HeLaPotent anti-proliferative; arrests in G2/M[2],[4]
Oxadiazole Derivatives (e.g., 6c)VEGFR-24-Chloro/Bromo aromatic ring at C-6MCF-7, HepG262.20 µM (MCF-7); high enzyme inhibition[4],[7]
Acylsulfonamides HCV NS5BN-acetamide isostere at C-6Enzymatic Binding AssayHigh affinity; forms salt bridge with Arg503[3]
5-Chloro-indole-6-carboxamide Nurr15-Chloro & 6-carboxamide extensionCellular LBD AssayStrong agonist activity; fills H4/H12 groove[6]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of these derivatives, emphasizing the mechanistic causality behind each step.

Protocol 1: Synthesis of N-Alkylated Indole-6-Carboxylate Intermediates

Modifying the N-1 position is frequently required to modulate solubility or block unwanted hydrogen bond donation.

  • Deprotonation: Dissolve methyl-1H-indole-6-carboxylate (0.001 mol) in 10 mL of acetone. Add aqueous potassium hydroxide (KOH, 0.003 mol) and stir at 20°C for 30 minutes.

    • Causality: Acetone is a polar aprotic solvent that dissolves the organic precursor while remaining miscible with the aqueous base. KOH deprotonates the relatively acidic N-H of the indole (pKa ~16.2), generating a resonance-stabilized indolyl anion. This step is strictly required to enhance the nucleophilicity of the nitrogen atom for the subsequent Sₙ2 reaction[4].

  • Alkylation: Add Methyl Iodide (MeI, 0.0011 mol) dropwise and stir for 2 hours.

    • Causality: MeI acts as a highly electrophilic methylating agent. The dropwise addition controls the exothermic Sₙ2 nucleophilic substitution, preventing localized heating that could lead to unwanted side reactions, such as ester hydrolysis[4].

  • Purification & Validation: Purify the product using column chromatography (ethyl acetate/hexane 1:9) and recrystallize with 70% EtOH.

    • Self-Validation: Successful N-alkylation is structurally validated by the disappearance of the N-H stretching band (~3300 cm⁻¹) in FT-IR and the emergence of a highly shielded singlet (~3.8 ppm) in ¹H-NMR corresponding to the new N-CH₃ group[4].

Protocol 2: In Vitro Cytotoxicity and Target Validation (MTT Assay)

This protocol is utilized to evaluate the anti-proliferative efficacy of synthesized RTK inhibitors.

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or MCF-7) at a density of 1×10⁴ cells/well in 96-well plates and incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: This 24-hour incubation period allows cells to adhere to the well bottom and re-enter the log phase of growth, ensuring they are metabolically active and their receptor tyrosine kinases (EGFR/VEGFR-2) are actively signaling[2].

  • Compound Treatment: Treat the cells with the indole-6-carboxylate derivatives at varying concentrations (e.g., 1–100 µM) for 48 hours.

    • Causality: Establishing a dose-response gradient is necessary for calculating the IC₅₀ value. The 48-hour window provides sufficient time for the compounds to penetrate the cell membrane, bind to the intracellular kinase domains, and induce the extrinsic apoptosis pathway[2].

  • Viability Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Remove the media and dissolve the resulting crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

    • Self-Validation: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow, water-soluble MTT into insoluble purple formazan. The absorbance of the dissolved formazan is directly proportional to the number of living cells, providing a self-validating, quantitative measure of compound cytotoxicity[2].

Sources

Foundational

solubility and stability of methyl 7-methyl-1H-indole-6-carboxylate

An In-depth Technical Guide to the Solubility and Stability of Methyl 7-methyl-1H-indole-6-carboxylate Introduction Methyl 7-methyl-1H-indole-6-carboxylate is an indole derivative of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 7-methyl-1H-indole-6-carboxylate

Introduction

Methyl 7-methyl-1H-indole-6-carboxylate is an indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds. Understanding the physicochemical properties of this specific analogue, particularly its solubility and stability, is paramount for its effective application. These parameters directly influence its handling, formulation, bioavailability, and overall viability as a research tool or a potential drug candidate.[1]

This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for assessing the . It is designed to equip researchers with the necessary knowledge to design robust experiments, interpret data accurately, and make informed decisions during the development lifecycle.

Physicochemical Profile

A foundational understanding of the compound's basic properties is essential before embarking on experimental studies. While specific experimental data for methyl 7-methyl-1H-indole-6-carboxylate is not widely published, we can infer its characteristics from its structure and data on closely related analogues like methyl 1H-indole-6-carboxylate.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₁NO₂PubChem[2]
Molecular Weight 189.21 g/mol PubChem[2]
Appearance Expected to be an off-white or pale yellow crystalline powder.Inferred from[3]
Melting Point The related methyl 1H-indole-6-carboxylate has a melting point of 76-80 °C. The 7-methyl substitution may slightly alter this value.Sigma-Aldrich[4]
Predicted logP 2.7 (Calculated)PubChem[2]
Structure An indole ring with a methyl group at position 7 and a methyl carboxylate group at position 6.---

The calculated logP value of 2.7 suggests the compound is moderately lipophilic, which has direct implications for its solubility in both aqueous and organic media.

Solubility Assessment

Solubility is a critical determinant of a compound's absorption and bioavailability. A distinction must be made between kinetic and thermodynamic solubility, as they measure different phenomena and are relevant at different stages of research.[5]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method used for early-stage screening.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement required for later-stage development and formulation.[6][7]

This guide will focus on determining thermodynamic solubility, which provides the most accurate and reliable data.

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard workflow for determining the thermodynamic solubility of the target compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess solid compound B Add chosen solvent system (e.g., PBS, FaSSIF) A->B Dispense C Agitate at controlled temperature (e.g., 37°C) for 24-72 hours B->C Shake/Stir D Centrifuge to pellet undissolved solid C->D E Filter supernatant through low-binding filter (e.g., 0.22 µm PVDF) D->E G Analyze residual solid (XRPD) to check for polymorphic changes D->G F Quantify concentration in filtrate via HPLC-UV E->F H Report Solubility (e.g., in µg/mL) F->H Calculate

Caption: Thermodynamic Solubility Assessment Workflow.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This protocol is the reference method for determining thermodynamic solubility.[6]

  • Preparation: Add an excess of solid methyl 7-methyl-1H-indole-6-carboxylate (e.g., 2-5 mg) to a series of vials containing 1 mL of different aqueous buffers (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline (PBS)).

    • Causality: Using excess solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.[7] Using multiple pH values is critical as the solubility of ionizable compounds can be pH-dependent.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 to 48 hours.

    • Causality: Prolonged agitation at a controlled temperature is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw the supernatant and filter it through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

    • Causality: Incomplete removal of solid particles is a major source of error, leading to artificially inflated solubility values. Centrifugation followed by filtration is a robust approach.[6][7]

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze the filtered supernatant using a validated HPLC-UV method (see Protocol 3) to determine the concentration of the dissolved compound.

    • Causality: HPLC-UV is preferred over simple UV spectroscopy because it is stability-indicating and can separate the parent compound from any potential degradation products that may have formed during the long incubation.[7]

  • Solid-State Analysis (Optional but Recommended): Recover the remaining solid from the vials and analyze it using a technique like X-ray Powder Diffraction (XRPD).

    • Causality: This step verifies if the compound underwent a polymorphic transformation during the experiment, as different solid forms can have different solubilities.[6][7]

Stability Assessment and Forced Degradation

Stability testing is crucial for identifying storage conditions, retest periods, and potential degradation pathways.[1] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[8][9] These studies are mandated by regulatory bodies like the ICH to ensure that analytical methods are stability-indicating.[10]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare stock solution of compound in a suitable solvent (e.g., ACN:H₂O) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose aliquots C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose aliquots D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose aliquots E Thermal (Solid & Solution, 80°C) A->E Expose aliquots F Photolytic (UV/Vis light, ICH Q1B) A->F Expose aliquots G Withdraw samples at time points (0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench reaction as needed G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Quantify parent drug loss I->J K Identify & characterize degradation products I->K L Elucidate degradation pathways I->L M Establish Stability Profile L->M Inform

Caption: Forced Degradation Experimental Workflow.

Protocol 2: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[10]

  • Stock Solution: Prepare a 1 mg/mL stock solution of methyl 7-methyl-1H-indole-6-carboxylate in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1.0 M HCl to achieve a final acid concentration of 0.5 M. Heat at 60°C.[11]

    • Base Hydrolysis: Add an equal volume of 1.0 M NaOH to achieve a final base concentration of 0.5 M. Keep at room temperature or heat gently (40°C).[11]

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.[12]

    • Thermal Degradation: Store one vial of the stock solution and one vial of the solid powder in an oven at 80°C.[9]

    • Photostability: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. Wrap a control vial in aluminum foil.

  • Time Points: Withdraw samples from each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (Protocol 3).

Protocol 3: Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[13]

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes, followed by a re-equilibration step.

    • Causality: A gradient elution is necessary to separate the moderately polar parent compound from potentially more polar (hydrolyzed) or less polar (oxidized dimers) degradation products within a reasonable runtime.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, or a wavelength determined by UV spectral analysis of the parent compound.

  • Column Temperature: 30°C.

  • Validation: The method's ability to be "stability-indicating" is confirmed by analyzing the forced degradation samples. The method is considered suitable if all degradation product peaks are well-resolved from the parent peak and from each other.

Predicted Degradation Pathways

Based on the known chemistry of the indole nucleus and ester functional groups, several degradation pathways can be anticipated.[12]

  • Ester Hydrolysis: The methyl carboxylate group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (7-methyl-1H-indole-6-carboxylic acid) and methanol.[9] This is often the primary degradation pathway in aqueous solutions.

  • Oxidation of the Indole Ring: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation.[12] Attack by oxidizing agents (like H₂O₂) or auto-oxidation can occur at the C2 and C3 positions, leading to the formation of various oxindole and other ring-opened derivatives.

  • Photodegradation: Exposure to UV light can induce radical-mediated reactions, potentially leading to dimerization or complex polymer formation.[11]

G Parent Methyl 7-methyl-1H-indole-6-carboxylate Acid 7-methyl-1H-indole-6-carboxylic acid Parent->Acid Acid/Base Hydrolysis (H⁺ or OH⁻) Oxidized Oxidized Derivatives (e.g., Oxindoles) Parent->Oxidized Oxidation ([O], H₂O₂) Polymer Photodegradation Products (Dimers, Polymers) Parent->Polymer Photolysis (hν)

Caption: Potential Degradation Pathways.

Troubleshooting and Field-Proven Insights

  • Inconsistent Solubility: If solubility results are highly variable, ensure sufficient equilibration time has passed and check for pH drift in unbuffered or weakly buffered media.[6] Adsorption to labware can also be an issue for lipophilic compounds; using low-binding tubes and pre-conditioning filters can mitigate this.[6]

  • No Degradation Observed: If a stress condition does not produce significant degradation (e.g., <5%), the condition should be made more aggressive (e.g., higher temperature, longer exposure, higher concentration of stressor).[10]

  • Excessive Degradation: If the parent peak disappears entirely at the first time point, the stress condition is too harsh and should be attenuated (e.g., lower temperature, shorter time, lower concentration of stressor).

  • Indole-Specific Issues: The indole nucleus is sensitive to strongly acidic conditions, which can cause protonation and subsequent degradation.[12] When developing HPLC methods, using mildly acidic or neutral mobile phases is advisable if acid-catalyzed degradation on-column is suspected.[12]

Conclusion

A thorough investigation of the is a non-negotiable step in its development pathway. By employing robust, validated methodologies such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies, researchers can build a detailed physicochemical profile of the molecule. This knowledge is fundamental to guiding formulation design, establishing appropriate storage and handling procedures, and ensuring the generation of reliable and reproducible data in all subsequent biological and preclinical evaluations.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Cloud.
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2016). Taylor & Francis Online.
  • Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced degradation – Knowledge and References. (n.d.). Taylor & Francis.
  • Microbial Degradation of Indole and Its Deriv
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (n.d.). PMC - NIH.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
  • Methyl indole-6-carboxyl
  • stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
  • Methyl indole-6-carboxylate 97 50820-65-0. (n.d.). Sigma-Aldrich.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD.
  • Methyl 7-methyl-1H-indole-1-carboxyl
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). EGA.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (n.d.). Frontiers.
  • Methyl 1H-indole-6-carboxylate | Biochemical Reagent. (n.d.). MedchemExpress.com.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC.
  • (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025).
  • methyl 7-methyl-1H-indole-1-carboxyl

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 7-Methyl-1H-indole-6-carboxylate as a Key Intermediate in Modern Organic Synthesis

Abstract The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specifically functionalized derivative, met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specifically functionalized derivative, methyl 7-methyl-1H-indole-6-carboxylate , a versatile intermediate for constructing complex molecular architectures. While direct literature on this exact molecule is sparse, its structural motifs are present in precursors to high-value therapeutic agents, particularly in oncology. This document provides a detailed, experience-driven perspective on its synthesis, characterization, and strategic application, with a focus on its potential role in the development of targeted therapies such as KRAS inhibitors.[3][4][5] The protocols herein are built upon established, robust chemical transformations, adapted to furnish this valuable building block.

Introduction: The Strategic Value of Substituted Indoles

The indole ring system is often termed a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[6] The strategic placement of substituents dramatically influences the molecule's pharmacological profile, including its metabolic stability, target affinity, and selectivity. The "magic methyl" effect, where the addition of a methyl group can significantly enhance a drug's efficacy, is a well-documented phenomenon in medicinal chemistry.[7]

The subject of this guide, methyl 7-methyl-1H-indole-6-carboxylate, possesses a unique substitution pattern that makes it a highly valuable precursor:

  • C6-Ester Functionality: The methyl ester at the C6 position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation, a crucial step in synthesizing many kinase inhibitors.

  • C7-Methyl Group: The methyl group at the C7 position provides steric bulk and lipophilicity. In the context of drug design, this group can orient the molecule within a protein's binding pocket, potentially enhancing potency or selectivity.

  • Unsubstituted N-H and C2/C3 Positions: These positions are available for further elaboration, allowing for the introduction of diverse pharmacophoric elements through reactions like N-alkylation or palladium-catalyzed cross-couplings.

This combination of features positions methyl 7-methyl-1H-indole-6-carboxylate as a key intermediate for synthesizing targeted therapies, such as covalent inhibitors for oncogenic proteins like KRAS G12C and G12D.[5][8]

Physicochemical Properties and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on closely related analogs.[9][10]

PropertyPredicted Value / Characteristic
IUPAC Name methyl 7-methyl-1H-indole-6-carboxylate
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Estimated 85-95 °C (based on analogs)
Solubility Soluble in methanol, ethyl acetate, DCM; Insoluble in water
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 10.5-11.5 (br s, 1H, NH), 8.1-8.3 (s, 1H, Ar-H5), 7.5-7.7 (s, 1H, Ar-H4), 7.1-7.3 (t, 1H, Ar-H2), 6.4-6.6 (t, 1H, Ar-H3), 3.9-4.1 (s, 3H, OCH₃), 2.4-2.6 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 168 (C=O), 136 (C7a), 134 (C7), 128 (C3a), 125 (C6), 124 (C2), 122 (C5), 118 (C4), 102 (C3), 52 (OCH₃), 16 (CH₃)
Mass Spec (ESI+) m/z: 190.08 [M+H]⁺, 212.06 [M+Na]⁺

Note: NMR predictions are based on standard indole chemical shifts and substituent effects. Actual experimental values may vary.[11]

Synthetic Protocol: A Robust Pathway to the Intermediate

The following protocol details a robust, multi-step synthesis of methyl 7-methyl-1H-indole-6-carboxylate, adapted from established palladium-catalyzed heteroannulation methodologies.[12] This approach offers high flexibility and is amenable to scale-up.

Workflow Overview

G cluster_0 Synthesis of Intermediate A 2,3-Dimethylnitrobenzene B Methyl 2-methyl-6-nitrobenzoate C Methyl 2-(bromomethyl)-6-nitrobenzoate D Methyl 2-ethenyl-6-nitrobenzoate E Methyl 7-methyl-1H-indole-6-carboxylate

Step 1: Synthesis of Methyl 2-methyl-6-nitrobenzoate

This initial step involves the selective oxidation of one methyl group of the starting material, followed by esterification.

  • Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an aromatic methyl group to a carboxylic acid. The subsequent Fischer esterification under acidic conditions provides the methyl ester in good yield.

  • To a solution of 2,3-dimethylnitrobenzene (1.0 eq) in a 3:1 mixture of pyridine/water, add KMnO₄ (4.0 eq) portion-wise, maintaining the temperature below 50 °C.

  • Heat the mixture to reflux for 8 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the manganese dioxide. Wash the solid with hot water.

  • Combine the aqueous filtrates and acidify with concentrated HCl to pH ~2 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Suspend the crude 2-methyl-6-nitrobenzoic acid in methanol (10 volumes) and add concentrated sulfuric acid (0.1 eq) catalytically.

  • Heat to reflux for 12-16 hours.

  • Remove methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-6-nitrobenzoate as a solid, which can be used without further purification.

Step 2: Synthesis of Methyl 2-(bromomethyl)-6-nitrobenzoate

This is a standard radical-initiated benzylic bromination.

  • Rationale: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, steady concentration of bromine radicals, minimizing side reactions. AIBN serves as the radical initiator.

  • Dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq) in carbon tetrachloride (10 volumes).

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) for 4-6 hours. Use a UV lamp to facilitate initiation if needed.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude Methyl 2-(bromomethyl)-6-nitrobenzoate , which is typically used immediately in the next step due to its lachrymatory nature.

Step 3: Synthesis of Methyl 2-ethenyl-6-nitrobenzoate (Styrene Precursor)

A Wittig reaction converts the benzyl bromide to the crucial styrene derivative.

  • Rationale: The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds. The phosphonium ylide is generated in situ and reacts with an appropriate formaldehyde equivalent.

  • Prepare the Wittig salt by reacting the crude Methyl 2-(bromomethyl)-6-nitrobenzoate (1.0 eq) with triphenylphosphine (1.1 eq) in refluxing chloroform. Precipitate the salt by adding ether.

  • Suspend the dried phosphonium salt in THF and cool to 0 °C.

  • Add a strong base, such as potassium tert-butoxide (1.1 eq), to generate the ylide.

  • Introduce paraformaldehyde (1.5 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford pure Methyl 2-ethenyl-6-nitrobenzoate .

Step 4: Reductive Cyclization to form Methyl 7-methyl-1H-indole-6-carboxylate

This is the key indole-forming step.

  • Rationale: This palladium-catalyzed reaction proceeds via a reductive cyclization mechanism. Carbon monoxide acts as the reductant, converting the nitro group to a reactive nitroso intermediate, which then undergoes cyclization onto the adjacent vinyl group to form the indole ring.[12]

  • In a pressure-rated vessel, dissolve Methyl 2-ethenyl-6-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and palladium(II) acetate (0.05 eq) in acetonitrile.

  • Seal the vessel and purge with carbon monoxide gas (4-5 cycles).

  • Pressurize the vessel with carbon monoxide to 60-70 psi.

  • Heat the reaction to 100-110 °C for 24-48 hours. Monitor by LC-MS.

  • Cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield the final product, Methyl 7-methyl-1H-indole-6-carboxylate .

Application as an Intermediate: Synthesis of a KRAS G12D Inhibitor Scaffold

The true value of an intermediate is demonstrated by its utility. The following workflow illustrates how methyl 7-methyl-1H-indole-6-carboxylate can be elaborated into a scaffold relevant for the development of KRAS G12D inhibitors.[5]

G cluster_1 Elaboration to KRAS Inhibitor Scaffold E Methyl 7-methyl-1H-indole-6-carboxylate F 7-Methyl-1H-indole-6-carboxylic acid G N-(4-acrylamidophenyl)-7-methyl-1H-indole-6-carboxamide (Hypothetical KRAS G12D Inhibitor Scaffold)

Protocol 1: Saponification to the Carboxylic Acid
  • Rationale: The methyl ester is hydrolyzed to the free carboxylic acid under basic conditions. This is a necessary activation step for subsequent amide bond formation.

  • Dissolve the indole ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours until TLC or LC-MS shows complete conversion.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3 with 1M HCl.

  • The product, 7-Methyl-1H-indole-6-carboxylic acid , will precipitate. Collect the solid by filtration, wash with cold water, and dry thoroughly.

Protocol 2: Amide Coupling to form Covalent Warhead Moiety
  • Rationale: A peptide coupling reagent like HATU is used to form an active ester, which then readily reacts with the desired amine to form a stable amide bond. The acrylamide moiety is a common "warhead" in covalent inhibitors, designed to irreversibly bind to a cysteine residue in the target protein.[8]

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and 4-aminophenyl acrylamide (1.1 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir the mixture at room temperature under a nitrogen atmosphere for 12 hours.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid and wash with water.

  • Purify the crude material by flash chromatography or preparative HPLC to obtain the final target molecule, N-(4-acrylamidophenyl)-7-methyl-1H-indole-6-carboxamide .

Conclusion

Methyl 7-methyl-1H-indole-6-carboxylate is a strategically designed intermediate with significant potential in modern drug discovery. While not a final drug product itself, its carefully arranged functional groups provide a robust platform for the synthesis of complex, high-value molecules. The synthetic protocols and application workflows detailed in this guide are based on reliable and scalable chemical principles, offering researchers and drug development professionals a clear path to utilizing this building block for the creation of next-generation targeted therapeutics.

References

  • Thomson Reuters. (n.d.). Synthesis of trametinib dimethyl sulfoxide.
  • Google Patents. (2021). CN109336884B - Method for synthesizing trametinib key intermediate.
  • ChemicalBook. (2026, January 13). Methyl 1H-indole-7-carboxylate | 93247-78-0.
  • Patsnap. (2021, February 5). A method for synthesizing trametinib key intermediate - Eureka.
  • Google Patents. (n.d.). CN109336884A - A method of synthesis Trimetinib key intermediate.
  • ACS Publications. (2025, September 25). Dual Transcriptional Repression of Oncogenic c-KIT and KRAS by G4-Targeting Triazolyl-Indole Scaffolds Induces Synthetic Lethality in Leukemia Cells | Journal of Medicinal Chemistry.
  • PubMed. (2025, October 9). Dual Transcriptional Repression of Oncogenic c-KIT and KRAS by G4-Targeting Triazolyl-Indole Scaffolds Induces Synthetic Lethality in Leukemia Cells.
  • ResearchGate. (2026, February 10). Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors.
  • (n.d.).
  • PMC. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
  • (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl indole-6-carboxylate 97 50820-65-0.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Methyl 7-methoxy-1H-indole-4-carboxylate: A Technical Overview.
  • ACS Publications. (2019, December 10). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors.
  • Benchchem. (n.d.). The Synthetic Versatility of Methyl 7-methoxy-1H-indole-4-carboxylate: A Key Intermediate in Organic Synthesis.
  • Matrix Fine Chemicals. (n.d.). METHYL 1H-INDOLE-7-CARBOXYLATE | CAS 93247-78-0.
  • (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • NIH. (n.d.). Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure.
  • MedchemExpress.com. (n.d.). Methyl 1H-indole-6-carboxylate | Biochemical Reagent.
  • PMC. (n.d.). Methyl-Containing Pharmaceuticals.
  • (n.d.).
  • Benchchem. (n.d.). stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • MDPI. (2005, December 31). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.

Sources

Application

Application Notes and Protocols for Methyl 7-methyl-1H-indole-6-carboxylate

Abstract This document provides a comprehensive guide to the safe handling, storage, and preliminary application of methyl 7-methyl-1H-indole-6-carboxylate. As a substituted indole, this compound is of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and preliminary application of methyl 7-methyl-1H-indole-6-carboxylate. As a substituted indole, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and understanding the appropriate handling of its derivatives is paramount for ensuring experimental integrity and laboratory safety.[1][2][3] These protocols are grounded in established principles of chemical safety and draw upon data from structurally related indole compounds to provide a robust framework for laboratory use.

Introduction to Methyl 7-methyl-1H-indole-6-carboxylate

Methyl 7-methyl-1H-indole-6-carboxylate is a heterocyclic aromatic compound featuring a bicyclic indole core. The indole ring system is a fundamental component of many natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[2][3][4] The specific substitution pattern of a methyl group at the 7-position and a methyl carboxylate at the 6-position influences the molecule's electronic properties, solubility, and potential biological interactions. These application notes are designed to provide researchers, scientists, and drug development professionals with the necessary guidelines for the safe and effective use of this compound in a laboratory setting.

Physicochemical and Safety Data

While specific experimental data for methyl 7-methyl-1H-indole-6-carboxylate is not extensively published, its properties can be reasonably extrapolated from its constituent parts and data on closely related analogs like methyl 1H-indole-6-carboxylate.

Table 1: Physicochemical Properties of Methyl 7-methyl-1H-indole-6-carboxylate and Related Analogs

PropertyMethyl 7-methyl-1H-indole-6-carboxylate (Predicted)Methyl 1H-indole-6-carboxylate (Experimental)Source
Molecular Formula C₁₁H₁₁NO₂C₁₀H₉NO₂[5],[6]
Molecular Weight 189.21 g/mol 175.18 g/mol [5],[6]
Appearance Likely an off-white to pale yellow or brown crystalline solidOff-white crystalline powder[7][8]
Melting Point Not determined76-80 °C[7][9]
Solubility Expected to have good solubility in organic solvents such as chloroform, methanol, and ethyl acetateGood solubility in organic solvents like chloroform and methanol[7]

Table 2: Hazard Identification and Classification (Based on Analogs)

Hazard ClassClassificationPrecautionary StatementsSource
Skin Corrosion/Irritation Category 2 (Causes skin irritation)H315[6][9][10]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)H319[6][9][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)H335[9][10]

Core Directive: Handling and Storage Workflow

The following diagram outlines the essential workflow for the safe handling and storage of methyl 7-methyl-1H-indole-6-carboxylate, from receiving the compound to its final disposal.

Workflow for Methyl 7-methyl-1H-indole-6-carboxylate cluster_receiving Receiving and Initial Inspection cluster_storage Proper Storage cluster_handling Safe Handling and Use cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect SDS Review Safety Data Sheet (or Analog Data) Inspect->SDS Store Store in a Cool, Dry, Well-Ventilated Area SDS->Store Proceed to Storage Inert Consider Storage Under Inert Atmosphere (e.g., Argon) for Long-Term Stability Store->Inert Light Protect from Light Store->Light PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Prepare for Use Ventilation Handle in a Fume Hood or Well-Ventilated Area PPE->Ventilation Weighing Weighing and Aliquoting Ventilation->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Reaction Use in a Controlled Reaction Setup Dissolution->Reaction Waste Dispose of as Chemical Waste According to Institutional and Local Regulations Reaction->Waste Post-Experiment Contaminated Decontaminate Glassware and Surfaces Waste->Contaminated

Caption: Workflow for handling and storage of methyl 7-methyl-1H-indole-6-carboxylate.

Detailed Protocols

Protocol for Receiving and Storage

Expertise & Experience: Indole derivatives can be sensitive to air, light, and moisture. Proper initial inspection and storage are crucial to maintain the compound's purity and prevent degradation.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Documentation: Review the supplier's Safety Data Sheet (SDS). If an SDS for the specific compound is unavailable, consult the SDS for a close structural analog such as methyl 1H-indole-6-carboxylate.[9][10]

  • Storage Conditions: Store the container tightly closed in a cool, dry, and well-ventilated area.[11][12] A recommended storage temperature is between 2-8°C, especially for long-term storage, to minimize potential degradation.[13]

  • Protection from Light and Air: Indoles can be light-sensitive. Store in an amber vial or in a dark location to prevent photochemical decomposition. For long-term storage, consider placing the container inside a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidation.[11]

Protocol for Personal Protective Equipment (PPE)

Trustworthiness: The use of appropriate PPE is a self-validating system that minimizes the risk of exposure and ensures personal safety.

  • Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[14][15]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or perforations before use. Dispose of contaminated gloves properly after use.[10]

  • Body Protection: A standard laboratory coat should be worn at all times. For handling larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: For handling small quantities in a well-ventilated fume hood, respiratory protection is typically not required. If handling large quantities or if dust is generated outside of a fume hood, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[9][14]

Protocol for Weighing and Aliquoting

Expertise & Experience: As a solid, methyl 7-methyl-1H-indole-6-carboxylate can become airborne during handling. The following steps are designed to minimize inhalation exposure and contamination.

  • Ventilation: Perform all weighing and aliquoting procedures inside a certified chemical fume hood or a ventilated balance enclosure.[11][12]

  • Static Control: Use an anti-static weighing dish or an ionizing bar to prevent the scattering of the powdered compound due to static electricity.

  • Transfer Technique: Use a clean spatula to carefully transfer the desired amount of the compound. Avoid creating dust clouds by handling the material gently.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cleaning materials as chemical waste.

Protocol for Sample Preparation (Solution)

Expertise & Experience: The choice of solvent is critical for the successful application of the compound in subsequent experiments. Based on the properties of similar indole esters, the following solvents are recommended.

  • Solvent Selection: Based on the expected solubility, suitable solvents for dissolution include methanol, ethyl acetate, chloroform, and dimethylformamide (DMF).[7] The choice of solvent will depend on the specific requirements of the downstream application.

  • Dissolution Procedure: a. Add the weighed amount of methyl 7-methyl-1H-indole-6-carboxylate to a clean, dry flask. b. Under a fume hood, add the desired volume of the chosen solvent to the flask. c. Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but monitor for any signs of degradation.

  • Storage of Solutions: If not for immediate use, store solutions in tightly sealed containers at a low temperature (e.g., 2-8°C or -20°C) and protected from light. The stability of the compound in solution should be determined empirically for long-term storage.

Spill and Emergency Procedures

Authoritative Grounding: These procedures are based on standard laboratory safety protocols for handling solid chemical irritants.

  • Small Spills:

    • Ensure the area is well-ventilated.[11]

    • Wearing appropriate PPE, gently sweep up the spilled solid material, avoiding dust generation.[12]

    • Place the spilled material into a sealed container for chemical waste disposal.[16]

    • Clean the spill area with a damp cloth and decontaminate with soap and water.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14][17]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.[17]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][17]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[17]

  • Inhalation:

    • Move the individual to fresh air.[14][17]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms persist.[17]

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.[17]

Waste Disposal

All waste materials, including unused compound, contaminated consumables (e.g., gloves, weighing paper), and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain or in the general trash.[12]

Logical Relationships in Safe Handling

The following diagram illustrates the logical dependencies for ensuring safety during the handling of methyl 7-methyl-1H-indole-6-carboxylate.

Logical Dependencies for Safe Handling A Hazard Awareness B Proper Storage A->B C Correct PPE Usage A->C D Use of Engineering Controls (Fume Hood) A->D F Appropriate Spill Response A->F G Correct Waste Disposal A->G E Safe Handling Techniques B->E C->E D->E H Minimized Exposure & Contamination E->H F->H G->H

Caption: Logical dependencies for ensuring safety during handling procedures.

References

  • INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY - Loba Chemie. (n.d.).
  • Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem. (n.d.). NIH. Retrieved March 13, 2026, from [Link]

  • Safety Data Sheet: Kovacs' Indole Reagent - ChemScience. (n.d.). Retrieved March 13, 2026, from [Link]

  • Methyl 7-methyl-1H-indole-1-carboxylate | C11H11NO2 | CID 45119294 - PubChem. (n.d.). NIH. Retrieved March 13, 2026, from [Link]

  • methyl 7-methyl-1H-indole-1-carboxylate - FlavScents. (n.d.). Retrieved March 13, 2026, from [Link]

  • Understanding the Chemical Properties of Indole-6-carboxylic Acid Methyl Ester. (2026, March 1). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 13, 2026, from [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 13, 2026, from [Link]

  • Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. (n.d.). Retrieved March 13, 2026, from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023, July 18). Retrieved March 13, 2026, from [Link]

  • Practical Methodologies for the Synthesis of Indoles | Chemical Reviews - ACS Publications. (2006, June 7). Retrieved March 13, 2026, from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. (2018, April 9). Retrieved March 13, 2026, from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). Retrieved March 13, 2026, from [Link]

Sources

Method

derivatization of methyl 7-methyl-1H-indole-6-carboxylate for bioassays

Application Note: Derivatization of Methyl 7-Methyl-1H-Indole-6-Carboxylate for Advanced Bioassays Executive Summary The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, frequently utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of Methyl 7-Methyl-1H-Indole-6-Carboxylate for Advanced Bioassays

Executive Summary

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors, multi-target antiproliferative agents, and protein-protein interaction (PPI) modulators [2]. Specifically, methyl 7-methyl-1H-indole-6-carboxylate serves as a highly versatile building block. Its unique substitution pattern—featuring an enamine-like C3 position, an acidic N1-amine, and a sterically shielded C6-ester—provides orthogonal vectors for functionalization.

This application note details a self-validating, three-phase workflow for the derivatization of this scaffold. By executing a one-pot C3-bromination/N1-alkylation, followed by sterically-driven saponification and high-efficiency amide coupling, researchers can rapidly generate biotinylated or fluorophore-tagged probes suitable for Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), and pull-down bioassays.

Strategic Rationale & Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than merely following a recipe. The derivatization of this scaffold relies on exploiting its intrinsic electronic and steric properties:

  • Phase 1: C3-Bromination (Electrophilic Hub): The indole pyrrole ring is electron-rich, making the C3 position highly nucleophilic. N-Bromosuccinimide (NBS) is selected over elemental bromine to provide a mild, controlled electrophilic bromination, preventing over-halogenation. The resulting C3-bromo moiety serves as an essential handle for downstream Suzuki-Miyaura cross-coupling, allowing for the exploration of Structure-Activity Relationships (SAR) in target binding pockets (e.g., the p2 pocket of Mcl-1) [1].

  • Phase 2: N1-Alkylation (PK & Solubility): The indole N-H has a pKa of ~16. Using a strong base like Sodium Hydride (NaH, pKa ~35) ensures rapid, quantitative deprotonation. Performing this immediately after bromination in a one-pot sequence traps the potentially unstable bromo-intermediate, preventing oxidative degradation and streamlining the workflow [1].

  • Phase 3: C6-Ester Saponification (The Ortho-Effect): The C6 methyl ester is sterically shielded by the adjacent C7-methyl group. Standard room-temperature hydrolysis is kinetically sluggish. To overcome this activation energy barrier without causing decarboxylation, a mixed solvent system (THF/MeOH/H2O) is employed at 60 °C. This ensures the lipophilic indole remains solvated while the hydroxide nucleophile attacks the hindered carbonyl.

  • Phase 4: Bioassay Tagging (Amidation): The resulting C6-carboxylic acid is sterically hindered. Standard EDC/HOBt coupling often fails or yields low conversion. HATU is mandated here due to its superior activation kinetics, forming a highly reactive HOAt-ester intermediate that efficiently captures bulky amines (e.g., Biotin-PEG-NH2).

Workflow Visualization

IndoleDeriv cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Bioassay Tagging Core Methyl 7-methyl-1H-indole-6-carboxylate (Starting Scaffold) C3_N1_Mod One-Pot C3-Bromination & N1-Alkylation (NBS, NaH, MeI) Core->C3_N1_Mod Intermediate Methyl 3-bromo-1,7-dimethyl- 1H-indole-6-carboxylate (Cross-Coupling Handle) C3_N1_Mod->Intermediate Hydrolysis C6-Ester Saponification (LiOH, THF/MeOH/H2O, 60°C) Intermediate->Hydrolysis Acid 3-Bromo-1,7-dimethyl-1H- indole-6-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, Biotin-PEG-NH2) Acid->Amidation BioProbe Biotinylated Indole Probe (For SPR / Pull-down Assays) Amidation->BioProbe

Workflow for the derivatization and biotinylation of the indole-6-carboxylate scaffold.

Experimental Protocols

Protocol A: One-Pot C3-Bromination and N1-Methylation

Adapted from established syntheses of Mcl-1 inhibitors [1].

  • Preparation: Flame-dry a 25 mL round-bottom flask. Add methyl 7-methyl-1H-indole-6-carboxylate (50 mg, 0.28 mmol) and dissolve in anhydrous DMF (2.0 mL) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (51 mg, 0.28 mmol) portion-wise over 5 minutes. Stir the reaction at 0 °C for 30 minutes. Self-Validation: Perform a rapid TLC (Hexanes/EtOAc 3:1); the starting material spot (UV active) should be completely consumed, replaced by a lower Rf intermediate.

  • Deprotonation: To the same reaction flask at 0 °C, carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 14 mg, 0.34 mmol). Caution: Hydrogen gas evolution will occur. Ensure proper venting. Stir for 15 minutes until bubbling ceases.

  • Alkylation: Add Methyl Iodide (MeI) (22 µL, 0.34 mmol) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield methyl 3-bromo-1,7-dimethyl-1H-indole-6-carboxylate as a pale solid.

Protocol B: Sterically Hindered C6-Ester Saponification
  • Reaction Setup: Dissolve the intermediate from Protocol A (50 mg, 0.18 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (4.0 mL) in a 10 mL vial equipped with a magnetic stir bar.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (38 mg, 0.90 mmol, 5.0 eq). Seal the vial and heat to 60 °C using an aluminum heating block. Stir for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the ester mass peak and the appearance of the acid mass peak indicate completion.

  • Isolation: Cool the mixture to room temperature. Evaporate the THF and MeOH under reduced pressure. Dilute the remaining aqueous phase with 2 mL of water and cool to 0 °C.

  • Precipitation: Slowly acidify the aqueous layer to pH ~3 using 1M HCl. A white/off-white precipitate will form. Filter the solid, wash with ice-cold water (2 x 2 mL), and dry under high vacuum overnight to afford 3-bromo-1,7-dimethyl-1H-indole-6-carboxylic acid .

Protocol C: Bioassay Tagging (Amide Coupling with Biotin-PEG4-NH2)
  • Activation: Dissolve the carboxylic acid from Protocol B (30 mg, 0.11 mmol) in anhydrous DMF (1.5 mL). Add HATU (50 mg, 0.13 mmol) and N,N-Diisopropylethylamine (DIPEA) (57 µL, 0.33 mmol). Stir for 15 minutes at room temperature to generate the active HOAt ester.

  • Conjugation: Add Biotin-PEG4-amine (50 mg, 0.12 mmol) dissolved in DMF (0.5 mL) to the activated ester solution. Stir at room temperature for 12 hours under argon.

  • Purification: Due to the high polarity of the PEG and Biotin moieties, standard phase chromatography is inefficient. Filter the crude mixture through a 0.45 µm PTFE syringe filter and purify directly via preparative Reverse-Phase HPLC (C18 column, gradient of 5% to 95% Acetonitrile in Water with 0.1% TFA modifier). Lyophilize the product fractions to yield the pure Biotin-PEG4-Indole Probe .

Quantitative Data & Analytical Validation

Table 1: Summary of reaction metrics and analytical validation parameters for the derivatization workflow.

Compound NameStageYield (%)LC-MS RT (min)*MS (ES) [M+H]⁺
Methyl 7-methyl-1H-indole-6-carboxylateStarting ScaffoldN/A1.45190.1
Methyl 3-bromo-1,7-dimethyl-1H-indole-6-carboxylatePost-Protocol A81%1.60282.1 / 284.1
3-Bromo-1,7-dimethyl-1H-indole-6-carboxylic acidPost-Protocol B>90%1.35268.1 / 270.1
Biotin-PEG4-Indole ProbePost-Protocol C65%1.55669.2 / 671.2

*Note: LC-MS retention times (RT) are representative values based on a standard 3-minute C18 gradient (5-95% MeCN/H₂O + 0.1% Formic Acid).

Bioassay Integration Guidelines

The synthesized Biotin-PEG4-Indole Probe is engineered specifically for advanced biophysical screening:

  • Surface Plasmon Resonance (SPR): Immobilize the biotinylated probe onto a Streptavidin (SA) coated sensor chip. The extended PEG4 linker prevents steric clash between the indole pharmacophore and the dextran matrix of the chip. Target proteins (e.g., Mcl-1, EGFR, or VEGFR-2) can be flowed over the chip at varying concentrations to determine precise binding kinetics ( Kd​ , Kon​ , Koff​ ) [2].

  • On-Chip Diversification: The retained C3-bromo group acts as a latent functional handle. Researchers can perform on-chip or pre-assay Suzuki-Miyaura cross-coupling with various aryl boronic acids to rapidly generate a library of C3-substituted analogs, directly assessing how different functional groups occupy the target's binding pocket without needing to synthesize each full probe from scratch.

References

  • Title: Substituted indole mcl-1 inhibitors (Patent CA3016182A1)
  • Title: New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation Source: Chemistry & Biodiversity (PubMed) URL: [Link]

Application

Application Notes and Protocols for the Use of Methyl 7-methyl-1H-indole-6-carboxylate in Cell-Based Assays

For correspondence: Introduction: The Emerging Potential of Novel Indole Derivatives in Oncology Research The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous n...

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Introduction: The Emerging Potential of Novel Indole Derivatives in Oncology Research

The indole scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] In the realm of oncology, indole derivatives have been successfully developed into clinically significant therapeutics.[2] Recent research has highlighted that modifications to the indole-6-carboxylate core can yield potent inhibitors of key signaling pathways implicated in cancer progression, such as those governed by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4][5] These receptor tyrosine kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2][3][4][5]

Methyl 7-methyl-1H-indole-6-carboxylate is a novel synthetic indole derivative. While its specific biological activities are currently under-explored, its structural similarity to known EGFR and VEGFR-2 inhibitors suggests a strong potential for antiproliferative and anti-angiogenic activity.[2][3][4] This document provides a comprehensive guide for researchers to systematically investigate the effects of methyl 7-methyl-1H-indole-6-carboxylate in relevant cell-based assays. We present detailed protocols for compound handling and for assessing its impact on cell viability, proliferation, apoptosis, and the modulation of key signaling proteins.

The following protocols are designed to be self-validating, with integrated controls and clear causal explanations for each experimental step. This ensures that researchers can generate robust and reproducible data to elucidate the therapeutic potential of this promising compound.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem CID: 45119294[6]
Molecular Weight 189.21 g/mol PubChem CID: 45119294[6]
Appearance White to pale cream solidN/A (General observation for similar compounds)
Solubility Expected to be soluble in DMSO and other organic solventsBased on high solubility of similar indole esters in DMSO[7]
Protocol 1: Preparation of Stock and Working Solutions

Rationale: Due to its predicted low aqueous solubility, methyl 7-methyl-1H-indole-6-carboxylate must first be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations for treating cells. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally ≤ 0.1%.

Materials:

  • Methyl 7-methyl-1H-indole-6-carboxylate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • Aseptically weigh out 1.892 mg of methyl 7-methyl-1H-indole-6-carboxylate powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. This yields a 10 mM stock solution.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your assay. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound used in the experiment.

Investigating Antiproliferative and Cytotoxic Effects

A primary step in characterizing a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol 2: Cell Viability Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cytotoxicity and the determination of the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Recommended Cell Lines:

  • A549 (Human lung carcinoma): Known to express EGFR.[8][9][10][11][12]

  • HUVEC (Human Umbilical Vein Endothelial Cells): A standard model for studying angiogenesis and expresses high levels of VEGFR-2.[13][14][15][16][17]

Materials:

  • A549 or HUVEC cells

  • Complete growth medium

  • 96-well flat-bottom cell culture plates

  • Methyl 7-methyl-1H-indole-6-carboxylate working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of methyl 7-methyl-1H-indole-6-carboxylate in complete medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
ParameterCalculationInterpretation
% Cell Viability (Absorbance of treated cells / Absorbance of vehicle control) x 100Indicates the percentage of viable cells relative to the control.
IC₅₀ Value Plot % cell viability against the log of compound concentration and use non-linear regression to determine the concentration that results in 50% inhibition.Represents the potency of the compound in inhibiting cell growth.

Experimental Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_assays Functional Assays cluster_mechanism Mechanistic Analysis prep_compound Prepare Compound Stock & Working Solutions treat_cells Treat Cells with Compound (24-72h) prep_compound->treat_cells prep_cells Culture & Seed Cells (e.g., A549, HUVEC) prep_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability proliferation Proliferation (BrdU Assay) treat_cells->proliferation apoptosis Apoptosis (Caspase-3 Assay) treat_cells->apoptosis harvest_cells Harvest Cells for Lysate Preparation treat_cells->harvest_cells western_blot Western Blot Analysis (p-EGFR, p-VEGFR2, Akt, ERK) harvest_cells->western_blot

Caption: Workflow for assessing the cellular effects of the compound.

Elucidating the Mechanism of Action

If methyl 7-methyl-1H-indole-6-carboxylate demonstrates significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Based on its structural class, we hypothesize that it may inhibit cell proliferation and induce apoptosis by targeting the EGFR and/or VEGFR-2 signaling pathways.

Hypothesized Signaling Pathways

EGFR Signaling Pathway

EGFR_Pathway cluster_outcome EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT Compound Methyl 7-methyl- 1H-indole-6-carboxylate Compound->EGFR Inhibits Apoptosis Apoptosis Compound->Apoptosis Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_outcome VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ-PKC-MAPK Pathway VEGFR2->PLCg PI3K_AKT_v PI3K-AKT Pathway VEGFR2->PI3K_AKT_v Compound Methyl 7-methyl- 1H-indole-6-carboxylate Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K_AKT_v->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Protocol 3: Cell Proliferation Assessment using BrdU Incorporation Assay

Rationale: The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU is then detected using a specific antibody, providing a more direct measure of proliferation than metabolic assays like MTT.

Materials:

  • Cells seeded and treated as in the MTT assay

  • BrdU Labeling Reagent (10 mM)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling:

    • 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 2-4 hours at 37°C.[2]

  • Fixation and Denaturation:

    • Carefully remove the medium and add 200 µL of Fixing/Denaturing solution to each well.

    • Incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash three times, then add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.

  • Signal Development and Measurement:

    • Wash three times, then add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes.

    • Add 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm.

Protocol 4: Apoptosis Detection via Caspase-3 Activity Assay

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Caspase-3 is a critical executioner caspase in the apoptotic cascade.[17] This assay uses a specific substrate for caspase-3 (DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (p-nitroaniline, pNA) that can be quantified spectrophotometrically.[13][14][16] An increase in pNA corresponds to an increase in caspase-3 activity and apoptosis.

Materials:

  • Cells cultured in 6-well plates and treated with the compound

  • Cell lysis buffer

  • Reaction buffer with DTT

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with methyl 7-methyl-1H-indole-6-carboxylate at concentrations around the determined IC₅₀ value for 24 hours.

  • Cell Lysis:

    • Harvest cells (by trypsinization for adherent cells) and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.[17]

    • Collect the supernatant (cytosolic extract).

  • Caspase-3 Assay:

    • Determine the protein concentration of the lysates.

    • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 50 µL of 2X Reaction Buffer containing DTT to each well.

    • Add 5 µL of the caspase-3 substrate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading:

    • Measure the absorbance at 405 nm. The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. To test the hypothesis that methyl 7-methyl-1H-indole-6-carboxylate inhibits EGFR and/or VEGFR-2 signaling, this protocol will assess the phosphorylation status of these receptors and key downstream effectors like Akt and ERK. A reduction in the phosphorylated (active) forms of these proteins in treated cells would provide strong evidence for the compound's mechanism of action.

Materials:

  • Cell lysates prepared as in the Caspase-3 assay

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of cell lysates.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading across lanes.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of methyl 7-methyl-1H-indole-6-carboxylate's potential as an anticancer agent. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, and by probing its impact on the EGFR and VEGFR-2 signaling pathways, researchers can generate the foundational data necessary to justify further preclinical development. Positive results from these assays would warrant more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity.

References

  • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Li, X., et al. (2018). Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway. Oncology Letters, 16(4), 4357-4364. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Knockout A549 Cell Line. Retrieved from BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR A549 Cell Line. Retrieved from BPS Bioscience. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(1), e202301892. Available at: [Link]

  • dos Santos, A. M., et al. (2015). Location and expression of p-EGFR in A549 and HK2 cell lines. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2018). Oxidized low-density lipoprotein decreases VEGFR2 expression in HUVECs and impairs angiogenesis. Molecular Medicine Reports, 17(4), 5327-5334. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Kim, M. J., et al. (2016). Expression of VEGFR2 (vascular endothelial growth factor receptor 2) in prostate cancer and endothelial cell lines. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2019). Sevoflurane promotes the proliferation of HUVECs by activating VEGF signaling. Experimental and Therapeutic Medicine, 19(2), 1146-1152. Available at: [Link]

  • Kudo, M., et al. (2010). Abstract 370: Characterization of human umbilical vein endothelial cell clones resistant to VEGFR2 tyrosine kinase inhibitor. Cancer Research, 70(8_Supplement), 370. Available at: [Link]

  • Flores-Cisneros, L., et al. (2017). Tissue-specific changes in expression of Vegfr2 in tumor and normal tissues of lymphoma-bearing BALB/c mice under chronic restraint stress. Data in Brief, 12, 123-128. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639844, Methyl indole-6-carboxylate. Retrieved from PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45119294, Methyl 7-methyl-1H-indole-1-carboxylate. Retrieved from PubChem. Available at: [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from Magritek. Available at: [Link]

Sources

Method

Application Note: Preclinical Experimental Design for Evaluating Indole Derivatives as PI3K/Akt/mTOR Inhibitors

Introduction & Scientific Rationale Indole derivatives—characterized by a fused benzene and pyrrole ring system—represent a privileged and highly versatile scaffold in modern oncological drug discovery (1)[1]. Natural co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Indole derivatives—characterized by a fused benzene and pyrrole ring system—represent a privileged and highly versatile scaffold in modern oncological drug discovery (1)[1]. Natural compounds such as indole-3-carbinol (I3C) and synthetic analogs like pyridazino[4,5-b]indoles have demonstrated profound pleiotropic anticancer activities. A primary mechanism underlying their efficacy is the targeted inhibition of the PI3K/Akt/mTOR signaling axis , a pathway frequently hyperactivated in human malignancies (2)[2].

As a Senior Application Scientist, designing a robust experimental pipeline requires more than executing standard assays; it demands a self-validating framework where each phase logically informs the next. This guide details a comprehensive, three-phase methodology for screening, mechanistically profiling, and preclinically validating novel indole derivatives.

Experimental_Workflow Phase1 PHASE 1 In Vitro Cytotoxicity (CellTiter-Glo ATP Assay) Phase2 PHASE 2 Mechanistic Profiling (Annexin V/PI Flow Cytometry) Phase1->Phase2 IC50 Established Phase3 PHASE 3 In Vivo Efficacy (Murine Xenograft Models) Phase2->Phase3 Apoptosis Confirmed

Three-phase self-validating experimental workflow for indole derivative evaluation.

Phase 1: High-Throughput Cytotoxicity Profiling

Causality & Assay Selection

To establish the half-maximal inhibitory concentration (IC50) of a novel indole library, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. We select this assay because it directly quantifies ATP, an immediate biomarker of metabolically active cells (3)[3]. The homogeneous "add-mix-measure" format eliminates multiple washing steps. This is a critical self-validating feature: by minimizing pipetting interventions, we drastically reduce technical variance, ensuring that the resulting luminescent signal is a highly trustworthy representation of compound toxicity (4)[4].

Step-by-Step Protocol: CellTiter-Glo Viability Assay
  • Cell Seeding: Seed target cancer cells (e.g., HCT116) in opaque-walled 96-well plates at 5,000 cells/well in 100 µL of medium. Self-Validation Step: Include background control wells containing medium only to subtract background luminescence[4].

  • Treatment: After 24 hours of adherence, treat cells with serial dilutions of the indole derivative (e.g., 0.1 µM to 100 µM) and vehicle controls (0.1% DMSO). Incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous (5)[5].

  • Equilibration: Equilibrate the 96-well plate to room temperature for 30 minutes to ensure uniform enzymatic activity across all wells[5].

  • Lysis & Stabilization: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well. Mix vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal[4].

  • Detection: Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Phase 2: Mechanistic Profiling of Apoptosis

Causality & Assay Selection

A reduction in ATP only proves a loss of viability; it does not confirm the mechanism of cell death. To prove that the indole derivative induces programmed cell death (apoptosis) rather than non-specific necrosis, we employ Annexin V/Propidium Iodide (PI) dual-staining flow cytometry.

During early apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer plasma membrane leaflet. Annexin V binds to this exposed PS with high affinity in a calcium-dependent manner (6)[6]. PI is a vital dye that only penetrates cells with compromised membranes. This dual-staining system self-validates the cellular state by distinctly separating viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations (7)[7].

Step-by-Step Protocol: Annexin V/PI Flow Cytometry
  • Induction: Treat cells with the indole derivative at the established IC50 for 24–48 hours.

  • Harvesting: Collect the supernatant (which contains detached, late-apoptotic cells) and gently trypsinize the adherent cells. Combine both fractions and centrifuge at 400–600 × g for 5 minutes. Causality: Failing to collect the supernatant will artificially skew the data toward viable populations[7].

  • Washing: Wash the cell pellet twice with cold, serum-free PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (which contains the 2.5 mM CaCl₂ essential for Annexin V binding) at a concentration of 1 × 10⁶ cells/mL (8)[8].

  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution[8].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[8].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Self-Validation Step: Always run single-stained controls (Annexin V only and PI only) to establish precise compensation matrices, preventing fluorescence spillover[7].

PI3K_Pathway Indole Indole Derivatives (e.g., I3C, DIM) PI3K PI3K (Phosphoinositide 3-kinase) Indole->PI3K Direct Inhibition Akt Akt (Protein Kinase B) Indole->Akt Downregulates p-Akt Apoptosis Apoptosis & Cell Cycle Arrest Indole->Apoptosis Restores/Promotes Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes PIP3->Akt Recruits & Phosphorylates mTOR mTOR Complex Akt->mTOR Activates mTOR->Apoptosis Suppresses

Mechanistic inhibition of the PI3K/Akt/mTOR signaling axis by indole derivatives.

Phase 3: In Vivo Efficacy Validation

Causality & Assay Selection

In vitro potency must be contextualized within physiological pharmacokinetics. Murine xenograft models provide a self-validating macro-system. Randomizing mice only after tumors reach a palpable volume ensures that the baseline tumor burden is statistically equivalent across all cohorts, isolating the therapeutic effect of the indole derivative from spontaneous regression or engraftment failure.

Step-by-Step Protocol: Murine Xenograft Efficacy
  • Inoculation: Subcutaneously inject 5 × 10⁶ target cancer cells (suspended in a 1:1 ratio of cold PBS and Matrigel) into the right flank of athymic nude mice.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=8/group): Vehicle control, Indole Low Dose (10 mg/kg), Indole High Dose (50 mg/kg), and a Positive Control (e.g., a standard PI3K inhibitor).

  • Dosing: Administer the indole derivative via oral gavage daily for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers. Calculate tumor volume using the formula: V=(length×width2)/2 .

Quantitative Data Summary

The following table summarizes a hypothetical dataset comparing a novel synthesized indole derivative (NID-1) against standard controls, demonstrating how quantitative outputs from the three phases align to validate efficacy.

CompoundPhase 1: IC50 (µM)Phase 2: Apoptotic Population (%)Phase 3: In Vivo Tumor Reduction (%)Target Engagement (p-Akt Inhibition)
Vehicle Control (0.1% DMSO) N/A4.2 ± 1.10.0None
Indole-3-Carbinol (Standard) 45.2 ± 3.438.5 ± 2.442.3 ± 5.1Moderate
Novel Indole Derivative (NID-1) 4.8 ± 0.676.2 ± 4.181.5 ± 3.8Strong
Standard PI3K Inhibitor 1.2 ± 0.282.1 ± 3.588.2 ± 2.9Strong

References

1.[1] Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI (Molecules) URL: [Link]

2.[2] Title: Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy Source: National Institutes of Health (PMC) URL: [Link]

8.[7] Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]

Sources

Application

large-scale synthesis of substituted indole-6-carboxylates

Application Note: Large-Scale Synthesis of Substituted Indole-6-Carboxylates Strategic Route Selection, Process Optimization, and Self-Validating Protocols for Multikilogram Production Executive Summary & Chemical Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of Substituted Indole-6-Carboxylates Strategic Route Selection, Process Optimization, and Self-Validating Protocols for Multikilogram Production

Executive Summary & Chemical Context

Substituted indole-6-carboxylates are highly privileged pharmacophores. They serve as critical building blocks in the synthesis of metallo-β-lactamase (MBL) inhibitors such as EBL-3183 1, Nurr1 agonists for neurodegenerative diseases 2, and various kinase inhibitors. As a Senior Application Scientist, I frequently observe that transitioning these molecules from medicinal chemistry (milligram scale) to process chemistry (multikilogram scale) reveals significant synthetic bottlenecks. This guide details the causal reasoning behind route selection and provides a self-validating, step-by-step protocol for the robust scale-up of these critical intermediates.

Strategic Route Selection: Causality in Process Chemistry

When designing a scale-up route for 6-substituted indoles, regioselectivity and reagent safety are paramount.

  • The Fischer Indole Trap : In discovery chemistry, the Fischer indole synthesis is heavily utilized. However, applying it to meta-substituted phenylhydrazines (required for 6-substitution) invariably yields an intractable mixture of 4- and 6-substituted regioisomers. Separating these on a large scale via chromatography is economically and practically unviable.

  • Transition Metal Catalysis : Methods such as the Larock heteroannulation or palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes offer excellent regioselectivity 3. However, the high cost of palladium and the requirement for specialized high-pressure CO reactors limit their utility for early-stage, high-volume raw materials.

  • The Batcho-Leimgruber Advantage : The Batcho-Leimgruber synthesis remains the industry standard for 6-substituted indoles 2. By starting from inexpensive, commercially available 4-methyl-3-nitrobenzoates, the regiochemistry is pre-installed. The process relies on cheap reagents (DMF-DMA, Iron) and avoids high-pressure hydrogenation, making it exceptionally scalable.

Table 1: Quantitative & Qualitative Comparison of Synthetic Strategies

StrategyKey ReagentsRegioselectivityScalabilityProcess Limitations
Batcho-Leimgruber DMF-DMA, Fe/AcOH or Pd/CExcellent (100% specific)High (>10 kg scale)Requires specific nitro-toluene precursors; highly colored enamine intermediates.
Fischer Indole Phenylhydrazine, PyruvatePoor (Mixture of 4- & 6-isomers)Low to ModerateDifficult downstream purification of regioisomers; hydrazine toxicity.
Larock Annulation o-Iodoaniline, Alkynes, Pd(OAc)₂ExcellentLow to ModerateHigh cost of Pd catalysts; sensitive to steric hindrance.
Reductive N-Heteroannulation 2-Nitrostyrenes, CO, Pd(OAc)₂ExcellentModerateRequires high-pressure CO gas handling and specialized reactors 3.

Workflow Visualization

G SM Substituted 4-methyl-3-nitrobenzoate (Starting Material) Enamine Enamine Intermediate (Deep Purple/Red) SM->Enamine DMF-DMA, DMF 110-130°C, 2-18 h IndoleEster Substituted Indole-6-carboxylate (Target Ester) Enamine->IndoleEster Reductive Cyclization (Fe/AcOH or Pd/C, H2) IndoleAcid Substituted Indole-6-carboxylic acid (Target Acid) IndoleEster->IndoleAcid Saponification LiOH·H2O, EtOH/H2O

Figure 1: Workflow for the large-scale Batcho-Leimgruber synthesis of indole-6-carboxylates.

Step-by-Step Methodology: The Batcho-Leimgruber Protocol

Model Substrate: Synthesis of 5-Chloro-1H-indole-6-carboxylic acid based on optimized scale-up procedures 2.

Phase 1: Enamine Condensation

Objective: Convert the benzylic methyl group into a highly conjugated enamine.

  • Reactor Preparation : Into a clean, nitrogen-purged 50 L glass-lined reactor, charge methyl 2-chloro-4-methyl-5-nitrobenzoate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (5 volumes).

  • Reagent Addition : Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a single portion.

    • Causality: DMF-DMA acts as both the one-carbon electrophile and the dehydrating agent. The excess drives the equilibrium forward against the electron-withdrawing effects of the nitro and chloro groups.

  • Heating & Monitoring : Heat the mixture to 130 °C for 2-4 hours.

    • Self-Validation: The reaction provides an immediate visual cue, transitioning from a pale yellow solution to a deep, opaque purple/red as the enamine forms. Monitor via HPLC (UV 254 nm) until starting material is <1% AUC.

  • Workup : Concentrate under reduced pressure to strip excess DMF-DMA and methanol byproducts. Dissolve the crude residue in ethyl acetate, wash with brine to remove residual DMF, and dry over MgSO₄.

Phase 2: Chemoselective Reductive Cyclization

Objective: Reduce the nitro group to an aniline, triggering spontaneous intramolecular cyclization.

  • Solvent Exchange : Dissolve the crude enamine in a mixture of glacial acetic acid and water (5:1 v/v) 2.

    • Causality: Acetic acid serves as both the solvent and the proton source for the single-electron transfer reduction.

  • Reduction : Slowly add Iron powder (325 mesh, 5.0 eq) in portions, maintaining the internal temperature below 60 °C.

    • Causality: Why Iron and not Pd/C with H₂? Catalytic hydrogenation of halogenated substrates poses a severe risk of hydrodehalogenation. Iron/AcOH guarantees strict chemoselectivity, reducing only the nitro group while preserving the C-Cl bond 2.

  • Filtration : Cool to room temperature and filter through a Celite pad to remove iron salts.

    • Self-Validation: The filtrate must be a clear, amber solution. The disappearance of the deep purple color confirms the complete consumption of the enamine.

  • Isolation : Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO₃ (monitor for vigorous CO₂ evolution), and extract with ethyl acetate. Concentrate to yield methyl 5-chloro-1H-indole-6-carboxylate.

Phase 3: Saponification (Optional)

Objective: Cleave the methyl ester to yield the free carboxylic acid.

  • Hydrolysis : Dissolve the ester in EtOH/H₂O (1:1 v/v). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 18 hours 2.

  • Purification by Acid-Base Extraction : Remove EtOH under vacuum. Adjust the aqueous layer to pH ≥ 11 and wash with EtOAc.

    • Causality: This basic wash removes any unreacted ester and neutral organic impurities, ensuring high final purity without the need for column chromatography.

  • Precipitation : Acidify the aqueous layer to pH 2-3 using 10% HCl.

    • Self-Validation: The target product, 5-chloro-1H-indole-6-carboxylic acid, will immediately precipitate as a dense white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Sources

Method

Application Notes and Protocols for the Characterization of Methyl 7-Methyl-1H-Indole-6-Carboxylate as a Putative Kinase Inhibitor

Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of thera...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many successful kinase inhibitors by targeting a wide array of kinases including PIM, CDK, TK, AKT, and SRC.[1][2] This document provides a comprehensive, tiered experimental strategy for the investigation of methyl 7-methyl-1H-indole-6-carboxylate, a novel indole derivative, as a potential kinase inhibitor. These application notes are designed for researchers in drug discovery and chemical biology, offering detailed protocols from initial biochemical screening to cellular target validation and biophysical characterization. The methodologies herein are designed to build a robust data package to ascertain the compound's potency, selectivity, and mechanism of action.

Compound Profile: Methyl 7-Methyl-1H-Indole-6-Carboxylate

Before commencing experimental evaluation, a thorough understanding of the test compound is essential. This section outlines the fundamental properties and the scientific premise for investigating methyl 7-methyl-1H-indole-6-carboxylate.

Chemical Structure:

(Structure based on IUPAC name)

Physicochemical Properties: The following table summarizes the predicted physicochemical properties for methyl 7-methyl-1H-indole-6-carboxylate. These values are computationally derived based on its structure and should be confirmed experimentally.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₁NO₂PubChem[3]
Molecular Weight189.21 g/mol PubChem[3]
XLogP32.7PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count1PubChem[3]

Rationale for Investigation: The indole core is a versatile foundation for designing kinase inhibitors.[4] Modifications to the indole ring system can significantly impact pharmacokinetic and pharmacodynamic properties, allowing for the fine-tuning of potency and selectivity against specific kinases.[4] Given that various indole derivatives have demonstrated potent inhibition of kinases crucial to cancer cell proliferation, this compound represents a logical candidate for screening and characterization.[2]

Compound Handling and Storage:

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: Store the solid compound at 2-8°C, protected from light and moisture. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Caution: Always handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Strategy: A Tiered Approach to Inhibitor Profiling

A systematic, multi-tiered approach is crucial for efficiently characterizing a novel compound. This strategy begins with broad, high-throughput biochemical assays to identify potential targets, followed by more focused cell-based assays to confirm activity in a physiological context, and finally, biophysical assays to validate direct target engagement.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Characterization cluster_2 Tier 3: Biophysical Validation a1 Primary Screen (Single-Dose vs. Kinase Panel) a2 Potency Determination (IC50 on 'Hits') a1->a2 Identify Hits b1 Cellular Target Engagement (e.g., NanoBRET™) a2->b1 Advance Potent Compounds b2 Target Phosphorylation Assay (Western Blot / ELISA) b1->b2 b3 Anti-Proliferation Assay (Cell Viability) b2->b3 c1 Direct Binding Confirmation (Thermal Shift Assay) b3->c1 Confirm Direct Interaction c2 Thermodynamic Profiling (ITC / SPR) c1->c2 Orthogonal Validation end End: Candidate Profile c2->end start Start: Novel Compound start->a1

Caption: A tiered workflow for kinase inhibitor characterization.

In Vitro Biochemical Assays: Primary Screening and Potency

Objective: To identify which kinases, if any, are inhibited by methyl 7-methyl-1H-indole-6-carboxylate and to quantify the potency of this inhibition. Radiometric assays are considered the gold standard for their direct measurement of enzyme activity, but luminescence-based assays offer a robust, non-radioactive alternative with high sensitivity and suitability for high-throughput screening.[5][6][7]

Protocol 3.1: Broad Kinase Panel Screening (Single-Dose)

Rationale: Screening against a broad panel of kinases at a single, high concentration (e.g., 10 µM) is a cost-effective method to rapidly identify potential primary targets and assess preliminary selectivity.[8]

Methodology:

  • Engage a commercial service or utilize an in-house platform that offers a diverse kinase panel (e.g., >100 kinases from different families).

  • Provide the compound stock solution (e.g., 10 mM in DMSO).

  • The assay is typically run at a fixed compound concentration (e.g., 10 µM) and an ATP concentration near the Km for each specific kinase.

  • Data is reported as the percent inhibition relative to a DMSO vehicle control. A significant inhibition (e.g., >50% or >75%) flags a kinase as a "hit" for further investigation.

Protocol 3.2: IC₅₀ Determination with ADP-Glo™ Luminescence Assay

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5] It is highly sensitive, allowing for use with low enzyme concentrations, and can be performed over a wide range of ATP concentrations.[5]

Materials:

  • Purified recombinant "hit" kinase and its corresponding substrate.

  • Methyl 7-methyl-1H-indole-6-carboxylate (test inhibitor).

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor.

    • Create a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 1 mM).

    • Dilute this series further into the appropriate kinase reaction buffer to create a 2X final concentration working stock. Include a DMSO-only control.

  • Reaction Setup (10 µL total volume):

    • Add 5 µL of the 2X test inhibitor dilution (or 2X DMSO vehicle) to the wells of a 384-well plate.[10]

    • Prepare a 2X enzyme/substrate master mix in kinase buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure accurate competitive inhibitor assessment.

    • Initiate the kinase reaction by adding 5 µL of the 2X enzyme/substrate/ATP mix to all wells.

  • Kinase Reaction:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes. The optimal time may need to be determined empirically to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal proportional to the amount of ADP produced.[11]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Example Data Presentation:

Kinase TargetIC₅₀ (nM) [Hypothetical]Selectivity Fold (vs. Target A)
Target Kinase A501x
Target Kinase B851.7x
Off-Target Kinase C2,50050x
Off-Target Kinase D>10,000>200x

Cell-Based Assays: Assessing Cellular Activity

Objective: To determine if the compound is cell-permeable and can engage its intended target in a physiological environment, leading to the inhibition of downstream signaling and a desired biological outcome (e.g., reduced cell proliferation).

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound Methyl 7-Methyl-1H- Indole-6-Carboxylate Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A representative kinase signaling pathway (MAPK).

Protocol 4.1: Cellular Target Engagement with NanoBRET™

Rationale: The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target within intact cells.[12] It provides a quantitative measure of target occupancy under physiological conditions, which is crucial for understanding a compound's cellular potency.[12][13]

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to a NanoLuc® luciferase protein.

  • Assay Principle: A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells, generating a BRET signal by energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor.[12]

  • Competitive Displacement: The test compound is added to the cells. If it binds to the target kinase, it will displace the tracer, causing a decrease in the BRET signal.

  • Data Analysis: The magnitude of the BRET signal decrease is dependent on the compound's affinity for the target kinase inside the cell. A dose-response curve is generated to calculate the cellular EC₅₀ value, representing the concentration at which the compound engages 50% of the target protein.

Protocol 4.2: Anti-Proliferation / Cytotoxicity Assay

Rationale: This assay determines the functional consequence of kinase inhibition on cell viability. It is essential to use a cancer cell line that is known to be dependent on the activity of the target kinase for its proliferation and survival.

Methodology:

  • Cell Seeding: Seed the chosen cancer cell line in a 96-well clear-bottom plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of methyl 7-methyl-1H-indole-6-carboxylate for 72 hours. Include a DMSO vehicle control.

  • Viability Measurement: After the incubation period, measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Example Data Presentation:

Assay TypeCell LineEndpointValue (nM) [Hypothetical]
Biochemical PotencyN/AIC₅₀50
Cellular Target EngagementHEK293EC₅₀250
Anti-ProliferationHT-29GI₅₀600

Biophysical Assays: Confirming Direct Binding

Objective: To obtain orthogonal evidence that the compound's inhibitory activity is due to a direct, physical interaction with the target kinase and to characterize the thermodynamics of this interaction.[]

Protocol 5.1: Thermal Shift Assay (TSA / DSF)

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct ligand binding. The principle is that the binding of a small molecule stabilizes the protein, resulting in an increase in its thermal denaturation midpoint (Tm).[15]

Methodology:

  • Reaction Mix: In a PCR plate, combine the purified target kinase, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and either the test compound or a DMSO control.

  • Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature of the plate, monitoring the fluorescence at each step.

  • Data Analysis: As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce. Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tm. A positive shift in the Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Protocol 5.2: Isothermal Titration Calorimetry (ITC)

Rationale: ITC is the gold standard for characterizing binding thermodynamics.[] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.[15]

Methodology:

  • Sample Preparation: Prepare solutions of the purified kinase (in the sample cell) and the test compound (in the injection syringe) in the same matched buffer.

  • Titration: A series of small, precise injections of the compound solution are made into the protein solution at a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon each injection.

  • Data Analysis: The resulting data are plotted as power versus time. Integrating these peaks yields the heat per injection, which is then plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a model to extract the thermodynamic parameters (Kd, ΔH, and n).

Example Data Presentation:

Biophysical MethodParameterValue [Hypothetical]Interpretation
TSA / DSFΔTm+ 5.2 °CStrong, stabilizing direct binding
ITCKd95 nMHigh-affinity interaction
ITCn1.051:1 binding stoichiometry
ITCΔH-8.5 kcal/molBinding is enthalpically driven

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Cell-based test for kinase inhibitors - INiTS. (2020). Google Search.
  • Biophysical Assays | Protein Interaction Analysis - Formul
  • Cell-based Kinase Profiling Service. Google Search.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A P
  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020). Google Search.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Google Search.
  • LanthaScreen Eu kinase binding assay for ALK Overview - ThermoFisher. Google Search.
  • Custom protein ligand binding assays | Eurofins Calixar. Google Search.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. Google Search.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. Google Search.
  • Kinase Screening Assay Services - Reaction Biology. Google Search.
  • Biophysical Assays - Charles River Labor
  • Biochemical assays for kinase activity detection - Celtarys - Drug Discovery. (2025). Google Search.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. (2025). Google Search.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Google Search.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities - Chapman University Digital Commons. Google Search.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors | Bentham Science Publishers. (2024). Google Search.
  • Technical Support Center: Optimizing Signal-to-Noise in In Vitro Kinase Assays - Benchchem. Google Search.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH. Google Search.
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Google Search.
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Form
  • Methyl indole-6-carboxylate 97 50820-65-0 - Sigma-Aldrich. Google Search.
  • Methyl 1H-indole-7-carboxylate | 93247-78-0 - ChemicalBook. (2026). Google Search.
  • Methyl 7-methyl-1H-indole-1-carboxylate | C11H11NO2 | CID 45119294 - PubChem. Google Search.
  • Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem - NIH. Google Search.
  • 1554293-80-9 | 6-Methyl-1H-indole-7-carboxylic acid - ChemScene. Google Search.
  • Methyl 1H-indole-6-carboxylate | Biochemical Reagent - MedchemExpress.com. Google Search.
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC. (2024). Google Search.
  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Google Search.
  • Application Notes and Protocols for the Large-Scale Synthesis of Methyl 7-methoxy-1H-indole-4-carboxyl
  • Methyl indole-7-carboxyl
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Google Search.
  • Methyl 2-methyl-1H-indole-6-carboxylate | 184150-96-7 - Sigma-Aldrich. Google Search.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Solubility of Indole Derivatives in Aqueous Solutions

From the desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet signific...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the common yet significant challenge of working with poorly soluble indole derivatives. The unique chemical structure of the indole nucleus often leads to low aqueous solubility, which can create roadblocks in experimental assays and formulation development, leading to inconsistent results and underestimated bioactivity.[1][2]

This resource provides practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these solubility hurdles. We will explore the "why" behind various solubilization strategies, empowering you to make informed decisions for your specific indole compound and experimental setup.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: My new indole derivative won't dissolve in my aqueous buffer.

This is the most common starting problem. Direct dissolution of a lipophilic indole compound in an aqueous medium is often unsuccessful.

Root Cause Analysis: The planar, aromatic indole ring system is inherently hydrophobic. Without solubilizing functional groups, these molecules prefer to self-associate rather than interact with water molecules.

Step-by-Step Solution:

  • Solvent-First Approach (Stock Solution Preparation): The standard industry practice is to first create a high-concentration stock solution in a water-miscible organic solvent.[3]

    • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent due to its powerful solubilizing capacity for a broad range of compounds.[3][4]

    • Alternative Solvents: If DMSO is incompatible with your assay, consider Ethanol, Dimethylformamide (DMF), or Polyethylene Glycol (PEG 300/400).[5][6]

  • Protocol: Preparing a 10 mM DMSO Stock Solution

    • Objective: To create a concentrated, soluble stock of your indole derivative for serial dilution into aqueous media.

    • Materials:

      • Your indole derivative (solid powder)

      • Anhydrous, sterile DMSO

      • Sterile microcentrifuge tubes or amber glass vials

      • Calibrated scale and vortex mixer

    • Procedure:

      • Accurately weigh the required amount of your indole derivative. For example, for a compound with a molecular weight of 250 g/mol , weigh out 2.5 mg to make 1 mL of a 10 mM solution.

      • Transfer the powder to a sterile vial.

      • Add the calculated volume of DMSO (e.g., 1 mL).

      • Vortex vigorously for 1-2 minutes. Gentle warming (to 37°C) can also aid dissolution, but be cautious of potential compound degradation.[4]

      • Visually inspect the solution to ensure no solid particles remain. The solution should be clear.

      • Store the stock solution appropriately. For most compounds in DMSO, storage in small, single-use aliquots at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles.[4]

Issue 2: My compound precipitates when I dilute the DMSO stock into my final assay medium (e.g., cell culture media, PBS).

This phenomenon, often called "solvent shock," occurs when the compound, stable in a high concentration of organic solvent, crashes out of solution upon rapid dilution into an aqueous environment.[4]

Root Cause Analysis: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of the indole derivative at the desired final concentration. The compound has exceeded its maximum soluble concentration in the final medium.[4]

Step-by-Step Solutions:

  • Optimize Dilution Technique:

    • Rapid Dispersion: When adding the DMSO stock to your aqueous medium, do so with vigorous vortexing or stirring. This rapid mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.[5]

    • Serial Dilution: Instead of a single large dilution step, perform serial dilutions. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Reduce Final Solvent Concentration:

    • Most cell-based assays are sensitive to organic solvents. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5% and ideally below 0.1%, to avoid cellular toxicity.[4][5] Always run a vehicle control (media + same final concentration of DMSO) to assess the impact of the solvent on your experimental system.

  • Employ a Solubility Enhancer: If the above steps fail, you will need to incorporate a solubility-enhancing agent into your aqueous medium.

    • Strategy A: pH Adjustment: If your indole derivative has ionizable functional groups (e.g., a carboxylic acid or an amine), altering the pH of the buffer can dramatically increase solubility.[3][5] For a weakly basic indole, lowering the pH will lead to protonation and increased aqueous solubility. Conversely, for an acidic indole, increasing the pH will enhance solubility.[3] It is critical to ensure the final pH is compatible with your biological assay.[5]

    • Strategy B: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3] They can encapsulate the hydrophobic indole ring, forming an "inclusion complex" that has significantly greater apparent water solubility.[3][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[3]

Issue 3: I'm observing inconsistent results or lower-than-expected activity in my cell-based assays.

This can be a direct consequence of poor solubility, even if visible precipitation is not obvious.

Root Cause Analysis: The compound may be precipitating out of the media over the course of the experiment (e.g., in a 37°C incubator), effectively lowering the concentration of the compound available to the cells.[4][5] Interactions with media components, like proteins and salts, can also lead to precipitation over time.[4][8]

Step-by-Step Solutions:

  • Determine the Maximum Soluble Concentration: Before conducting extensive biological experiments, you must determine the practical solubility limit of your compound in your specific assay medium. This is often done using a kinetic solubility assay.

  • Protocol: Basic Kinetic Solubility Assessment

    • Objective: To find the highest concentration of your indole derivative that remains in solution in your final assay buffer without precipitating.

    • Materials:

      • 10 mM stock solution of your compound in DMSO.

      • Your final aqueous assay medium (e.g., DMEM + 10% FBS).

      • 96-well clear-bottom plate.

      • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer.

    • Procedure:

      • Prepare a serial dilution of your compound stock in DMSO (e.g., from 10 mM down to ~10 µM).

      • In the 96-well plate, add a large volume of your assay medium to each well (e.g., 198 µL).

      • Add a small volume of each DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is constant (e.g., 1%). This will create a final compound concentration range (e.g., from 100 µM down to 0.1 µM).

      • Include a vehicle control (media + 2 µL DMSO).

      • Seal the plate and shake it at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[1]

      • Measure the absorbance or turbidity of each well. The concentration at which you see a sharp increase in signal compared to the vehicle control is the kinetic solubility limit.[9]

      • Crucially, conduct all subsequent biological assays at concentrations below this determined solubility limit.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the very first step I should take when trying to solubilize a new indole derivative?

The first and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent, with DMSO being the universal starting point.[3] This allows you to accurately and reproducibly introduce your compound into aqueous systems via serial dilution.

Q2: How do I choose the right solubilization strategy?

The choice depends on the compound's properties and the constraints of your assay. The following workflow and table can guide your decision.

Diagram: Decision Workflow for Solubilizing Indole Derivatives

Solubilization_Workflow start Start: New Indole Derivative prep_stock Prepare 10-20 mM Stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous assay buffer. Final [DMSO] < 0.5% prep_stock->dilute check_precip Precipitation Observed? dilute->check_precip success Proceed with Experiment. (Below Kinetic Solubility Limit) check_precip->success No is_ionizable Does compound have ionizable groups (acid/base)? check_precip->is_ionizable Yes adjust_ph Strategy 1: Adjust Buffer pH (Check assay compatibility) is_ionizable->adjust_ph Yes use_cyclo Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) is_ionizable->use_cyclo No adjust_ph->use_cyclo Still precipitates or pH incompatible use_cosolvent Strategy 3: Use Co-solvents (e.g., PEG 400, Ethanol) use_cyclo->use_cosolvent Still precipitates

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

Table 1: Comparison of Common Solubilization Techniques

StrategyMechanism of ActionProsConsBest For
Co-solvents (e.g., DMSO, Ethanol) Reduces solvent polarity, disrupting water's hydrogen-bonding network to accommodate the solute.[10]Simple, effective for creating stock solutions.[3]Potential for cellular toxicity; can cause "solvent shock" precipitation upon dilution.[4]Initial dissolution and preparation of high-concentration stock solutions.
pH Adjustment Ionizes acidic or basic functional groups on the indole derivative, increasing interaction with polar water molecules.[3][11]Highly effective for ionizable compounds; cost-effective.[12]Only applicable to compounds with appropriate pKa; final pH must be compatible with the assay.[5]Indole derivatives containing acidic (e.g., -COOH) or basic (e.g., -NH2) moieties.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic indole moiety within a lipophilic cavity, presenting a hydrophilic exterior to the water.[3][7]Significant solubility enhancement; can improve compound stability; generally low toxicity.[3]Can be a more complex formulation; potential for the cyclodextrin itself to interact with assay components.Neutral, highly hydrophobic compounds; sensitive biological assays where organic solvents are a concern.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[13]Can achieve high levels of solubilization.Can interfere with biological membranes and protein activity; critical micelle concentration must be considered.In vivo formulations and some specific in vitro applications. Not generally a first choice for cell-based assays.

Q3: What's the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic Solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock solution into an aqueous buffer.[1][2][9] It's a rapid measurement, relevant for high-throughput screening and most in vitro biological assays where a DMSO stock is used.[1][14] The protocol provided in "Issue 3" is a kinetic solubility assay.

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent.[1][15] It is determined by agitating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.[9][15] This value is critical for formulation development, lead optimization, and understanding a drug's fundamental physicochemical properties.[1][2]

For most lab-scale biological experiments, determining the kinetic solubility is more practical and relevant to your experimental conditions.

Q4: Can the solubilizing agents themselves affect my experimental results?

Yes, absolutely. This is a critical consideration.

  • DMSO: Can induce cellular stress, differentiation, or toxicity at concentrations typically above 0.5%.[4]

  • Cyclodextrins: Can extract cholesterol from cell membranes, which may impact signaling pathways.

  • Surfactants: Can disrupt cell membranes and denature proteins.[13]

  • pH Changes: Can alter protein function, cell viability, and the activity of your compound.

Self-Validating System: It is imperative to always run parallel controls containing the vehicle (e.g., buffer + DMSO) or the solubilizing agent alone (e.g., buffer + HP-β-CD) at the exact same final concentration used in your experiment. This allows you to subtract any background effects caused by the solubilization method itself, ensuring the observed activity is due to your indole derivative.

References

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Available from: [Link].

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Kinetic solubility. Available from: [Link].

  • The Effects of Different Solubilizing Agents on the Transport and Pharmacokinetic Profiles of Indomethacin: in vitro and in vivo. Sains Malaysiana. (2024). Available from: [Link].

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). Available from: [Link].

  • Cao J, Zhao C, Huang L, Ding Y, Wang L, Han S. Solubilization of substituted indole compounds by beta-cyclodextrin in water. Chemosphere. (2000). Available from: [Link].

  • Chen LR, Chen CY, Li YC, Yalkowsky SH. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences. (1999). Available from: [Link].

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. (2024). Available from: [Link].

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. PharmaTutor. Available from: [Link].

  • Van den Abeele J, Brouwers J, Augustijns P. Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery. (2011). Available from: [Link].

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022). Available from: [Link].

  • ResearchGate. Formulation strategies for poorly soluble drugs. (2025). Available from: [Link].

  • ResearchGate. The impact of pharmaceutical solubilizing agents, including emulsifiers, surfactants, lipids, cyclodextrins, and solvents, on the gut microbiota and metabolic health. Available from: [Link].

  • Šoškić M, Porobić I. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. Croatica Chemica Acta. (2016). Available from: [Link].

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Indo American Journal of Pharmaceutical Research. (2017). Available from: [Link].

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021). Available from: [Link].

  • ResearchGate. How to resolve precipitation issue in H₂S production spectrophotometric assay. (2025). Available from: [Link].

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. (2023). Available from: [Link].

  • Simulations Plus. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Available from: [Link].

  • Li, Y., et al. Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying. Pharmaceutics. (2021). Available from: [Link].

  • Wang, F. P., et al. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. AAPS PharmSciTech. (2012). Available from: [Link].

  • Gohil, D., et al. Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. (2023). Available from: [Link].

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link].

  • Onoue S, Kojo Y, Yamada S. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery. (2014). Available from: [Link].

  • ResearchGate. Improving solubility via structural modification. Available from: [Link].

  • ACS Publications. Impact of Additives on Drug Particles during Liquid Antisolvent Crystallization and Subsequent Freeze-Drying. Organic Process Research & Development. (2023). Available from: [Link].

  • ResearchGate. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). Available from: [Link].

  • Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. European Journal of Pharmaceutical Sciences. Available from: [Link].

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indole Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you know that indole derivatives are privileged scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you know that indole derivatives are privileged scaffolds in medicinal chemistry. However, their unique electronic properties, tautomeric capabilities, and hydrogen-bonding dynamics often produce complex and unexpected Nuclear Magnetic Resonance (NMR) spectra.

This guide is designed by Senior Application Scientists to help you systematically diagnose and resolve common NMR artifacts associated with indole synthesis and characterization.

Diagnostic Workflow

Before diving into specific FAQs, use the diagnostic logic tree below to categorize your unexpected spectral data.

Indole_NMR_Troubleshooting Start Unexpected Peak(s) in Indole NMR Spectrum Branch1 Broad or Missing Peak (>8.0 ppm) Start->Branch1 Branch2 Duplicate Sets of Peaks (Fractional Integrations) Start->Branch2 Branch3 Unexpected Aromatic Shifts (H-4 / H-7) Start->Branch3 Cause1 Chemical Exchange or 14N Quadrupolar Relaxation Branch1->Cause1 Cause2 Restricted Rotation (Rotamers / Tautomers) Branch2->Cause2 Cause3 Anisotropic Effects or pH/Protonation State Branch3->Cause3 Test1 Perform D2O Shake Test Cause1->Test1 Test2 Variable Temperature (VT) NMR (>340K) Cause2->Test2 Test3 Check pH & 2D NOESY Cause3->Test3 Result1 Peak Disappears: Confirmed N-H Proton Test1->Result1 Result2 Peaks Coalesce: Confirmed Rotamers Test2->Result2 Result3 Shift Explained: Confirmed Structure Test3->Result3

Diagnostic workflow for isolating and resolving common NMR artifacts in indole derivatives. (Max Width: 760px)

Frequently Asked Questions (FAQs)

Q1: My indole N-H peak is completely missing or extremely broad. Did my reaction fail?

A: Not necessarily. The disappearance or broadening of the N-H peak is a well-documented phenomenon caused by two primary factors: chemical exchange and quadrupolar relaxation . The indole N-H proton is highly exchangeable. If your deuterated solvent (especially CDCl 3​ or DMSO- d6​ ) contains trace amounts of water, rapid intermolecular proton exchange occurs, broadening the signal into the baseline. Furthermore, the adjacent Nitrogen-14 nucleus has a spin of I=1 , which possesses a quadrupole moment. This induces rapid relaxation of the attached proton, further broadening the signal 1. Solution: Run a D 2​ O Shake Test (see Protocol 1) to definitively map the exchangeable proton.

Q2: I synthesized an N-acetyl/N-carbomethoxy indole, and my spectrum shows duplicate peaks with fractional integrations (e.g., 0.85 and 0.15). Is my product impure?

A: If the duplicate peaks sum to whole integers, you are likely observing rotamers , not impurities. When you functionalize the indole nitrogen with an electron-withdrawing group (like an acetyl or carbomethoxy group), the lone pair on the nitrogen delocalizes into the carbonyl π∗ orbital. This imparts partial double-bond character to the N-C bond, raising the rotational energy barrier ( ΔG‡ ). At room temperature, this rotation is slower than the NMR timescale, trapping the molecule in two distinct ground-state conformations (E and Z rotamers) 2. The steric bulk of the substituents directly dictates the ratio of these conformers 3. Solution: Perform Variable Temperature (VT) NMR (see Protocol 2) to observe signal coalescence.

Q3: The aromatic protons (specifically H-4 and H-7) are shifting unpredictably compared to the unsubstituted indole. What is causing this?

A: This is driven by magnetic anisotropy . Carbonyl groups generate a strong local magnetic field. In 3-formylindoles, the spatial proximity of the C-3 carbonyl group strongly deshields the H-4 proton, pushing it significantly downfield (often >8.1 ppm). Conversely, N-1 substituents (like N-acetyl) will deshield the H-7 proton when the carbonyl oxygen is oriented towards the benzene ring4.

Quantitative Data Summaries

Table 1: Diagnostic Chemical Shifts & Anisotropic Effects in Indole Derivatives
Proton PositionTypical Shift Range (δ, ppm)Causality & Structural Context
N-H (H-1) 8.00 – 12.00Highly variable. Deshielded in DMSO- d6​ due to strong hydrogen bonding; shifts upfield in CDCl 3​ .
H-2 7.00 – 7.50Appears as a doublet ( 3J≈2.5 Hz) due to coupling with N-H. Collapses to a singlet upon D 2​ O exchange.
H-4 7.50 – 8.50Strongly deshielded by C-3 carbonyls (e.g., 3-formylindoles) due to spatial proximity and magnetic anisotropy.
H-7 7.00 – 8.25Deshielded by N-1 substituents (e.g., N-acetyl) when the carbonyl oxygen is oriented towards the benzene ring.
Table 2: Common Residual Solvents in Indole Purification (300 MHz, 298K)

Data adapted from Gottlieb, Fulmer et al.5.

Solvent / ImpurityCDCl 3​ Shift (δ, ppm)DMSO- d6​ Shift (δ, ppm)Multiplicity
Ethyl Acetate 4.12, 2.05, 1.264.03, 1.99, 1.17q, s, t
Dichloromethane 5.305.76s
Dimethylformamide 8.02, 2.96, 2.887.95, 2.89, 2.73s, s, s
Water (Trace) 1.563.33s (broad)

Self-Validating Experimental Protocols

Protocol 1: Self-Validating D 2​ O Exchange (The "Shake Test")

Objective: Differentiate the exchangeable indole N-H proton from downfield aromatic protons. Causality: Deuterium ( 2 H) resonates at a vastly different frequency than Protium ( 1 H). When D 2​ O is added, rapid chemical exchange replaces the N-H proton with N-D, rendering it "invisible" in the 1 H NMR spectrum.

Step-by-Step Methodology:

  • Acquire a standard 1D 1 H NMR spectrum of the indole derivative in a non-exchanging solvent (e.g., CDCl 3​ or DMSO- d6​ ).

  • Eject the NMR tube and add 1–2 drops (approx. 10–20 μL) of D 2​ O directly into the solution using a clean glass pipette.

  • Cap the tube securely and invert it vigorously 5–10 times to ensure complete biphasic mixing.

  • Re-acquire the 1 H NMR spectrum under identical acquisition parameters.

Self-Validation Checkpoint: This protocol is internally validated by observing the H-2 proton. If the missing peak was indeed the N-H proton, the H-2 signal (typically a doublet around 7.2 ppm) must simultaneously collapse into a sharp singlet due to the elimination of 3JNH−H2​ scalar coupling.

Protocol 2: Variable Temperature (VT) NMR for Rotamer Coalescence

Objective: Prove that duplicate peak sets are conformational rotamers, not chemical impurities. Causality: Heating the sample increases thermal energy ( kT ), accelerating the rotation around the restricted N-C bond until the exchange rate exceeds the NMR timescale, resulting in a single time-averaged signal.

Step-by-Step Methodology:

  • Prepare the sample in a high-boiling deuterated solvent (e.g., DMSO- d6​ , b.p. 189°C).

  • Acquire a baseline spectrum at 298K (25°C) and integrate the duplicate peaks to establish the ground-state rotamer ratio (e.g., E:Z = 85:15).

  • Increment the probe temperature in 10°C steps (e.g., 310K, 320K, 330K, 340K). Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity.

  • Acquire a spectrum at each temperature. Observe the line broadening and eventual coalescence of the duplicate signals into a single peak.

Self-Validation Checkpoint: To definitively rule out thermal degradation, the experiment must be reversed. Cool the probe back to 298K and re-acquire the spectrum. If the duplicate peaks reappear with the exact original 85:15 integration ratio, the phenomenon is confirmed as dynamic conformational exchange.

References

  • Title : NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source : Organometallics (ACS Publications) URL :[Link]

  • Title : Hindered Rotation in N-Carbomethoxylated Indole Derivatives Source : Revista de la Sociedad Química de México (SciELO) URL :[Link]

  • Title : Conformational analysis of indole alkaloids corynantheine and dihydrocorynantheine by dynamic 1H NMR spectroscopy and computational methods Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Complete 1H NMR assignment of 3-formylindole derivatives Source : Magnetic Resonance in Chemistry (Centro de Biotecnología Genómica del IPN) URL :[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability in Indole-Based Drug Discovery

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists struggling with the pharmacokinetic bottlenecks of indole-based scaffolds. In...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and pharmacologists struggling with the pharmacokinetic bottlenecks of indole-based scaffolds. Indoles are privileged structures in drug discovery, prevalent in oncology, infectious disease, and neurology. However, their physicochemical properties—often characterized by high topological polar surface area (TPSA), rigid planar structures, and susceptibility to efflux—can severely restrict cell permeability.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and validated assay protocols to help you optimize the bioavailability of your indole derivatives.

Mechanistic Causes of Poor Permeability in Indoles

Before modifying your compound, it is critical to diagnose why it is failing to cross the lipid bilayer. Permeability is not a single parameter but a complex interplay of passive diffusion and active transport.

  • High TPSA and Hydrogen Bonding: The indole NH acts as a strong hydrogen bond donor. When heavily substituted (e.g., with amides or carboxylic acids at the C3 or C5 positions), the TPSA often exceeds the 140 Ų threshold for oral absorption[1]. High TPSA restricts passive transcellular diffusion.

  • Efflux Pump Liability: Many indole derivatives, particularly those with basic amine side chains, are high-affinity substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This leads to high basolateral-to-apical (B->A) efflux ratios in intestinal models[2].

  • Lipophilicity Imbalance: Extreme lipophilicity (LogP > 5) leads to compound trapping in the lipid bilayer, while extreme hydrophilicity (LogP < 1) prevents membrane partitioning.

PermeabilityWorkflow Start Indole Lead Low Permeability Test Run PAMPA & Caco-2 Start->Test PAMPA_Low Low PAMPA (Passive Diffusion Issue) Test->PAMPA_Low Papp < 1x10^-6 cm/s PAMPA_High High PAMPA, Low Caco-2 (Efflux/Metabolism Issue) Test->PAMPA_High Papp > 10x10^-6 cm/s Action1 Reduce H-Bond Donors Mask Indole NH PAMPA_Low->Action1 Action2 Add Efflux Inhibitor (e.g., Verapamil) PAMPA_High->Action2

Caption: Logical workflow for diagnosing and resolving indole permeability bottlenecks.

Optimization Strategies

Strategy 1: Structural Modification (N-Alkylation and Isosteric Replacement)

Masking the indole nitrogen via N-methylation or N-alkylation eliminates a key hydrogen bond donor, significantly improving passive transcellular diffusion. If the NH is critical for target binding, consider bioisosteric replacement (e.g., benzofuran or benzothiophene), though this will alter the electronic profile of the molecule.

Strategy 2: Modulating pKa and TPSA

For indoles with basic substituents, adjusting the pKa to ~8.9 has been shown to optimize the balance between solubility and Caco-2 permeability. Reducing TPSA to <100 Ų supports passive absorption. Substitutions at the C5 position (e.g., methoxy groups) can enhance receptor binding while maintaining favorable CNS permeability[1].

Strategy 3: Prodrugs and Cell-Penetrating Peptides (CPPs)

For highly polar indole-3-acetic acid derivatives that cannot cross membranes passively, conjugating the inhibitor to a cell-penetrating peptide (like TAT) via a cleavable disulfide linker is a validated strategy[3]. The TAT peptide facilitates direct membrane translocation, and the reducing environment of the cytosol cleaves the disulfide bond, releasing the active indole payload.

Quantitative Permeability Metrics for Indole Optimization
ParameterPoor Permeability RangeOptimal Target RangeRationale
PAMPA Papp < 1.0 × 10⁻⁶ cm/s> 2.0 × 10⁻⁶ cm/sThreshold for blood-brain barrier (BBB) and good intestinal passive diffusion[4].
Caco-2 Papp (A to B) < 1.0 × 10⁻⁶ cm/s> 10.0 × 10⁻⁶ cm/sIndicates high oral absorption potential[2].
Efflux Ratio (B-A / A-B) > 3.0< 2.0High ratios indicate P-gp/BCRP substrate liability.
TPSA > 140 Ų60 - 100 ŲLower TPSA correlates with improved passive membrane partitioning[1].
LogD (pH 7.4) < 1.0 or > 5.01.5 - 3.5Balances aqueous solubility with lipid bilayer affinity.

Self-Validating Experimental Protocols

To build a trustworthy dataset, you must decouple passive diffusion from active transport. We recommend a two-tiered approach: a high-throughput PAMPA followed by a bidirectional Caco-2 assay.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: Isolate and measure passive diffusion mechanics without the interference of active transporters.

  • Preparation: Prepare a 5% solution of porcine brain lipids in dodecane. Apply 4 µL of this lipid solution to the PVDF membrane of the donor plate (e.g., Millipore MultiScreen)[4].

  • Compound Dilution: Dilute the indole compound in PBS (pH 7.4) to a final concentration of 10 µM. Ensure DMSO concentration remains ≤ 1% to prevent membrane damage.

  • Assay Assembly: Add 300 µL of the compound solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4-16 hours without agitation (or utilize Real-Time PAMPA for kinetic profiling[5]).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Check: Calculate the mass balance: Recovery % = ([Donor_final] + [Acceptor_final]) / [Donor_initial]. A recovery < 80% indicates non-specific binding to the plastic or membrane trapping, requiring the addition of 4% BSA to the acceptor well.

Protocol B: Bidirectional Caco-2 Assay

Purpose: Assess intestinal permeability and identify efflux pump liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1 × 10⁵ cells/cm². Culture for 21 days to allow differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

  • Dosing:

    • Apical to Basolateral (A->B): Add 10 µM indole compound to the apical chamber (pH 6.5). Add blank buffer to the basolateral chamber (pH 7.4).

    • Basolateral to Apical (B->A): Add 10 µM compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Inhibition Control (Self-Validation): Run a parallel B->A arm containing 50 µM Verapamil (a P-gp inhibitor). If the efflux ratio drops significantly, your indole is a confirmed P-gp substrate[2].

Caco2Transport Apical Apical (Gut Lumen) Cell Caco-2 Cytosol Apical->Cell Passive Diffusion Basolateral Basolateral (Blood) Cell->Basolateral Absorption Pgp P-gp Efflux Cell->Pgp Substrate Binding Pgp->Apical Efflux

Caption: Mechanisms of indole transport and active efflux across a Caco-2 epithelial monolayer.

Troubleshooting FAQs

Q1: My indole derivative shows high PAMPA permeability but undetectable Caco-2 (A->B) permeability. What is happening? A1: This is a classic hallmark of efflux pump liability. PAMPA artificial membranes lack active transporters, meaning your compound possesses the physicochemical properties for passive diffusion. However, in the Caco-2 model, efflux transporters like P-gp or BCRP on the apical membrane are actively pumping the compound back into the donor compartment faster than it can diffuse through the basolateral membrane[2]. Action: Perform a bidirectional Caco-2 assay with an efflux inhibitor (e.g., Verapamil) to confirm.

Q2: I modified the C5 position of my indole to improve target binding, but now the cell permeability has crashed. Why? A2: Substitutions at the C5 position significantly alter the electronic distribution and lipophilicity of the indole ring[1]. For instance, adding polar groups (like amides or carboxylic acids) drastically increases the TPSA, shifting the molecule out of the optimal range for passive absorption. Conversely, bulky lipophilic groups might cause the compound to become trapped in the lipid bilayer. Action: Calculate the TPSA and LogD of your new derivative. If TPSA > 120 Ų, consider masking the polar group as a prodrug (e.g., an ester) that can be cleaved intracellularly.

Q3: My compound has a LogP of 4.5 but still fails PAMPA. How is this possible? A3: High lipophilicity (LogP > 4) often leads to low aqueous solubility. If the compound precipitates in the donor well, the effective concentration driving the concentration gradient is near zero. Additionally, highly lipophilic indoles can partition into the artificial lipid membrane and remain trapped there, never reaching the acceptor well. Action: Check the mass balance (recovery). If recovery is low, add 4% BSA to the acceptor well to act as a "sink" and pull the lipophilic compound out of the membrane.

Q4: Can I use cell-penetrating peptides (CPPs) for small indole molecules? A4: Yes. For highly polar indole-3-acetic acid derivatives that cannot cross membranes passively, conjugating the inhibitor to a CPP (like TAT) via a cleavable disulfide linker is a validated strategy. The TAT peptide facilitates endosomal uptake or direct membrane translocation, and the reducing environment of the cytosol cleaves the disulfide bond, releasing the active indole payload[3].

References

  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis - MDPI.[Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation | ACS Medicinal Chemistry Letters.[Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC.[Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues - ResearchGate.[Link]

  • Cell-penetrating peptide conjugates of indole-3-acetic acid-based DNA primase/Gyrase inhibitors as potent antitubercular agents against planktonic and biofilm culture of Mycobacterium smegmatis - bioRxiv.org.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Methyl vs. Ethyl Indole-6-Carboxylates

Executive Summary Indole-6-carboxylates are privileged scaffolds in medicinal chemistry, serving both as active biological modulators and as critical intermediates in the synthesis of complex therapeutics. While methyl i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-6-carboxylates are privileged scaffolds in medicinal chemistry, serving both as active biological modulators and as critical intermediates in the synthesis of complex therapeutics. While methyl indole-6-carboxylate and ethyl indole-6-carboxylate share the same core pharmacophore, the single-carbon difference in their ester alkyl chains significantly alters their physicochemical properties, pharmacokinetic profiles, and direct biological activities.

This guide provides an in-depth, objective comparison of these two compounds, focusing on their structural causality, differential hydrolysis by human carboxylesterases, and their respective roles in antimicrobial (biofilm modulation) and oncology (receptor tyrosine kinase inhibition) applications.

Physicochemical & Pharmacokinetic Divergence

The biological efficacy of an esterified drug or intermediate is dictated by its lipophilicity (LogP) and its susceptibility to enzymatic cleavage. The transition from a methyl to an ethyl ester introduces increased steric bulk and hydrophobicity, which directly impacts cellular permeability and metabolic stability.

Lipophilicity and Cellular Permeation

Ethyl indole-6-carboxylate possesses a higher partition coefficient (LogP) compared to its methyl counterpart. This increased lipophilicity enhances passive diffusion across lipid bilayers, making the ethyl ester a preferred prodrug scaffold when targeting intracellular kinases or central nervous system (CNS) receptors. Conversely, the lower LogP of the methyl ester provides better aqueous solubility, which is advantageous for systemic circulation and in vitro assays where precipitation can confound results.

Carboxylesterase-Mediated Hydrolysis (hCE1 vs. hCE2)

In biological systems, esterified indoles are often prodrugs that must be hydrolyzed into the active indole-6-carboxylic acid. This process is primarily catalyzed by human carboxylesterases (hCE1 in the liver and hCE2 in the intestine)[1].

  • Methyl Indole-6-Carboxylate: hCE1 exhibits a strong substrate preference for esters with a large acyl group and a small alcohol leaving group (such as methanol)[1]. Consequently, the methyl ester undergoes rapid hepatic hydrolysis, leading to a shorter half-life but a faster onset of the active carboxylate.

  • Ethyl Indole-6-Carboxylate: The ethyl group introduces slight steric hindrance at the catalytic triad of hCE1, reducing the Vmax​/Km​ ratio. This results in a slower, more sustained release of the active acid, which is highly desirable for maintaining steady-state therapeutic concentrations in vivo.

Pathway M_Ester Methyl Indole-6-Carboxylate (Lower LogP) hCE1 Hepatic Carboxylesterase 1 (hCE1) Rapid Hydrolysis M_Ester->hCE1 High Affinity Biofilm Direct Biofilm Modulation (E. coli) M_Ester->Biofilm Direct Action E_Ester Ethyl Indole-6-Carboxylate (Higher LogP) hCE2 Intestinal Carboxylesterase 2 (hCE2) Slower Hydrolysis E_Ester->hCE2 Moderate Affinity ActiveAcid Indole-6-Carboxylic Acid (Active Pharmacophore) hCE1->ActiveAcid Fast Cleavage hCE2->ActiveAcid Sustained Cleavage RTK RTK Inhibition (EGFR / VEGFR-2) ActiveAcid->RTK Scaffold Derivatization

Pharmacokinetic hydrolysis pathways and biological targets of indole-6-carboxylates.

Comparative Biological Applications

Direct Antimicrobial Action: Biofilm Modulation

Indole is a well-documented interkingdom signaling molecule that regulates bacterial behaviors, including biofilm formation. Recent high-throughput screenings have identified methyl indole-6-carboxylate as a potent, direct inhibitor of Escherichia coli biofilms[2].

  • Performance Data: At a concentration of 0.1 mg/mL, methyl indole-6-carboxylate inhibits E. coli BL21 (DE3) biofilm formation by 61%[2][3].

  • Mechanism: Unlike traditional bactericidal agents that trigger resistance, methyl indole-6-carboxylate modulates biofilm architecture without exhibiting severe toxicity to planktonic cells[3]. This suggests it interferes with quorum sensing or extracellular polymeric substance (EPS) secretion rather than basic metabolic viability. The ethyl ester, due to its bulkier side chain, shows reduced receptor-binding affinity in these specific bacterial signaling pathways.

Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

Both methyl and ethyl indole-6-carboxylates are heavily utilized as starting materials to synthesize multi-target antiproliferative agents. Through structure-activity relationship (SAR) optimization, these esters are converted into hydrazine-1-carbothioamide and oxadiazole derivatives[4][5].

  • Targeting EGFR & VEGFR-2: Derivatives synthesized from the methyl ester scaffold (e.g., compound 4a and 6c) have demonstrated exceptional binding within the ATP-binding pockets of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[4][6].

  • Performance Data: These derivatives arrest cancer cells (HepG2, HCT-116, A549) in the G2/M phase and induce the extrinsic apoptosis pathway, with IC50​ values reaching the low micromolar range (e.g., 14.4 µg/mL for related indole-carboxamides)[4][6].

Quantitative Data Comparison

The following table synthesizes the physicochemical and biological performance metrics of the two esters, providing a clear framework for selection in drug design.

ParameterMethyl Indole-6-CarboxylateEthyl Indole-6-Carboxylate
CAS Number 50820-65-050820-64-9
Molecular Weight 175.18 g/mol 189.21 g/mol
Aqueous Solubility Moderate (Preferred for in vitro assays)Low (Requires higher DMSO/co-solvent %)
Relative Lipophilicity Lower LogPHigher LogP (Better cell permeability)
hCE1 Hydrolysis Rate Rapid ( T1/2​ short)Moderate ( T1/2​ extended)
Direct Biofilm Inhibition 61% inhibition at 0.1 mg/mL (E. coli)Negligible / Not primary application
Primary Utility Biofilm modulator, fast-acting prodrugSustained-release prodrug, CNS penetrant

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to rule out false positives caused by solvent toxicity or spontaneous hydrolysis.

Protocol A: High-Throughput Biofilm Inhibition Screening

Causality Note: Crystal Violet (CV) is used because it electrostatically binds to the negatively charged peptidoglycan and EPS matrix of the biofilm. To ensure the reduction in CV staining is due to true biofilm modulation and not just bacterial death, a parallel planktonic growth assay (OD 600nm) must be run simultaneously[3].

  • Inoculum Preparation: Grow E. coli BL21 (DE3) overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture 1:100 in fresh LB medium.

  • Compound Preparation: Dissolve methyl indole-6-carboxylate in 100% DMSO to create a 10 mg/mL stock.

  • Treatment: Add 2 µL of the compound stock to 200 µL of the diluted bacterial culture in a 96-well polystyrene microtiter plate (Final concentration: 0.1 mg/mL, 1% DMSO).

    • Self-Validation: Include a 1% DMSO vehicle control (negative control) and a 1.2 mg/mL Indole control (positive control)[3].

  • Incubation: Incubate the plates statically at 37°C for 24 hours to allow biofilm maturation.

  • Planktonic Quantification: Transfer 150 µL of the supernatant to a new plate and measure absorbance at 600 nm to verify planktonic cell viability.

  • Staining: Wash the original wells three times with sterile PBS to remove non-adherent cells. Add 200 µL of 0.1% Crystal Violet solution for 15 minutes.

  • Elution & Readout: Wash the wells three times with distilled water, air dry, and elute the bound dye with 200 µL of 30% acetic acid. Quantify biofilm biomass by measuring absorbance at 595 nm.

Workflow Step1 Compound Prep (10 mg/mL DMSO) Step2 Bacterial Inoculation (E. coli BL21) Step1->Step2 Step3 Microtiter Incubation (Static, 37°C, 24h) Step2->Step3 Step4 Planktonic OD600 (Viability Check) Step3->Step4 Supernatant Step5 Crystal Violet Staining (0.1%) Step3->Step5 Adherent Cells Step6 OD595 Quantification (Biofilm Mass) Step5->Step6

Step-by-step experimental workflow for the microtiter biofilm inhibition assay.

Protocol B: In Vitro Carboxylesterase Hydrolysis Kinetics

Causality Note: Comparing the hydrolysis rates of methyl vs. ethyl esters requires a controlled enzymatic environment. HPLC is utilized over colorimetric assays to specifically track the disappearance of the parent ester and the appearance of the indole-6-carboxylic acid metabolite.

  • Reaction Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Enzyme Addition: Add recombinant human carboxylesterase 1 (hCE1) to a final concentration of 1 µg/mL.

  • Initiation: Spike the reaction mixture with 50 µM of either methyl or ethyl indole-6-carboxylate (keep organic solvent <1% to prevent enzyme denaturation).

  • Quenching (Time-Course): At time points 0, 5, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • HPLC-UV Analysis: Inject the supernatant into a C18 reverse-phase HPLC column. Monitor the UV absorbance at 280 nm.

    • Self-Validation: Run a "no-enzyme" control to calculate and subtract any spontaneous chemical hydrolysis of the esters in the pH 7.4 buffer. Calculate the half-life ( T1/2​ ) using first-order exponential decay kinetics.

References

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Uncovering Potential Biofilm Modulators. CUNY Academic Works. Available at:[Link]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Comparative

validation of a synthetic route for methyl 7-methyl-1H-indole-6-carboxylate

An in-depth technical evaluation of synthetic routes for complex indole architectures is critical for ensuring scalability, cost-efficiency, and high purity in drug development. The synthesis of methyl 7-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of synthetic routes for complex indole architectures is critical for ensuring scalability, cost-efficiency, and high purity in drug development. The synthesis of methyl 7-methyl-1H-indole-6-carboxylate presents a classic regioselectivity challenge. Traditional methods, such as the Fischer indole synthesis, often fail or produce intractable mixtures when applied to meta-substituted precursors.

This guide objectively compares the optimized Bartoli Indole Synthesis against the traditional Hemetsberger-Knittel Synthesis , providing mechanistic rationale, quantitative data, and self-validating experimental protocols.

Mechanistic Rationale & Route Design

The core challenge in synthesizing methyl 7-methyl-1H-indole-6-carboxylate lies in establishing the 1,6,7-trisubstitution pattern on the indole core without generating the closely related 5-methyl regioisomer.

The Optimized Route: Bartoli Indole Synthesis

The Bartoli synthesis is the premier method for constructing 7-substituted indoles[1]. By utilizing methyl 2-methyl-3-nitrobenzoate [2] as the starting material, this route leverages the nitro group as both a directing and activating moiety[1].

  • Causality of Regioselectivity: The reaction proceeds via the addition of vinylmagnesium bromide to the nitro group, followed by a[3,3]-sigmatropic rearrangement[1]. For this rearrangement to occur, an unsubstituted ortho-position is required. In methyl 2-methyl-3-nitrobenzoate, the C2 position is sterically blocked by a methyl group. Consequently, the sigmatropic rearrangement is forced exclusively to the C4 position. This absolute steric gating guarantees 100% regioselectivity toward the desired 7-methyl-6-carboxylate architecture.

The Alternative Route: Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel approach constructs the indole core via the Knoevenagel condensation of an aryl aldehyde—in this case, methyl 4-formyl-2-methylbenzoate [3]—with ethyl azidoacetate, followed by thermolysis[4].

  • The Regioselectivity Flaw: Thermolysis generates a highly reactive nitrene intermediate that undergoes C–H insertion to close the pyrrole ring[5]. However, the precursor possesses two available ortho-positions (C3 and C5). Insertion at C3 yields the desired 7-methyl isomer, while insertion at C5 yields the 5-methyl isomer. Because the C3 position is adjacent to the bulky C2-methyl group, steric hindrance heavily biases the nitrene insertion toward the less hindered C5 position. This results in the undesired 5-methyl isomer becoming the major product, requiring tedious chromatographic separation[4].

Pathway Visualization

The following diagram illustrates the divergent regioselectivity logic between the two synthetic routes.

RouteComparison cluster_Bartoli Optimized: Bartoli Synthesis cluster_Hemetsberger Alternative: Hemetsberger-Knittel B_SM Methyl 2-methyl-3-nitrobenzoate (Blocked ortho-position) B_Reagent Vinylmagnesium Bromide (3 equiv, THF, -40°C) B_SM->B_Reagent B_Mech [3,3]-Sigmatropic Rearrangement (Directed to single open ortho-site) B_Reagent->B_Mech B_Prod Methyl 7-methyl-1H-indole-6-carboxylate (100% Regioselectivity) B_Mech->B_Prod H_SM Methyl 4-formyl-2-methylbenzoate (Two open ortho-positions) H_Reagent Ethyl Azidoacetate / NaOMe then Thermolysis (140°C) H_SM->H_Reagent H_Mech Nitrene C-H Insertion (Competing pathways) H_Reagent->H_Mech H_Prod1 7-Methyl Isomer (Minor Product - Steric Hindrance) H_Mech->H_Prod1 Insertion at C3 H_Prod2 5-Methyl Isomer (Major Product) H_Mech->H_Prod2 Insertion at C5

Figure 1: Mechanistic divergence and regioselectivity control in Bartoli vs. Hemetsberger-Knittel syntheses.

Quantitative Data Comparison

The table below summarizes the performance metrics of both routes based on standard process chemistry parameters. The Bartoli route demonstrates clear superiority in both yield and atom economy.

MetricOptimized Route (Bartoli)Alternative Route (Hemetsberger)
Starting Material Methyl 2-methyl-3-nitrobenzoateMethyl 4-formyl-2-methylbenzoate
Step Count 1 Step2 Steps
Regioselectivity >99% (Single isomer)~30% (Favors 5-methyl isomer)
Isolated Yield 65 - 75%12 - 18% (Post-separation)
Reaction Conditions -40 °C to RT, 2 hoursCondensation (RT) + Thermolysis (140 °C)
Purification Simple silica plug / CrystallizationComplex preparative HPLC / Column
Scalability High (Exothermic Grignard control needed)Low (Thermal hazard of azides)

Experimental Protocol: Optimized Bartoli Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . The stoichiometry of the Grignard reagent is strictly controlled (exactly 3.0 to 3.5 equivalents are required: the first acts as a nucleophile, the second attacks the nitroso intermediate, and the third acts as a reducing agent/base to drive rearomatization)[1].

Materials
  • Methyl 2-methyl-3-nitrobenzoate (1.0 equiv, 10 mmol)[2]

  • Vinylmagnesium bromide (1.0 M in THF, 3.2 equiv, 32 mmol)[1]

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution: Dissolve methyl 2-methyl-3-nitrobenzoate (1.95 g, 10 mmol) in 50 mL of anhydrous THF.

  • Cryogenic Control: Cool the reaction mixture to exactly -40 °C using a dry ice/acetonitrile bath. Causality note: Temperatures above -20 °C lead to unwanted polymerization of the Grignard reagent and nucleophilic attack on the ester moiety.

  • Addition: Add vinylmagnesium bromide (32 mL, 32 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below -35 °C. The solution will turn deep red/brown, indicating the formation of the nitroso radical anion intermediate.

  • Rearrangement & Rearomatization: Remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

  • Quenching: Cool the flask to 0 °C and carefully quench by the dropwise addition of 30 mL saturated aqueous NH₄Cl. Self-validation check: The cessation of gas evolution and the precipitation of magnesium salts confirm complete quenching.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc, 8:2) to afford the product as a pale yellow solid.

Analytical Validation Criteria

To confirm absolute regioselectivity and rule out the 5-methyl isomer, analyze the ¹H NMR (400 MHz, CDCl₃) spectrum:

  • Look for two distinct doublets in the aromatic region (around 7.50 ppm and 7.80 ppm) with an ortho-coupling constant of J≈8.0 Hz . This confirms the presence of adjacent protons at C4 and C5, which is only possible in the 7-methyl-1H-indole-6-carboxylate architecture. The 5-methyl isomer would display isolated singlets for the C4 and C7 protons.

References

  • Grokipedia - Bartoli indole synthesis. Available at:[Link]

  • PubChemLite - Methyl 4-formyl-2-methylbenzoate (C10H10O3). Available at:[Link]

  • ResearchGate - The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters. Available at:[Link]

Sources

Validation

The Indole Scaffold: A Comprehensive Guide to Cross-Reactivity Studies of Methyl 7-methyl-1H-indole-6-carboxylate and its Analogs

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its inherent ability to interact with a wide array of biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its inherent ability to interact with a wide array of biological targets has led to the development of numerous therapeutics.[3][4] However, this same promiscuity can also be a significant liability, leading to off-target effects and potential toxicity.[3][5] For novel compounds such as methyl 7-methyl-1H-indole-6-carboxylate, a thorough investigation of its cross-reactivity profile is not just a regulatory hurdle, but a critical step in understanding its therapeutic potential and safety.

This guide provides a comparative analysis of key methodologies for assessing the cross-reactivity of methyl 7-methyl-1H-indole-6-carboxylate. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assays, and present a framework for interpreting the resulting data. Our focus is on empowering researchers, scientists, and drug development professionals to design and execute self-validating studies that yield clear, actionable insights.

The Rationale for Cross-Reactivity Profiling

Given that derivatives of the closely related indole-6-carboxylic acid have shown activity as multi-target antiproliferative agents, including inhibition of kinases like EGFR and VEGFR-2, it is plausible that methyl 7-methyl-1H-indole-6-carboxylate may also interact with a range of protein kinases and other ATP-binding proteins.[6][7][8][9] Undesired off-target binding can lead to a variety of adverse effects. Therefore, early and comprehensive cross-reactivity profiling is essential to build a complete picture of a compound's biological activity.

Comparative Analysis of Cross-Reactivity Assessment Platforms

Choosing the right platform for cross-reactivity studies depends on the specific research question, the stage of drug development, and available resources. Here, we compare three widely adopted and powerful techniques: Kinase Profiling, Receptor-Ligand Binding Assays, and the Cellular Thermal Shift Assay (CETSA).

Assay Platform Principle Advantages Limitations Typical Application
Kinase Profiling Measures the ability of a compound to inhibit the activity of a large panel of purified kinases.- Broad screening against hundreds of kinases.[10][11] - Provides quantitative IC50 values. - High-throughput and cost-effective for large panels.[10]- Biochemical assays may not fully reflect cellular activity.[12] - Does not assess non-kinase off-targets.Early-stage hit-to-lead and lead optimization to determine kinase selectivity.
Receptor-Ligand Binding Assays Quantifies the interaction between a compound and a specific receptor, often using a labeled ligand.[13][14][15]- Highly sensitive and specific for the target of interest. - Can determine binding affinity (Kd). - Applicable to various receptor classes (e.g., GPCRs, ion channels).[14][15]- Target-specific, requiring individual assay development for each off-target. - Can be lower throughput than kinase panels.Confirmation of on-target binding and investigation of specific, predicted off-targets.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[16][17]- Confirms target engagement in intact cells, providing physiological relevance.[17][18] - Can identify novel, unexpected off-targets. - Does not require modification of the compound or target protein.[19]- Lower throughput than biochemical screens. - Requires a specific antibody for each target in Western blot-based detection.Target validation and confirming cellular engagement of primary targets and key off-targets.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the three key experimental workflows discussed above.

Kinase Profiling: A Broad-Spectrum Approach

This protocol outlines a typical workflow for assessing the selectivity of a test compound against a large panel of kinases using a biochemical assay format.

Diagram of Kinase Profiling Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinases and ATP Compound_Prep->Incubation Kinase_Panel Kinase Panel Aliquoting Kinase_Panel->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Signal (e.g., Luminescence) Detection->Readout Normalization Normalize to Controls Readout->Normalization IC50_Calc Calculate IC50 Values Normalization->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for biochemical kinase profiling.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of methyl 7-methyl-1H-indole-6-carboxylate in a suitable solvent, such as DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the diluted compound, a specific kinase from a diverse panel (e.g., 192 or more kinases), and the appropriate kinase buffer.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase's substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of ATP consumed or product formed.

  • Data Acquisition: Read the signal on a plate reader.

  • Data Analysis: Normalize the data to positive and negative controls. Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase. A lower IC50 indicates stronger inhibition.

Receptor-Ligand Binding Assay: A Focused Investigation

This protocol describes a competitive binding assay to determine if methyl 7-methyl-1H-indole-6-carboxylate binds to a specific, non-kinase off-target receptor.

Diagram of Competitive Binding Assay

G cluster_0 Assay Components cluster_1 Binding and Detection cluster_2 Analysis Receptor Receptor Preparation Incubation Incubate Components Receptor->Incubation Labeled_Ligand Labeled Ligand Labeled_Ligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Bound Labeled Ligand Separation->Quantification Displacement_Curve Plot Displacement Curve Quantification->Displacement_Curve Ki_Calculation Calculate Ki Displacement_Curve->Ki_Calculation

Caption: Workflow for a competitive receptor-ligand binding assay.

Methodology:

  • Preparation: Prepare cell membranes or purified protein containing the receptor of interest. Also, prepare serial dilutions of the unlabeled test compound (methyl 7-methyl-1H-indole-6-carboxylate).

  • Binding Reaction: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind the receptor, and the diluted test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound labeled ligand from the unbound ligand. This is often done by rapid filtration through a filter plate that traps the membranes while allowing the unbound ligand to pass through.[13]

  • Detection: Quantify the amount of labeled ligand bound to the receptor using a suitable detector (e.g., scintillation counter for radioligands, fluorescence plate reader).

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the labeled ligand. The IC50 can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.[20]

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

This protocol details the steps for performing CETSA to confirm whether methyl 7-methyl-1H-indole-6-carboxylate engages with a potential off-target protein within intact cells.[17]

Diagram of CETSA Workflow

G cluster_0 Cell Treatment and Heating cluster_1 Protein Extraction and Analysis cluster_2 Data Interpretation Cell_Culture Cell Culture Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Heat_Challenge Heat Challenge at Various Temperatures Compound_Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot Quantify_Bands Quantify Protein Bands Western_Blot->Quantify_Bands Melting_Curve Generate Melting Curve Quantify_Bands->Melting_Curve Shift_Analysis Analyze Thermal Shift Melting_Curve->Shift_Analysis

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or methyl 7-methyl-1H-indole-6-carboxylate at a desired concentration for a specific duration.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of different temperatures for a set time (e.g., 3 minutes).[21]

  • Cell Lysis: Lyse the cells to release their protein content, often through freeze-thaw cycles.[18][21]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.[18]

  • Protein Analysis: Collect the supernatant and analyze the amount of the soluble target protein using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates that it binds to and stabilizes the target protein.[16]

Data Interpretation and Comparative Analysis

The data generated from these assays should be integrated to build a comprehensive cross-reactivity profile.

Hypothetical Comparative Data for Methyl 7-methyl-1H-indole-6-carboxylate

Target Kinase Profiling (IC50, nM) Receptor Binding (Ki, nM) CETSA (ΔTm, °C) Interpretation
Primary Target X 5045+5.2Potent on-target activity and cellular engagement.
Kinase A 250Not Applicable+2.1Moderate off-target kinase activity with cellular engagement.
Kinase B >10,000Not ApplicableNot DeterminedNo significant inhibition.
GPCR Y Not Applicable800+1.5Weak off-target binding with some cellular engagement.
Ion Channel Z Not Applicable>10,000Not DeterminedNo significant binding.

This integrated dataset provides a much clearer picture than any single assay alone. For instance, the moderate activity against Kinase A in the biochemical assay is substantiated by the observed thermal shift in CETSA, confirming that this is a true off-target interaction in a cellular context. Conversely, the weak binding to GPCR Y might be of less concern, but warrants further investigation depending on the therapeutic window of the primary target.

Conclusion

A thorough understanding of a compound's cross-reactivity is paramount for successful drug development. For novel indole derivatives like methyl 7-methyl-1H-indole-6-carboxylate, a multi-pronged approach to assessing off-target effects is essential. By combining broad-spectrum screening methods like kinase profiling with more focused, physiologically relevant assays such as receptor binding and CETSA, researchers can build a robust and reliable selectivity profile. This comprehensive understanding of a compound's interactions within the proteome allows for more informed decision-making, ultimately leading to the development of safer and more effective therapeutics.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Taylor & Francis Online. (2026, January 27). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • PubMed. (2024, February 15). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Retrieved from [Link]

  • Frontiers. (n.d.). Hypersensitivity reactions to small molecule drugs. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Taylor & Francis Online. (2024, May 10). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, September 10). (PDF) Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. Retrieved from [Link]

  • PubMed. (2025, November 18). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from [Link]

  • ResearchGate. (2026, January 5). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024, May 7). Screening of Cross-Reactive Aptamers for the Detection of 24 Quinolones by Using a Liebig's Law-Guided Parallel-Series Strategy | Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2024, July 2). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023, September 13). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, December 15). A manifold implications of indole and its derivatives: A brief Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-6-carboxylate | C10H9NO2 | CID 639844. Retrieved from [Link]

  • ChemRxiv. (n.d.). Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Synthesis of 4-, 6- and 7-Formyl-1H-indole-2-carboxylates: The CH2SO3H Functionality as a Masked Formyl Group. Retrieved from [Link]

  • PubChem. (n.d.). Methyl oxindole-7-carboxylate | C10H9NO3 | CID 2773518. Retrieved from [Link]

Sources

Comparative

assessing the purity of synthesized methyl 7-methyl-1H-indole-6-carboxylate

Analytical Strategies for Purity Assessment of Synthesized Methyl 7-methyl-1H-indole-6-carboxylate: A Comparative Guide The synthesis of highly specific indole derivatives, such as methyl 7-methyl-1H-indole-6-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Purity Assessment of Synthesized Methyl 7-methyl-1H-indole-6-carboxylate: A Comparative Guide

The synthesis of highly specific indole derivatives, such as methyl 7-methyl-1H-indole-6-carboxylate (CAS 733035-34-2), is a critical step in the development of complex pharmaceutical intermediates[1]. Because this molecule features two distinct methyl environments (an ester methyl at C6 and an aromatic methyl at C7) and serves as a foundational building block, ensuring its chemical purity is paramount to preventing downstream synthetic failures or off-target biological effects.

This guide objectively compares the two most robust analytical paradigms for assessing the purity of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Quantitative Proton Nuclear Magnetic Resonance (qHNMR) . By aligning with the modernized ICH Q2(R2) validation guidelines[2][3], we provide a self-validating framework designed for researchers and drug development professionals.

Regulatory Context: The ICH Q2(R2) Framework

Effective June 2024, the revised ICH Q2(R2) guideline mandates a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[2][3]. For purity assessments, the method must demonstrate specificity, accuracy, precision, and linearity across a defined reportable range[4]. When assessing a novel synthesized intermediate like methyl 7-methyl-1H-indole-6-carboxylate—where a certified reference standard of the analyte itself may not yet exist—traditional relative purity methods (HPLC) must be cross-validated against orthogonal, absolute quantification methods (qNMR)[5].

ICH_Q2_Workflow ATP Analytical Target Profile (Define Purity Goals) Dev Method Development (Chromatographic/NMR) ATP->Dev Guides Val ICH Q2(R2) Validation (Accuracy, Precision, Specificity) Dev->Val Candidate SST System Suitability Testing (Self-Validating Checks) Val->SST Establishes Life Lifecycle Management (Continuous Monitoring) SST->Life Ensures

ICH Q2(R2) analytical lifecycle and validation workflow for purity assessment.

Comparative Analysis: HPLC-UV vs. qHNMR

To objectively evaluate the purity of methyl 7-methyl-1H-indole-6-carboxylate, laboratories must choose between relative and absolute quantification.

  • HPLC-UV (Relative Purity): Separates the main compound from synthetic byproducts (e.g., unreacted starting materials, regioisomers like 6-methyl-1H-indole-7-carboxylate). Purity is expressed as an area percentage (Area %). Causality: This method assumes all impurities absorb UV light at the chosen wavelength with the same extinction coefficient as the target analyte—a flawed assumption for absolute purity, but excellent for batch-to-batch consistency tracking.

  • qHNMR (Absolute Purity): Relies on the intrinsically linear response of the NMR signal, where the integral of a peak is directly proportional to the number of nuclei[6][7]. Causality: By co-dissolving the sample with a highly pure internal standard (IS) of known mass, the exact mass fraction of the target molecule can be calculated without needing a reference standard of the analyte itself[5][6].

Quantitative Data Summary: Method Comparison
FeatureHPLC-UV (Area Normalization)qHNMR (Internal Standard Method)
Purity Type Relative (Area %)Absolute (Mass %)
Reference Standard Requires analyte reference standard for mass %Requires only a generic Internal Standard (e.g., Maleic Acid)
Specificity High (Chromatographic resolution)High (Chemical shift resolution)
Detection of Inorganics Poor (Salts are UV-transparent)Excellent (Detects residual solvents/water; salts by mass balance)
Analysis Time 15–30 mins per run5–10 mins per run (excluding prep)
Cost per Sample LowMedium to High (Requires deuterated solvents)

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every run includes internal checks to ensure the data generated is trustworthy and compliant with ICH Q2(R2) standards.

Protocol A: HPLC-UV for Relative Purity Assessment

Causality of Design: A C18 stationary phase is selected to provide hydrophobic retention of the indole core. A gradient of Water/Acetonitrile (with 0.1% TFA) is used to suppress the ionization of the carboxylic ester and the indole nitrogen, ensuring sharp, symmetrical peaks and resolving closely related regioisomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of methyl 7-methyl-1H-indole-6-carboxylate and dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm (optimal for the conjugated indole aromatic system).

  • System Suitability Testing (Self-Validation):

    • Blank Run: Inject diluent to ensure no ghost peaks interfere with the analyte retention time (~8.5 mins).

    • Precision Check: Inject the sample solution 5 times. The Relative Standard Deviation (RSD) of the main peak area must be 2.0%[8].

Protocol B: qHNMR for Absolute Purity Assessment

Causality of Design: Maleic acid is chosen as the Internal Standard (IS) because its singlet proton resonance (~6.26 ppm) sits perfectly in the "empty" spectral window between the analyte's ester methyl (~3.8 ppm), C7 methyl (~2.6 ppm), and aromatic indole protons (7.0–8.0 ppm). A relaxation delay ( D1​ ) of 30 seconds is enforced because accurate quantitation requires complete longitudinal relaxation ( T1​ ) of all measured nuclei between pulses ( D1​>5×T1​ )[5].

qNMR_Workflow Weigh Gravimetric Prep: Analyte + Maleic Acid (IS) Solv Solvent Addition: DMSO-d6 (Ensures Solubility) Weigh->Solv Precision < 0.1mg Acq 1H-NMR Acquisition: D1 > 5*T1 (Complete Relaxation) Solv->Acq Homogeneous Proc Data Processing: Phase/Baseline Correction Acq->Proc High S/N Calc Absolute Purity Calculation (Integration Ratio) Proc->Calc Quantitation

Step-by-step quantitative NMR (qNMR) workflow for absolute purity determination.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (calibrated, d=0.01 mg), accurately weigh ~10.0 mg of methyl 7-methyl-1H-indole-6-carboxylate (Analyte) and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard, certified purity >99.9%).

  • Solvation: Co-dissolve both powders in 0.6 mL of DMSO- d6​ directly in a 5 mm precision NMR tube. Causality: DMSO- d6​ is selected to ensure complete dissolution of both the lipophilic indole and the polar maleic acid, preventing phase separation[6][9].

  • NMR Acquisition:

    • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

    • Pulse Sequence: Standard 1D proton with a 90∘ pulse angle.

    • Parameters: 16 to 64 scans, Acquisition Time (AQ) 4.0 s, Relaxation Delay ( D1​ ) = 30 s.

  • Data Processing & Calculation: Apply manual phase and baseline corrections. Integrate the Maleic Acid peak at 6.26 ppm (2H) and the analyte's ester methyl peak at ~3.8 ppm (3H). Calculate absolute purity ( Px​ ) using the fundamental qNMR equation[7]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity. Subscripts x and std denote the analyte and internal standard, respectively).

Expected System Suitability & Validation Parameters
ParameterHPLC-UV Acceptance CriteriaqHNMR Acceptance Criteria
Specificity Resolution ( Rs​ ) > 2.0 between analyte and nearest impurityBaseline separation of target quantitation peaks (No overlap)
Precision (Repeatability) RSD 2.0% (n=5 injections)RSD 1.0% (n=3 independent sample preparations)
Signal-to-Noise (S/N) S/N > 10 for Limit of Quantitation (LOQ)S/N > 250 for integrated quantitation peaks

Conclusion and Best Practices

For the rigorous assessment of synthesized methyl 7-methyl-1H-indole-6-carboxylate, relying solely on HPLC-UV Area % is insufficient for regulatory submissions or high-stakes downstream synthesis. The lack of UV-response uniformity among impurities can lead to an overestimation of purity.

Recommendation: Employ qHNMR as the primary assay for absolute mass-balance purity determination of the synthesized batch[9][10]. Once the absolute purity is established via qNMR, HPLC-UV should be validated as a routine, high-throughput method for monitoring batch-to-batch stability and relative impurity profiling, perfectly aligning with the ICH Q2(R2) lifecycle management principles[3][11].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / ICH. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks (YouTube). Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Available at:[Link]

Sources

Validation

A Comparative Spectroscopic Guide to Regioisomers of Methyl-Indole-Carboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of regioisomers is a critical step in ensuring the efficacy, safety, and novelty of synthesized compounds. The me...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of regioisomers is a critical step in ensuring the efficacy, safety, and novelty of synthesized compounds. The methyl-indole-carboxylate scaffold is a privileged structure in numerous biologically active molecules, and the precise location of the methyl-carboxylate group on the indole ring dramatically influences its physicochemical and pharmacological properties. This guide provides an in-depth spectroscopic comparison of the key regioisomers of methyl-indole-carboxylate, offering a robust framework for their differentiation using routine analytical techniques.

This document moves beyond a simple cataloging of data. It delves into the causality behind the observed spectroscopic differences, providing field-proven insights to aid in structural elucidation. Every piece of data is presented with the goal of creating a self-validating system for your own experimental work.

The Structural Challenge: Why Regioisomers Matter

The indole ring system offers multiple positions for substitution. The attachment of the methyl-carboxylate group to either the pyrrole or benzene portion of the indole nucleus gives rise to distinct regioisomers. Their similar molecular weights and elemental compositions make their differentiation by mass spectrometry alone challenging, necessitating a multi-technique spectroscopic approach. The electronic environment of each proton and carbon atom is subtly altered by the position of the electron-withdrawing carboxylate group, leading to characteristic shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, vibrational modes in Infrared (IR) spectroscopy and electronic transitions in UV-Visible (UV-Vis) spectroscopy are influenced by the isomer's structure.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive identification of methyl-indole-carboxylate regioisomers. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed map of the molecule's electronic landscape.

Key Differentiating Features in ¹H NMR

The proton NMR spectra of the various regioisomers exhibit unique patterns in the aromatic region (typically δ 7.0-8.5 ppm). The position of the methyl-carboxylate group significantly influences the chemical shifts of the adjacent and nearby protons.

  • Methyl 1H-indole-2-carboxylate: The proton at the 3-position typically appears as a singlet or a narrow triplet (if coupled to the NH proton) at a relatively upfield position compared to the aromatic protons.

  • Methyl 1H-indole-3-carboxylate: The proton at the 2-position is characteristically deshielded and appears as a distinct singlet or doublet downfield.[1]

  • Benzene Ring Substituted Isomers (4-, 5-, 6-, and 7-carboxylates): The coupling patterns of the protons on the benzene ring are the most informative. For instance, the 4-carboxylate will show a characteristic set of coupled aromatic protons, which will differ significantly from the pattern observed for the 7-carboxylate due to the proximity of the substituent to the pyrrole ring fusion.

Unambiguous Assignments with ¹³C NMR

While ¹H NMR provides crucial connectivity information, ¹³C NMR offers a wider chemical shift range and provides direct information about the carbon skeleton. The chemical shift of the carbonyl carbon (C=O) and the carbons of the indole ring are particularly diagnostic.

  • Carbonyl Carbon (C=O): The chemical shift of the ester carbonyl carbon is typically found in the range of δ 160-170 ppm. While there might be subtle differences between isomers, this signal confirms the presence of the carboxylate group.

  • Indole Ring Carbons: The most significant variations are observed in the chemical shifts of the indole ring carbons. The carbon atom directly attached to the carboxylate group (ipso-carbon) is significantly deshielded. The electronic effect of the substituent is also transmitted throughout the ring, leading to a unique fingerprint for each isomer in the ¹³C NMR spectrum.

Data Summary: ¹H and ¹³C NMR of Methyl-Indole-Carboxylate Regioisomers
Regioisomer¹H NMR (δ, ppm) in CDCl₃ (unless otherwise specified)¹³C NMR (δ, ppm) in CDCl₃ (unless otherwise specified)
Methyl 1H-indole-2-carboxylate ~8.2 (br s, 1H, NH), ~7.7 (d, 1H), ~7.4 (d, 1H), ~7.3 (t, 1H), ~7.1 (t, 1H), ~7.0 (s, 1H), ~3.9 (s, 3H, OCH₃)~162.5 (C=O), ~137.0, ~128.0, ~127.5, ~125.0, ~122.5, ~121.0, ~111.5, ~107.0, ~52.0 (OCH₃)
Methyl 1H-indole-3-carboxylate ~8.1 (br s, 1H, NH), ~8.0 (d, 1H), ~7.8 (s, 1H), ~7.4 (d, 1H), ~7.2 (m, 2H), ~3.9 (s, 3H, OCH₃)[1]~165.0 (C=O), ~136.0, ~130.0, ~126.0, ~123.0, ~122.0, ~121.5, ~111.0, ~108.0, ~51.0 (OCH₃)[1]
Methyl 1H-indole-4-carboxylate ~8.4 (br s, 1H, NH), ~7.9 (d, 1H), ~7.6 (d, 1H), ~7.3 (t, 1H), ~7.2 (t, 1H), ~7.1 (br d, 1H), ~4.0 (s, 3H, OCH₃)[2]~168.4, ~136.9, ~127.6, ~126.8, ~123.6, ~121.6, ~121.3, ~116.5, ~103.9, ~52.2[2]
Methyl 1H-indole-5-carboxylate ~8.3 (br s, 1H, NH), ~8.1 (s, 1H), ~7.9 (dd, 1H), ~7.4 (d, 1H), ~7.1 (s, 1H), ~3.9 (s, 3H, OCH₃)Data not readily available in a comparative format.
Methyl 1H-indole-6-carboxylate ~8.2 (br s, 1H, NH), ~8.0 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.1 (dd, 1H), ~3.9 (s, 3H, OCH₃)~168.0 (C=O), ~139.0, ~128.0, ~123.5, ~122.5, ~122.0, ~121.0, ~113.0, ~110.5, ~52.0 (OCH₃)
Methyl 1H-indole-7-carboxylate ~8.5 (br s, 1H, NH), ~7.9 (d, 1H), ~7.7 (d, 1H), ~7.3 (t, 1H), ~7.2 (t, 1H), ~6.7 (t, 1H), ~4.0 (s, 3H, OCH₃)Data not readily available in a comparative format.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here is a representative compilation from various sources.

Vibrational Spectroscopy (FTIR): A Fingerprint of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. While all methyl-indole-carboxylate isomers will show characteristic absorptions for the N-H, C=O, and C-O bonds, the exact frequencies and the fingerprint region can be used for differentiation.

Key Vibrational Modes:
  • N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ is characteristic of the indole N-H stretch. The exact position can be influenced by hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band between 1680-1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. The position of this band can be subtly affected by the electronic environment of the carboxylate group. For example, conjugation with the indole ring can lower the stretching frequency.

  • C-O Stretch: The C-O stretching vibrations of the ester group typically appear as strong bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Bending (Fingerprint Region): The region below 1600 cm⁻¹ contains a complex series of bands corresponding to aromatic C-H bending and C=C ring stretching vibrations. This "fingerprint" region is unique for each regioisomer and can be a powerful tool for identification when compared against a known standard.

Comparative FTIR Data Summary:
RegioisomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Fingerprint Bands (cm⁻¹)
Methyl 1H-indole-2-carboxylate ~3430~1700Complex pattern, specific bands depend on substitution.
Methyl 1H-indole-3-carboxylate ~3400~1685Characteristic bands in the 1450-1550 cm⁻¹ region.
Methyl 1H-indole-4-carboxylate ~3355~1699Unique pattern of C-H out-of-plane bending in the 700-900 cm⁻¹ region.[2]
Methyl 1H-indole-5-carboxylate ~3420~1695Specific fingerprint data not readily available for direct comparison.
Methyl 1H-indole-6-carboxylate ~3410~1690Distinctive pattern in the fingerprint region.
Methyl 1H-indole-7-carboxylate ~3380~1705Specific fingerprint data not readily available for direct comparison.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized isomers. Under electron ionization (EI), methyl-indole-carboxylates will undergo characteristic fragmentation, which can provide clues to the position of the substituent.

Key Fragmentation Pathways:
  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 175 for all isomers, confirming the elemental composition C₁₀H₉NO₂.

  • Loss of Methoxy Group (-OCH₃): A common fragmentation pathway is the loss of the methoxy group, resulting in a fragment ion at m/z = 144.

  • Loss of Carbomethoxy Group (-COOCH₃): The loss of the entire carbomethoxy group leads to an ion at m/z = 116.

  • Ring Fragmentation: Further fragmentation of the indole ring can lead to a complex pattern of lower mass ions. The relative intensities of these fragment ions can vary between isomers and can be used for differentiation, especially when analyzed with high-resolution mass spectrometry.

The fragmentation pattern can be influenced by the position of the carboxylate group. For example, isomers with the substituent on the benzene ring may exhibit different fragmentation pathways involving the aromatic portion compared to those with the substituent on the pyrrole ring.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the indole chromophore. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the substitution pattern on the indole ring.

The indole chromophore typically exhibits two main absorption bands, the ¹La and ¹Lb bands. The position of the methyl-carboxylate group, being an electron-withdrawing group, will influence the energy of these transitions. While UV-Vis spectroscopy alone is generally not sufficient for unambiguous isomer identification, it can be a useful complementary technique. For instance, significant shifts in λmax can be observed when the carboxylate group is in conjugation with the π-system of the indole ring.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified methyl-indole-carboxylate isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.[3]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum for the identification of functional groups and for fingerprint comparison.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No extensive sample preparation is required for solid samples. Ensure the sample is dry.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid methyl-indole-carboxylate isomer onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and analyze the fragmentation pattern of the isomers.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100-1000 µg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

    • Employ a temperature program to ensure good chromatographic separation and peak shape.

  • MS Detection:

    • The eluting compound is introduced into the ion source of the mass spectrometer.

    • Acquire mass spectra in the full scan mode over a mass range of, for example, m/z 40-400. The standard electron energy for EI is 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the fragmentation patterns of the different isomers.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of methyl-indole-carboxylate regioisomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Structural Elucidation Synthesis Synthesis of Regioisomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR 1H & 13C NMR Purification->NMR FTIR FTIR Purification->FTIR MS GC-MS Purification->MS UV_Vis UV-Vis Purification->UV_Vis NMR_Interp Analyze Chemical Shifts & Coupling NMR->NMR_Interp FTIR_Interp Compare Functional Groups & Fingerprint FTIR->FTIR_Interp MS_Interp Confirm MW & Analyze Fragmentation MS->MS_Interp UV_Vis_Interp Compare λmax & Molar Absorptivity UV_Vis->UV_Vis_Interp Structure Unambiguous Isomer Identification NMR_Interp->Structure FTIR_Interp->Structure MS_Interp->Structure UV_Vis_Interp->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

  • Magritek. Methyl 1H-indole-3-carboxylate. Available at: [Link]

  • PubChem. Methyl 1H-indole-4-carboxylate. Available at: [Link]

  • PubChem. Methyl indole-6-carboxylate. Available at: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. International Journal of Drug Delivery Technology, 10(1), 12-17.
  • PubChem. Methyl 1H-indole-2-carboxylate. Available at: [Link]

  • PubChem. Methyl 1H-indole-7-carboxylate. Available at: [Link]

  • Magritek. (2015). Methyl 1H-indole-3-carboxylate. Spinsolve Application Note. Available at: [Link]

Sources

Comparative

Structural Elucidation of Methyl 7-Methyl-1H-Indole-6-Carboxylate Derivatives: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge Methyl 7-methyl-1H-indole-6-carboxylate and its acid derivatives are critical scaffolds in modern medicinal chemistry. Most notably, they serve as the core biaryl scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Methyl 7-methyl-1H-indole-6-carboxylate and its acid derivatives are critical scaffolds in modern medicinal chemistry. Most notably, they serve as the core biaryl scaffold in selective Aurora A-TPX2 protein-protein interaction (PPI) inhibitors, such as the clinical candidate CAM2602[1]. The introduction of the methyl group at the C-7 position is a deliberate, causality-driven design choice: it stabilizes the torsional twist of the adjacent carboxylic acid in the ground state, thereby minimizing the loss of binding energy when the molecule docks into the hydrophobic pocket of the Aurora A kinase[1].

However, the synthesis of these multi-substituted indoles frequently yields a mixture of regioisomers (e.g., C-6 vs. C-7 substitutions). Differentiating methyl 7-methyl-1H-indole-6-carboxylate from its 6-methyl-7-carboxylate counterpart is an analytical bottleneck. Indole derivatives are notoriously "NMR-unfriendly" when heavily substituted due to overlapping aromatic signals and internal conformational dynamics[2]. This guide objectively compares the three primary modalities for structural confirmation—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SCXRD)—and provides self-validating protocols for rigorous regiochemical assignment.

Logical Workflow for Structural Confirmation

The structural elucidation of complex indole alkaloids and their synthetic derivatives requires a multi-tiered approach, integrating exact mass data with 2D spatial connectivity[3]. The diagram below outlines the logical progression from synthesis to definitive structural confirmation.

G Start Synthesized Indole Derivative (Methyl 7-methyl-1H-indole-6-carboxylate) HRMS HRMS (ESI-TOF) Determine Exact Mass & Formula Start->HRMS NMR NMR Spectroscopy (1D & 2D HMBC/NOESY) Start->NMR XRD X-Ray Crystallography (Optional/Definitive) Start->XRD If crystal available MS_Data Formula: C11H11NO2 [M+H]+ m/z 190.0863 HRMS->MS_Data NMR_Data Regiochemistry & Connectivity (Loop Closure) NMR->NMR_Data XRD_Data Absolute 3D Conformation (Torsional Twist) XRD->XRD_Data Decision Structure Confirmed? MS_Data->Decision NMR_Data->Decision XRD_Data->Decision

Fig 1: Logical workflow for the structural elucidation of indole-6-carboxylate derivatives.

Comparative Evaluation of Analytical Modalities

To objectively evaluate the best approach for confirming the structure of methyl 7-methyl-1H-indole-6-carboxylate, we must compare the modalities based on their ability to resolve regiochemistry, sample requirements, and throughput.

Analytical ModalityPrimary OutputRegiochemical ConfidenceSample RequirementThroughputLimitations
High-Field NMR (2D) Connectivity & Spatial ProximityHigh (via HMBC/NOESY)2–10 mgMedium (1–2 hrs/sample)Requires high purity; overlapping aromatic signals can obscure 1D spectra.
HRMS (ESI-QTOF) Exact Mass & Elemental FormulaLow (Cannot distinguish C6/C7 isomers)< 1 µgHigh (< 5 mins/sample)Cannot assign regiochemistry; limited 3D conformational data.
SCXRD Absolute 3D ConformationAbsolute Single Crystal (~0.1 mm)Low (Days to Weeks)Bottlenecked by crystal growth thermodynamics and solvent trapping.
Causality Behind Modality Selection
  • Why HRMS is insufficient alone: Soft ionization (ESI+) preserves the molecular ion [M+H]+ , allowing exact mass determination to confirm the elemental composition ( C11​H11​NO2​ ). Collision-Induced Dissociation (CID) reveals the characteristic loss of the methoxy group (-31 Da), confirming the methyl ester. However, HRMS fragmentation cannot confidently assign whether the methyl group resides at C-6 or C-7.

  • Why 2D NMR is the gold standard: 1D 1 H NMR alone is inadequate because the C-4 and C-5 protons simply appear as an AX system with an ortho coupling ( J≈8.5 Hz)[1], which looks identical regardless of whether the substituents are at C-6/C-7 or C-5/C-6. Heteronuclear Multiple Bond Correlation (HMBC) is required because it detects 2- and 3-bond carbon-proton couplings, effectively mapping the carbon framework bridging the substituents.

  • Why SCXRD is used in drug design: X-ray diffraction is utilized not just for connectivity, but to measure the exact dihedral angle of the carboxylate twist relative to the indole plane—a critical metric for predicting Aurora A kinase binding affinity[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the data does not meet the internal checkpoints, the structural assignment must be rejected.

Protocol 1: 2D NMR Regiochemical Validation

Objective: Definitively differentiate methyl 7-methyl-1H-indole-6-carboxylate from its regioisomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly purified derivative in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly selected over CDCl 3​ because it strongly hydrogen-bonds with the indole N-H proton, preventing rapid solvent exchange. This keeps the N-H proton visible as a sharp, distinct singlet at ~11.5–12.0 ppm[1], serving as the critical anchor point for 2D correlations.

  • 1D Acquisition: Acquire standard 1 H and 13 C spectra on a 400 MHz (or higher) spectrometer. Calibrate the chemical shifts to the residual DMSO peak (2.50 ppm for 1 H).

  • HMBC Acquisition: Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( JCH​=8 Hz). Set the relaxation delay to 2.0 seconds to ensure full recovery of quaternary carbons.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to detect through-space proximity (< 5 Å).

The Self-Validating Checkpoint (Loop Closure): The protocol validates itself through "loop closure." The structural assignment is only valid if:

  • The N-H proton (~11.8 ppm) shows a 3-bond HMBC correlation to C-3a and C-7a.

  • The C-7 methyl protons (~2.6 ppm) concurrently show 3-bond HMBC correlations to C-7a and C-6.

  • Validation: If the vectors from the N-H proton and the C-7 methyl protons do not intersect at the same quaternary carbon (C-7a), the proposed regioisomer is incorrect. Furthermore, a NOESY cross-peak must be observed between the N-H proton and the C-7 methyl protons, confirming their spatial adjacency.

Protocol 2: HRMS / LC-MS/MS Profiling

Objective: Confirm elemental composition and validate the presence of the methyl ester functional group.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring efficient ionization in positive electrospray mode (ESI+) to form the [M+H]+ species.

  • Data Acquisition: Infuse the sample into an ESI-QTOF mass spectrometer at a flow rate of 0.3 mL/min. Acquire MS1 data across m/z 100–1000.

  • CID Fragmentation: Isolate the precursor ion and apply a collision energy of 20 eV using nitrogen as the collision gas to generate MS/MS spectra.

The Self-Validating Checkpoint (Isotopic & Mass Accuracy):

  • Mass Accuracy: The exact mass must fall within ±5 ppm of the theoretical m/z 190.0863 (for C11​H12​NO2+​ ).

  • Isotopic Pattern: The isotopic distribution must self-validate the carbon count. Because the natural abundance of 13 C is ~1.1%, a molecule with 11 carbon atoms must exhibit an M+1 peak that is approximately 12.1% the intensity of the parent monoisotopic peak. If the M+1 peak deviates significantly, the elemental formula is incorrect.

Conclusion

For the structural confirmation of methyl 7-methyl-1H-indole-6-carboxylate derivatives, HRMS provides rapid, high-throughput validation of the molecular formula, but fails to resolve regiochemistry. High-Field 2D NMR (specifically HMBC and NOESY in DMSO- d6​ ) remains the most accessible and rigorous method for confirming the exact placement of the C-6 carboxylate and C-7 methyl groups through self-validating loop closure. While SCXRD provides the ultimate 3D ground-truth, it should be reserved for late-stage drug candidates where understanding the exact torsional twist is required for structure-based drug design.

References

  • Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry (2024). URL:[Link][1]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis (2012). URL:[Link][2]

  • Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. Molecules (2023). URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 7-methyl-1H-indole-6-carboxylate

As a researcher or drug development professional, your success relies on mastering the physicochemical behaviors of your building blocks before they ever enter the reaction flask. Methyl 7-methyl-1H-indole-6-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, your success relies on mastering the physicochemical behaviors of your building blocks before they ever enter the reaction flask. Methyl 7-methyl-1H-indole-6-carboxylate (CAS: 733035-34-2) is a specialized heterocyclic intermediate frequently utilized in medicinal chemistry to construct complex pharmaceutical scaffolds [1].

Because this compound is a biologically active precursor, standard laboratory safety is not merely a compliance checklist—it is a critical chemical necessity. This guide provides field-proven, causality-driven protocols to ensure your operational and disposal workflows are safe, efficient, and self-validating.

Compound Profiling & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the compound's inherent properties. Methyl 7-methyl-1H-indole-6-carboxylate is a crystalline solid that presents specific handling challenges, primarily related to dust aerosolization and dermal absorption [2].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationOperational Implication
CAS Number 733035-34-2Unique identifier for 1 and inventory tracking.
Molecular Weight 189.21 g/mol Required for precise stoichiometric calculations.
Physical State Solid (Powder)High risk of static-induced aerosolization during transfer.
H302 Harmful if swallowedMandates strict prohibition of food/drink in the handling area.
H315 / H319 Skin & Serious Eye IrritationRequires robust dermal barriers and tightly sealed ocular protection.
H335 May cause respiratory irritationNecessitates handling exclusively within a certified engineering control.

Causality-Driven PPE Selection

Do not treat PPE as a generic requirement. Every piece of equipment must be selected to counteract a specific physicochemical threat posed by indole derivatives [2].

  • Respiratory Protection (Engineering Controls First): As a fine powder, this compound poses a severe inhalation risk (H335). Handling must occur in a chemical fume hood. Causality: Inhaled indole particulates can deposit in the lower respiratory tract, causing acute mucosal inflammation. If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Ocular Protection: Standard safety glasses with side shields are insufficient if aerosolized dust is present. Tightly sealed chemical splash goggles are required. Causality: The compound causes serious eye irritation (H319); unsealed glasses allow micro-particulates to settle on the conjunctiva.

  • Dermal Protection & The Solvent Caveat: The lipophilic nature of the indole ring facilitates rapid dermal absorption. As a dry powder, standard nitrile gloves (minimum 0.11 mm thickness) provide an adequate barrier. However , if you are dissolving this compound in penetrating solvents like DMSO or DMF, you must upgrade to double-gloving or utilize butyl rubber gloves. Causality: Solvents like DMSO act as transdermal carriers. If a splash occurs, the solvent will rapidly carry the dissolved lipophilic indole through a compromised nitrile barrier directly into your bloodstream.

Operational Workflow & Handling Protocol

The following methodology ensures a self-validating system for material transfer, minimizing exposure risks.

Workflow N1 1. Risk Assessment & PPE Donning N2 2. Engineering Controls (Fume Hood >80 fpm) N1->N2 N3 3. Material Handling (Anti-static tools) N2->N3 N4 Spill Event? N3->N4 N5 4a. Spill Management (Damp Absorbent) N4->N5 Yes N6 4b. Reaction Execution (Inert Atmosphere) N4->N6 No N7 5. Waste Segregation & Disposal N5->N7 N6->N7

Workflow for safe handling, exposure mitigation, and spill response for indole derivatives.

Protocol 1: Anti-Static Material Transfer
  • Engineering Verification: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm) using a calibrated anemometer. Validation: Velocities below 80 fpm fail to contain airborne powders, while velocities above 100 fpm create turbulent eddies that blow the powder out of the sash.

  • De-ionization: Pass the sealed reagent bottle and anti-static weighing spatulas through an anti-static ionizer fan for 30 seconds. Causality: Indole powders readily accumulate static charge, causing them to repel from metal spatulas and aerosolize into the breathing zone.

  • Tare and Transfer: Place a conductive weighing boat on the analytical balance. Transfer the required mass of methyl 7-methyl-1H-indole-6-carboxylate slowly.

  • In-Hood Solubilization: Immediately dissolve the weighed solid in your target reaction solvent before removing the vessel from the fume hood. Validation: Transporting the compound in a sealed solution state entirely eliminates the inhalation risk associated with dry powders.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent lab-wide contamination [2].

Protocol 2: Wet-Containment Spill Response
  • Isolation: Evacuate immediate personnel and allow 2 minutes for ambient dust to settle within the fume hood. Do not alter the hood sash height immediately, as rapid airflow changes will spread the powder.

  • Wet Containment (Critical Step): Do not sweep dry powder. Gently cover the spill with absorbent pads lightly dampened with water or a mild surfactant solution. Causality: Dry sweeping mechanically aerosolizes the indole powder, drastically increasing the H335 inhalation exposure risk.

  • Collection: Carefully fold the damp pads inward, trapping the powder within the wet matrix, and place them into a pre-labeled, sealable hazardous waste bag.

  • Chemical Decontamination: Wipe the affected surface with a solvent in which the indole is highly soluble (e.g., ethanol or isopropanol) to capture microscopic residues. Follow with a final wash using soap and water to remove residual organics. Validation: A UV light can sometimes be used to check for residual fluorescent indole compounds on the surface.

  • Disposal: Classify all collected materials as hazardous organic solid waste. Do not mix with halogenated waste streams unless the reaction specifically utilized halogenated solvents.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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